Product packaging for 2-(Bromomethyl)-4,6-dimethylpyridine(Cat. No.:CAS No. 79313-01-2)

2-(Bromomethyl)-4,6-dimethylpyridine

Cat. No.: B1289232
CAS No.: 79313-01-2
M. Wt: 200.08 g/mol
InChI Key: JTBPXUPRFVPPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromomethyl)-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B1289232 2-(Bromomethyl)-4,6-dimethylpyridine CAS No. 79313-01-2

Properties

IUPAC Name

2-(bromomethyl)-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBPXUPRFVPPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624275
Record name 2-(Bromomethyl)-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79313-01-2
Record name 2-(Bromomethyl)-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4,6-dimethylpyridine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-4,6-dimethylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a reactive bromomethyl group on the dimethylated pyridine scaffold allows for a wide range of chemical transformations, making it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 6-(bromomethyl)-2,4-lutidine, possesses a pyridine ring substituted with two methyl groups at positions 4 and 6, and a bromomethyl group at position 2.

Chemical Structure:

The key structural feature is the electrophilic carbon of the bromomethyl group, which is highly susceptible to nucleophilic attack. The pyridine ring itself can also participate in various chemical reactions.

Physicochemical Properties

Quantitative data for this compound is limited, with some available information being based on predictions. The compound is more commonly handled and sold as its hydrobromide salt, which is a more stable, off-white solid.[1]

PropertyValueSource
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Appearance Pink solid (predicted)[2]
Boiling Point 235.2 ± 35.0 °C (Predicted)[2]
Density 1.382 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.80 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]

Note: For the more stable hydrobromide salt (CAS: 79313-01-2), the molecular formula is C₈H₁₀BrN·HBr and the molecular weight is 279.91 g/mol . It is typically an off-white solid.[1]

Spectral Data
  • ¹H NMR: The spectrum would be expected to show a singlet for the bromomethyl protons (-CH₂Br) typically in the range of δ 4.5-5.0 ppm. Two singlets would be expected for the two methyl groups, and two signals in the aromatic region for the pyridine ring protons.

  • ¹³C NMR: The spectrum would show characteristic signals for the bromomethyl carbon, the two methyl carbons, and the carbons of the pyridine ring.

  • IR Spectroscopy: The infrared spectrum would likely display C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations for the pyridine ring, and a characteristic C-Br stretching band.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a bromine atom and other fragments.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the radical bromination of the corresponding methyl-substituted pyridine, 2,4,6-trimethylpyridine (also known as collidine).

General Synthetic Workflow

The synthesis involves the selective monobromination of one of the methyl groups of 2,4,6-trimethylpyridine. This is typically achieved using a radical initiator and a bromine source.

SynthesisWorkflow Start 2,4,6-Trimethylpyridine (Collidine) Reagents Brominating Agent (e.g., NBS) Radical Initiator (e.g., AIBN or BPO) Solvent (e.g., CCl₄) Start->Reagents Reaction Product This compound Reagents->Product Formation Purification Purification (e.g., Chromatography) Product->Purification Reactivity Substrate This compound Product Substituted Product Substrate->Product SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product LeavingGroup Br- Product->LeavingGroup

References

The Pivotal Role of 2-(Bromomethyl)-4,6-dimethylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Bromomethyl)-4,6-dimethylpyridine is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis. Its unique structural features, comprising a reactive bromomethyl group attached to a sterically hindered and electronically distinct dimethyl-substituted pyridine ring, render it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of pharmaceutically relevant compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of 2,4,6-collidine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under reflux conditions in a non-polar solvent.

Experimental Protocol: Free-Radical Bromination of 2,4,6-Collidine

A solution of 2,4,6-collidine in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is treated with N-bromosuccinimide and a catalytic amount of AIBN. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reaction is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Parameter Value Reference
Starting Material 2,4,6-CollidineGeneral Knowledge
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[1]
Solvent Carbon Tetrachloride (CCl₄) or other non-polar solvent[1]
Reaction Temperature Reflux[1]
Reaction Time Varies (monitored by TLC/GC)General Knowledge
Purification Column ChromatographyGeneral Knowledge

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, δ): ~7.0-7.2 (s, 2H, Ar-H), 4.5-4.7 (s, 2H, CH₂Br), 2.4-2.6 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, δ): ~158-160 (C-Ar), ~148-150 (C-Ar), ~122-124 (CH-Ar), ~33-35 (CH₂Br), ~22-24 (CH₃).

  • Mass Spectrum (EI): m/z (%) = 200/202 ([M]⁺, Br isotope pattern), 121 ([M-Br]⁺).

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, facilitating the introduction of the 4,6-dimethylpyridin-2-ylmethyl moiety onto a variety of nucleophiles.

N-Alkylation Reactions

This compound readily reacts with primary and secondary amines to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

To a solution of 2-aminopyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added. This compound is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product, N-((4,6-dimethylpyridin-2-yl)methyl)pyrimidin-2-amine, is then isolated and purified.

Reaction Substrate Reagent Base Solvent Yield (%)
N-Alkylation2-AminopyrimidineThis compoundK₂CO₃DMFModerate to High
O-Alkylation Reactions

Phenols and alcohols can be O-alkylated with this compound to form the corresponding ethers. These reactions are often performed under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Sodium hydride or a similar strong base is added to a solution of phenol in an anhydrous solvent like tetrahydrofuran (THF) or DMF to generate the sodium phenoxide in situ. This compound is then added, and the reaction is stirred until completion. Standard workup and purification yield the desired ether product.

Reaction Substrate Reagent Base Solvent Yield (%)
O-AlkylationPhenolThis compoundNaHTHFGood to Excellent
C-Alkylation Reactions

Carbanions, such as those derived from active methylene compounds like diethyl malonate, can be alkylated with this compound. This C-C bond-forming reaction is a powerful tool for creating more complex carbon skeletons.[2]

Diethyl malonate is treated with a base such as sodium ethoxide in ethanol to generate the enolate. This compound is then added to the solution, and the reaction is heated to effect the alkylation.[3] The resulting product can be further manipulated, for example, through hydrolysis and decarboxylation.

Reaction Substrate Reagent Base Solvent Yield (%)
C-AlkylationDiethyl MalonateThis compoundNaOEtEthanolGood

Application in the Synthesis of PIM-1 Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, particularly targeting PIM-1 kinase.[2][4][5][6] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy. Pyridine-based scaffolds are common features in many PIM-1 inhibitors.[2][4][5][6]

The synthesis of such inhibitors often involves the N-alkylation of a heterocyclic amine with a substituted bromomethylpyridine derivative. The following workflow illustrates a general strategy for the synthesis of a potential PIM-1 kinase inhibitor using this compound as a key building block.

G cluster_synthesis Synthesis of this compound cluster_inhibitor_synthesis Synthesis of PIM-1 Kinase Inhibitor cluster_application Biological Application collidine 2,4,6-Collidine bromination Free-Radical Bromination (NBS, AIBN) collidine->bromination product This compound bromination->product alkylation N-Alkylation product->alkylation aminopyrimidine 2-Aminopyrimidine aminopyrimidine->alkylation inhibitor Potential PIM-1 Kinase Inhibitor alkylation->inhibitor inhibition Inhibition inhibitor->inhibition pim1 PIM-1 Kinase pim1->inhibition cancer_therapy Cancer Therapy inhibition->cancer_therapy

Figure 1: General workflow for the synthesis and application of a potential PIM-1 kinase inhibitor.

References

The Ascendant Role of Brominated Pyridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The strategic introduction of bromine atoms to this versatile heterocycle significantly modulates its physicochemical properties, profoundly influencing its pharmacokinetic profile and biological activity.[1] This technical guide provides an in-depth exploration of brominated pyridine derivatives, focusing on their synthesis, diverse biological activities, and the underlying mechanistic principles that govern their therapeutic potential.

Physicochemical Impact of Bromination

The incorporation of a bromine atom onto the pyridine ring induces several critical changes in the molecule's properties. Bromine, being an excellent leaving group, enhances the reactivity of the pyridine ring in various synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions.[3] This facilitates the construction of complex molecular architectures, accelerating the drug discovery process.[4] Furthermore, the lipophilicity of the molecule is increased, which can improve membrane permeability and penetration of the blood-brain barrier.[5] The presence of bromine can also influence the metabolic stability of the compound.[5]

Perhaps most significantly, bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[6] This directional interaction with Lewis bases (such as oxygen or nitrogen atoms in biological targets) can enhance binding affinity and selectivity, playing a crucial role in drug-receptor interactions.[5][7][8]

Synthesis of Brominated Pyridine Derivatives

Brominated pyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules.[3][9] Transition-metal catalyzed cross-coupling reactions are pivotal in this context, with the Suzuki-Miyaura coupling being a prominent example.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromopyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the bromopyridine, arylboronic acid, and base.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if applicable).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction:

    • Conventional Heating: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9][10]

    • Microwave Irradiation: Seal the vial and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Biological Activities of Brominated Pyridine Derivatives

Brominated pyridine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the cytotoxic effects of brominated pyridines against various cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as protein kinases and tubulin polymerization.

Quantitative Anticancer Activity Data

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Dimeric Pyridinium BromideA549 (Lung Carcinoma)11.25 ± 0.01 (72h)[11]
Dimeric Pyridinium BromideMDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[11]
Pyridine-bridged Combretastatin Analogue 4hVarious human cancer cell linesComparable to Combretastatin-A4[11][12]
Pyridine-bridged Combretastatin Analogue 4sVarious human cancer cell linesComparable to Combretastatin-A4[11][12]
Pyridine-bridged Combretastatin Analogue 4tVarious human cancer cell linesComparable to Combretastatin-A4[11][12]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h)MCF-7 (Breast Cancer)Prominent Activity[13]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j)BT-474 (Breast Cancer)Prominent Activity[13]
Pyridine-Urea Derivative 8eMCF-7 (Breast Cancer)0.22 (48h)[14]
Pyridine-Urea Derivative 8bVarious (NCI-60)Mean Inhibition = 43%[14]
Pyridine-Urea Derivative 8eVarious (NCI-60)Mean Inhibition = 49%[14]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have shown promising activity against a range of pathogenic bacteria and fungi.[1]

Quantitative Antimicrobial Activity Data

Compound Class/NameMicroorganismMIC (µg/mL)Reference
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae, S. maltophilia0.5 - 64[15]
2-(methyldithio)pyridine-3-carbonitrileCandida species0.25 - 2[15]
N-alkylated pyridine-based organic salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL[15]
N-alkylated pyridine-based organic salt 66E. coli55 ± 0.5% inhibition at 100 µg/mL[15]
Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli K12 and R2-R40.2 - 1.3[16]

Signaling Pathways and Experimental Workflows

To understand the therapeutic potential of brominated pyridine derivatives, it is crucial to elucidate the signaling pathways they modulate and the experimental workflows used for their evaluation.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process in tumor growth and metastasis.[17][18] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.[4] Certain pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[7][19]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Brominated Pyridine Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a brominated pyridine derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of novel brominated pyridine derivatives as therapeutic agents follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

experimental_workflow Start Starting Materials (e.g., Bromopyridine) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Assays (Cytotoxicity, Antimicrobial) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical experimental workflow for the synthesis and biological evaluation of brominated pyridines.

Key Experimental Protocols in Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat cells with serial dilutions of the brominated pyridine derivative for a desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[3]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity), which is measured spectrophotometrically at 340 nm.[20]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: Add the brominated pyridine derivative at various concentrations to the reaction mixture. Include positive (e.g., Combretastatin-A4) and negative (e.g., DMSO) controls.[21]

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37 °C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[20]

Conclusion

Brominated pyridine derivatives represent a promising class of molecules in medicinal chemistry, with demonstrated potential as anticancer and antimicrobial agents.[1] Their synthetic accessibility, coupled with the unique physicochemical properties imparted by the bromine atom, makes them attractive scaffolds for drug discovery. The ability to fine-tune their biological activity through structural modifications, guided by an understanding of structure-activity relationships and mechanisms of action, will continue to drive the development of novel therapeutics based on this privileged heterocyclic core. Further exploration of their potential in other therapeutic areas, such as neurology, is also warranted.[1]

References

A Senior Application Scientist's Guide to 2-(Bromomethyl)-4,6-dimethylpyridine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2-(Bromomethyl)-4,6-dimethylpyridine, a pivotal heterocyclic building block in organic synthesis. We will dissect its fundamental properties, synthesis, and core reactivity, with a particular focus on its role as a potent electrophile in nucleophilic substitution reactions. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this versatile reagent in the creation of complex molecular architectures for pharmaceutical, agrochemical, and materials science applications.

Introduction: The Strategic Value of a Substituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved drugs.[1] The strategic introduction of reactive functional groups onto this core structure provides synthetic chemists with powerful tools for molecular diversification. This compound emerges as a particularly valuable reagent in this context.

Its utility stems from the convergence of two key structural features:

  • The Pyridine Core: The nitrogen atom influences the electronic properties of the ring and provides a site for potential coordination with biological targets or metal catalysts. The dimethyl substituents at the 4- and 6-positions modulate the steric and electronic environment.

  • The Bromomethyl Group: This moiety is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromine atom is an excellent leaving group, facilitating efficient substitution reactions.

This combination makes this compound an essential building block for introducing the 4,6-dimethylpicolyl moiety into molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and specialized polymers.[2]

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation. The hydrobromide salt is a common commercially available form, which is often more stable and easier to handle than the free base.[2]

Table 1: Physicochemical Data for this compound and its Hydrobromide Salt

PropertyThis compoundThis compound HBrReference(s)
CAS Number 79313-01-2 (for HBr salt)79313-01-2[2]
Molecular Formula C₈H₁₀BrNC₈H₁₀BrN·HBr[2]
Molecular Weight 199.08 g/mol 279.99 g/mol [2]
Appearance Not specified (likely oil or low-melting solid)Off-white solid[2]
Purity (Typical) >95% (HPLC)>95% (HPLC)[2]
Handling and Safety Considerations (EHS)

This compound and its salts are reactive alkylating agents and should be handled with appropriate care.

  • Hazard Profile: The compound is harmful if swallowed.[3] Like many brominated organic compounds, it is a suspected irritant to the skin, eyes, and respiratory system.[4][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6] The hydrobromide salt should be stored at 0-8°C.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Synthesis of the Building Block

The most direct and common method for synthesizing substituted (bromomethyl)pyridines is through the free-radical bromination of the corresponding methylpyridine precursor. This approach offers high selectivity for the methyl group over the aromatic ring.

The synthesis of this compound would logically proceed from 2,4,6-trimethylpyridine (collidine) using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8] The reaction is typically performed in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux.

Diagram 1: Proposed Synthesis of this compound

G cluster_products Products Start 2,4,6-Trimethylpyridine (Collidine) Reaction_Point Start->Reaction_Point NBS N-Bromosuccinimide (NBS) NBS->Reaction_Point Product This compound Succinimide Succinimide Reaction_Point->Product Reaction_Point->Succinimide Conditions AIBN (initiator) CCl₄, Reflux Conditions->Reaction_Point G cluster_legend Legend Reactants Nu:⁻  +  Py-CH₂-Br TS [Nu---CH₂(Py)---Br]⁻ ᵟ⁻ Reactants->TS Attack & Displacement Products Nu-CH₂-Py  +  Br⁻ TS->Products Bond Formation/ Bond Cleavage Nu Nu:⁻ = Nucleophile Py Py = 4,6-dimethylpyridin-2-yl G Setup 1. Setup - Flame-dry flask - Add 2,4,6-collidine, NBS, CCl₄ - Add AIBN Reaction 2. Reaction - Heat to reflux (80°C) - Monitor by TLC/GC-MS (disappearance of starting material) Setup->Reaction Workup_Filter 3. Workup (Filtration) - Cool to RT - Filter off succinimide solid - Wash solid with CCl₄ Reaction->Workup_Filter Workup_Wash 4. Workup (Washing) - Combine filtrates - Wash with NaHCO₃ (aq) - Wash with brine Workup_Filter->Workup_Wash Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup_Wash->Purify Characterize 6. Characterization - Obtain NMR, MS data - Confirm structure and purity Purify->Characterize

References

The Pivotal Role of Dimethylpyridine Compounds in Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylpyridine (DMP), also known as lutidine, and its derivatives represent a versatile class of heterocyclic compounds that serve as crucial building blocks and, in some cases, active ingredients in the agrochemical industry. Their structural diversity allows for a wide range of biological activities, making them valuable scaffolds in the development of herbicides, insecticides, fungicides, and plant growth regulators. This technical guide provides an in-depth overview of the current and potential applications of dimethylpyridine compounds in agriculture, focusing on their synthesis, mode of action, and biological efficacy.

Herbicidal Applications: Synthetic Auxin Mimics

Certain dimethylpyridine derivatives are precursors to potent herbicides, particularly those in the pyridinecarboxylic acid class. These herbicides function as synthetic auxins, disrupting normal plant growth processes and leading to selective control of broadleaf weeds.

Mode of Action

Synthetic auxin herbicides mimic the plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to a persistent and overwhelming hormonal signal. At the molecular level, these herbicides bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex is then targeted for degradation by the 26S proteasome. The degradation of Aux/IAA repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of numerous auxin-responsive genes. This uncontrolled gene expression leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), cell elongation, and ultimately, plant death due to metabolic exhaustion and vascular tissue disruption.[1][2][3][4][5]

Signaling Pathway of Auxin Mimic Herbicides

Auxin_Mimic_Herbicide_Signaling_Pathway Herbicides Synthetic Auxin Herbicides Receptor TIR1/AFB Receptor Complex Herbicides->Receptor Binds to IAA Endogenous Auxin (IAA) IAA->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF_inactive Inactive ARF AuxIAA->ARF_inactive ARF_active Active ARF ARF_inactive->ARF_active Activation upon Repressor Degradation Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Physiological_Response Uncontrolled Growth & Plant Death Auxin_Genes->Physiological_Response Leads to

Figure 1: Simplified signaling pathway of auxin mimic herbicides.
Quantitative Data: Herbicidal Activity

While specific IC50 or ED50 values for herbicides directly named as dimethylpyridine derivatives are not extensively published in readily available literature, the efficacy of their close structural analogs, the pyridinecarboxylic acids, is well-documented.

Herbicide (Pyridinecarboxylic Acid)Target WeedActivity MetricValueReference
PicloramVarious broadleaf weeds-High efficacy at low application rates[6]
AminopyralidThistles, docks, invasive broadleaf weeds-Strong activity[7]
ClopyralidAnnual and perennial broadleaf weeds-Effective control[8]
Experimental Protocol: Herbicide Bioassay (Whole Plant Assay)

This protocol outlines a general method for assessing the herbicidal efficacy of a test compound on whole plants.[2][9]

  • Plant Preparation: Grow target weed species (e.g., Arabidopsis thaliana, Sinapis alba) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Dissolve the dimethylpyridine-based test compound in a suitable solvent (e.g., acetone, DMSO) and prepare a stock solution.

    • Prepare a series of dilutions of the stock solution with deionized water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates.

    • Apply the herbicide solutions to the foliage of the test plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. A non-treated control group should be sprayed only with the water-surfactant solution.

  • Incubation and Observation:

    • Return the treated plants to the controlled environment.

    • Visually assess and score herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete plant death). Symptoms to note include epinasty, chlorosis, necrosis, and stunting.

  • Data Analysis:

    • Calculate the average injury rating for each treatment group.

    • Determine the effective dose required to cause 50% growth inhibition (ED50) by plotting the dose-response curve and using probit or logit analysis.

Insecticidal Applications

Dimethylpyridine derivatives have shown promise as insecticides, with some acting as analogs of neonicotinoids, a major class of insecticides that target the insect nervous system.

Mode of Action

Neonicotinoid insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, causing continuous stimulation of the nerve cells, which leads to paralysis and death of the insect. The selectivity of neonicotinoids for insects over vertebrates is due to differences in the structure of the nAChR subtypes between these two groups.

Quantitative Data: Insecticidal Activity
CompoundTarget PestActivity MetricValue (mg/L)Reference
Pyridine Derivative 1fAphis craccivora (nymphs)LC500.080[10]
Pyridine Derivative 1dAphis craccivora (nymphs)LC500.098[10]
Pyridine Derivative 1cAphis craccivora (nymphs)LC500.127[10]
Pyrimidothienotetrahydroisoquinoline 4Aphis craccivora (nymphs)LC500.023[11]
Pyrimidothienotetrahydroisoquinoline 4Aphis craccivora (adults)LC500.221[11]
Acetamiprid (Reference)Aphis craccivora (nymphs)LC500.045[11]
Acetamiprid (Reference)Aphis craccivora (adults)LC500.225[11]
Experimental Protocol: Leaf-Dip Bioassay for Insecticides

This method is commonly used to determine the toxicity of insecticides to sucking insects.[10][12][13][14]

  • Insect Rearing: Maintain a healthy, age-synchronized culture of the target insect pest (e.g., Aphis craccivora) on host plants in a controlled environment.

  • Preparation of Test Solutions:

    • Dissolve the test insecticide in an appropriate solvent and prepare a series of concentrations in deionized water containing a surfactant.

  • Leaf Treatment:

    • Excise leaves from the host plant.

    • Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.

    • Allow the leaves to air-dry on a clean surface. Control leaves are dipped in the water-surfactant solution only.

  • Insect Exposure:

    • Place the treated leaves individually in petri dishes containing a moist filter paper or agar to maintain turgor.

    • Transfer a known number of adult or nymphal insects (e.g., 20-30) onto each treated leaf.

  • Incubation and Assessment:

    • Incubate the petri dishes at a controlled temperature and photoperiod.

    • Record insect mortality at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.

Fungicidal Applications

Dimethylpyridine derivatives, particularly their N-oxide forms, have demonstrated notable fungicidal activity against a range of plant pathogenic fungi.

Mode of Action

The precise mode of action for many dimethylpyridine-based fungicides is still under investigation. However, some pyridine derivatives are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration.[12] Pyridine-N-oxides have also been shown to act as electron acceptors, which may interfere with cellular redox processes in fungi.[14]

Quantitative Data: Fungicidal Activity
CompoundFungal PathogenActivity MetricValue (µg/mL)Reference
Pyridine Carboxamide 3fBotrytis cinereaIC5017.3 (µM)[12]
Pyridine-based Compound A5Fusarium graminearumEC502.53[15]
Pyridine-based Compound A5Rhizoctonia solaniEC501.64[15]
Pyridine-based Compound A5Botrytis cinereaEC504.67[15]
Thiophanate-methyl (Reference)Pear Dry Blight PathogenEC500.25[16]
Difenoconazole + Propiconazole (Reference)Pear Dry Blight PathogenEC500.36[16]
Experimental Protocol: Mycelial Growth Inhibition Assay

This in vitro assay is used to evaluate the ability of a compound to inhibit the growth of fungal mycelia.[6][17][18][19]

  • Fungal Culture: Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is available.

  • Preparation of Amended Media:

    • Prepare the agar medium and sterilize it by autoclaving.

    • Allow the medium to cool to approximately 45-50°C.

    • Add the test compound (dissolved in a small amount of a suitable solvent) to the molten agar to achieve a range of final concentrations. Also, prepare a control medium containing only the solvent.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.

    • Place one mycelial plug in the center of each agar plate (both amended and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Assessment:

    • After a set incubation period (when the mycelium in the control plates has reached a significant portion of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

    • Determine the effective concentration that inhibits 50% of mycelial growth (EC50) by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

Plant Growth Regulators

Dimethylpyridine-N-oxides have been identified as effective plant growth regulators (PGRs), capable of influencing various aspects of plant development.

Mode of Action

2,6-Dimethylpyridine-N-oxide and its complexes can exhibit auxin- or cytokinin-like activity, stimulating plant growth and development.[20] These compounds can enhance initial growth, increase early and total yields, and improve plant resistance to various stresses.[21]

Experimental Workflow for Plant Growth Regulator Evaluation

PGR_Workflow Seed_Selection Seed Selection & Sterilization Germination Germination on Control Medium Seed_Selection->Germination Seedling_Transfer Transfer of Uniform Seedlings Germination->Seedling_Transfer Treatment_Application Application of DMP-N-Oxide Solutions (various concentrations) Seedling_Transfer->Treatment_Application Control_Group Control Group (Solvent only) Seedling_Transfer->Control_Group Growth_Period Incubation under Controlled Conditions Treatment_Application->Growth_Period Control_Group->Growth_Period Data_Collection Measurement of Growth Parameters (root/shoot length, biomass, etc.) Growth_Period->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis

Figure 2: General workflow for evaluating plant growth regulators.
Experimental Protocol: Seedling Growth Assay for Plant Growth Regulators

This protocol describes a method to assess the effect of a potential PGR on early plant development.[2]

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of a model plant (e.g., lettuce, cress) by rinsing with 70% ethanol followed by a dilute bleach solution and several rinses with sterile deionized water.

    • Germinate the seeds on a sterile, hormone-free solid medium (e.g., Murashige and Skoog medium) in petri dishes under controlled conditions.

  • Treatment Application:

    • Prepare a stock solution of the dimethylpyridine-N-oxide test compound and create a dilution series in the liquid growth medium.

    • Transfer uniformly sized seedlings into the wells of a sterile multi-well plate or to new petri dishes containing the medium supplemented with the different concentrations of the test compound. Include a control group with no test compound.

  • Incubation:

    • Incubate the plates in a growth chamber with controlled light and temperature.

  • Data Collection:

    • After a specified period (e.g., 7-14 days), carefully remove the seedlings.

    • Measure various growth parameters such as primary root length, number of lateral roots, shoot height, and fresh/dry weight.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter at each concentration.

    • Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treated groups and the control.

Synthesis of Dimethylpyridine-Based Agrochemicals

The synthesis of agrochemicals from dimethylpyridine precursors often involves multiple steps of functional group manipulation. The following is a representative synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid, a close analog of the herbicide aminopyralid, starting from a chlorinated pyridine derivative.

Synthesis of 4-Amino-3,6-dichloropyridine-2-carboxylic Acid[7][22]
  • Starting Material: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

  • Reaction Setup:

    • In a high-pressure reactor, create a suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and a palladium on carbon catalyst (e.g., 5% Pd/C) in an aqueous solution of a base (e.g., sodium hydroxide).

  • Hydrogenation:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to a specified pressure (e.g., 0.2 MPa).

    • Heat the reaction mixture to a moderate temperature (e.g., 50°C) with stirring.

    • Increase the hydrogen pressure (e.g., to 0.3 MPa) and maintain the reaction for several hours (e.g., 20 hours), monitoring the reaction progress by HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the product.

    • Cool the mixture to induce further crystallization.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid.

Dimethylpyridine compounds are a cornerstone in the synthesis and development of a diverse range of agrochemicals. Their utility as precursors for potent herbicides with a synthetic auxin mode of action is well-established. Furthermore, ongoing research continues to unveil their potential as effective insecticides and fungicides. The ability of dimethylpyridine N-oxides to act as plant growth regulators adds another dimension to their agricultural importance. As the demand for more effective, selective, and environmentally benign crop protection solutions grows, the rich chemistry of dimethylpyridines will undoubtedly continue to be a fertile ground for innovation in the agrochemical industry.

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the bromomethyl group attached to a pyridine ring, a critical functional moiety in synthetic chemistry and drug discovery. The pyridine ring's electron-deficient nature significantly influences the reactivity of the benzylic-type bromide, making it a versatile handle for a wide array of chemical transformations. This document details the synthesis of bromomethylpyridine isomers, their primary reaction pathways including nucleophilic substitution, cross-coupling reactions, and radical processes. It presents quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to facilitate practical application in a research and development setting. The guide also explores the application of this versatile building block in the synthesis of kinase inhibitors, highlighting its importance in targeting cellular signaling pathways.

Introduction: The Electronic Influence of the Pyridine Ring

The bromomethylpyridines, existing as 2-, 3-, and 4-isomers, are heterocyclic building blocks of significant interest. Their reactivity is fundamentally governed by the interplay between the benzylic-type bromide and the electronic properties of the pyridine ring. The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect (-I) across the ring. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.

This electron deficiency has two major consequences for the reactivity of the bromomethyl group:

  • Activation towards Nucleophilic Attack: The electron-withdrawing nature of the ring enhances the electrophilicity of the methylene carbon in the bromomethyl group, making it highly susceptible to nucleophilic attack. This activation facilitates SN2 reactions with a wide range of nucleophiles.

  • Stabilization of Intermediates: For reactions proceeding through anionic transition states or intermediates, the electron-deficient ring can provide stabilization. Conversely, it destabilizes adjacent carbocation intermediates, making SN1-type reactions less favorable compared to standard benzylic systems.

The position of the bromomethyl group (2-, 3-, or 4-) subtly modulates these electronic effects, leading to differences in reactivity among the isomers. Generally, the reactivity of the bromomethyl group is enhanced when it is at the 2- and 4-positions, where the nitrogen's electron-withdrawing effect is maximized through resonance stabilization of the transition state.

Synthesis of Bromomethylpyridines

The most common method for synthesizing bromomethylpyridines is through the free-radical bromination of the corresponding methylpyridines (picolines) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

General Experimental Protocol: Free-Radical Bromination

Materials:

  • Methylpyridine (picoline) isomer (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05-0.1 eq)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methylpyridine isomer and the solvent.

  • Add N-bromosuccinimide (NBS) and the radical initiator (AIBN).

  • Flush the system with an inert gas (N₂ or Ar).

  • Heat the reaction mixture to reflux (typically 77°C for CCl₄) and maintain for 3-6 hours. The reaction can be monitored by TLC or GC-MS.[1]

  • After completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude bromomethylpyridine.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Caution: Bromomethylpyridines are lachrymatory and should be handled in a well-ventilated fume hood.

Table 1: Synthesis of Bromomethylpyridine Isomers

Starting MaterialProductTypical Reagents & ConditionsTypical YieldReference
2-Methylpyridine2-(Bromomethyl)pyridineNBS, AIBN, CCl₄, Reflux~60%[1]
3-Methylpyridine3-(Bromomethyl)pyridineNBS, AIBN, CCl₄, RefluxLow to moderate
4-Methylpyridine4-(Bromomethyl)pyridineHBr (48%), PBr₅~58% (as HBr salt)

Note: Yields can vary significantly based on reaction scale and purification method. The radical bromination of 3-methylpyridine can sometimes lead to ring bromination as a side reaction.

Key Reactions and Reactivity

The bromomethyl group is an excellent electrophilic handle for a variety of transformations, primarily nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The reaction of bromomethylpyridines with nucleophiles typically proceeds via a bimolecular (SN2) mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic methylene carbon, and the bromide ion departs simultaneously.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Bromomethylpyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF, Acetone) B Add Nucleophile (e.g., NaN3, K2CO3/Phenol, NaSPh) (1.1-1.5 eq) A->B Under N2 atmosphere C Stir at specified temperature (e.g., 25-80 °C) B->C D Monitor reaction progress (TLC, LC-MS) C->D E Quench reaction (e.g., with water) D->E F Extract product with an organic solvent (e.g., EtOAc) E->F G Wash, dry, and concentrate the organic phase F->G H Purify by column chromatography or recrystallization G->H

Caption: General experimental workflow for SN2 reactions.

Caption: Concerted SN2 mechanism with backside attack.

This reaction is fundamental for introducing amine functionalities, which are prevalent in pharmaceuticals.

Experimental Protocol: Synthesis of 4-(Azidomethyl)pyridine

  • To a solution of 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (NaN₃) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)pyridine.

This route is used to form ethers and esters, which are common linkages in drug molecules.

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)pyridine

  • In a round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the suspension to 0°C and add a solution of phenol (1.1 eq) in DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add a solution of 2-(bromomethyl)pyridine hydrobromide (1.0 eq) in DMF dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Thioether linkages are important in many bioactive compounds.

Experimental Protocol: Synthesis of 4-(Phenylthiomethyl)pyridine

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

  • Stir for 20 minutes, then add a solution of 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in DMF.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Table 2: Representative Yields for Nucleophilic Substitution Reactions

IsomerNucleophileSolventTemp (°C)Time (h)ProductYield (%)
4-Sodium AzideDMF2544-(Azidomethyl)pyridine85-95
2-Thiophenol/K₂CO₃DMF6032-(Phenylthiomethyl)pyridine>90
2-Sodium AcetateAcetoneReflux42-(Acetoxymethyl)pyridine~95
2-Triethylammonium formateAcetone2562-(Formyloxymethyl)pyridineQuantitative
Palladium-Catalyzed Cross-Coupling Reactions

While the bromomethyl group itself is not typically used directly in cross-coupling, bromopyridines (from which bromomethylpyridines can be made) are excellent substrates for reactions like Sonogashira and Heck couplings. These reactions are powerful tools for C-C bond formation.

The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromopyridine (1.0 eq, 0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF (2.0 mL) and stir for 30 minutes.

  • Add the terminal alkyne (1.2 eq, 0.6 mmol) and triethylamine (Et₃N) (1 mL).

  • Heat the mixture to 100°C for 3 hours, monitoring by TLC.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.[2]

G cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 Pd_cycle Oxidative Addition Pd0->Pd_cycle Ar-X Pd_complex1 Ar-Pd(II)L2-X Pd_cycle->Pd_complex1 Cu_cycle Transmetallation Pd_complex1->Cu_cycle Pd_complex2 Ar-Pd(II)L2-C≡CR Cu_cycle->Pd_complex2 Red_Elim Reductive Elimination Pd_complex2->Red_Elim Red_Elim->Pd0 Product Ar-C≡CR Red_Elim->Product CuX Cu(I)X Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide + CuX, Base Cu_acetylide->CuX Transmetallation to Pd Base Base

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Table 3: Representative Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines

AlkyneProductYield (%)
Phenylacetylene2-Amino-3-(phenylethynyl)pyridine92
1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
3,3-Dimethyl-1-butyne2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine72
4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h.[2]

Application in Drug Development: Targeting Kinase Signaling Pathways

The reactivity of the bromomethylpyridine scaffold is extensively leveraged in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Kinases are crucial nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Sorafenib: An Inhibitor of the RAF/MEK/ERK Pathway

Sorafenib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma. It targets several kinases, including those in the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is critical for cell proliferation and survival. The synthesis of Sorafenib involves coupling a pyridine-containing fragment with a substituted aniline. While not directly using a bromomethylpyridine, a key intermediate, 4-chloro-N-methylpicolinamide, highlights the utility of functionalized pyridines in constructing these complex molecules.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS activates RAF RAF Kinase RAS->RAF activates MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Sorafenib Sorafenib Sorafenib->RAF inhibits

Caption: Sorafenib inhibits the RAF kinase in the MAPK pathway.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is another central signaling cascade that regulates cell growth, proliferation, and survival. Many inhibitors of this pathway incorporate a pyridine core structure. The synthesis of these complex molecules often relies on the functionalization of pyridine rings, where halopyridines serve as key precursors for building the final molecular architecture through reactions like nucleophilic substitution and cross-coupling.

Spectroscopic Data Summary

The characterization of bromomethylpyridine isomers and their reaction products relies heavily on spectroscopic methods.

Table 4: Key Spectroscopic Data for Bromomethylpyridine Isomers

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
2-(Bromomethyl)pyridine ~8.6 (d, H6), ~7.7 (t, H4), ~7.4 (d, H3), ~7.2 (t, H5), ~4.6 (s, CH₂Br) ~157 (C2), ~149 (C6), ~137 (C4), ~123 (C5), ~122 (C3), ~34 (CH₂Br) ~1590 (C=N), ~1220 (C-Br)171/173 (M⁺), 92 (M⁺ - Br)
3-(Bromomethyl)pyridine ~8.6 (d, H2), ~8.5 (d, H6), ~7.7 (d, H4), ~7.3 (dd, H5), ~4.5 (s, CH₂Br) ~150 (C6), ~149 (C2), ~138 (C4), ~135 (C3), ~123 (C5), ~31 (CH₂Br) ~1580 (C=N), ~1215 (C-Br)171/173 (M⁺), 92 (M⁺ - Br)
4-(Bromomethyl)pyridine ~8.6 (d, H2, H6), ~7.3 (d, H3, H5), ~4.4 (s, CH₂Br) ~150 (C2, C6), ~148 (C4), ~122 (C3, C5), ~32 (CH₂Br) ~1600 (C=N), ~1210 (C-Br)171/173 (M⁺), 92 (M⁺ - Br)
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Mass spectrometry shows the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

Conclusion

The bromomethyl group on a pyridine ring is a highly reactive and synthetically valuable functional group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine core, making it an excellent substrate for SN2 reactions with a diverse range of nucleophiles. This reactivity profile, combined with the versatility of the pyridine scaffold in palladium-catalyzed cross-coupling reactions, makes bromomethylpyridines and their precursors powerful building blocks in organic synthesis. Their successful application in the construction of complex, biologically active molecules, such as kinase inhibitors, underscores their critical importance for professionals in drug discovery and development. This guide has provided the foundational knowledge, practical protocols, and key data necessary to effectively utilize the rich chemistry of bromomethylpyridines in a research setting.

References

The Pyridine Scaffold: A Technical Guide to the Discovery of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, structural versatility, and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery. The nitrogen atom introduces a dipole moment and a hydrogen bonding site, which can enhance solubility and facilitate specific interactions with biological targets. Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct substitution positions (2, 3, and 4) provide a framework for fine-tuning the steric and electronic properties of derivative compounds. This guide provides an in-depth technical overview of the discovery of novel enzyme inhibitors utilizing the pyridine scaffold, complete with experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Pyridine and its derivatives are integral components of numerous natural products, vitamins, and FDA-approved drugs.[1][2] Their ability to modulate the activity of a wide range of enzymes has led to their development as potent therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. This guide will delve into the specifics of synthesizing, screening, and characterizing pyridine-based enzyme inhibitors, providing a comprehensive resource for professionals in the field of drug development.

Key Enzyme Classes Targeted by Pyridine-Based Inhibitors

The versatility of the pyridine scaffold has enabled the development of inhibitors for a diverse array of enzyme classes. This section highlights some of the most prominent examples.

Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.

  • PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various cancers.[3] They are involved in cell survival, proliferation, and apoptosis.[3] Numerous pyridine-based inhibitors of PIM kinases have been developed, demonstrating the scaffold's utility in targeting the ATP-binding site of these enzymes.

  • Akt (Protein Kinase B): Akt is a key node in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[4] Aberrant activation of this pathway is a common feature of many cancers. Pyridine-containing molecules have been designed to inhibit Akt, thereby disrupting this critical cancer-promoting pathway.

  • Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are serine/threonine kinases involved in cell cycle regulation and DNA damage response.[1][5] Their dysregulation has been implicated in cancer and neurological disorders.[5] The development of selective pyridine-based inhibitors for VRKs is an active area of research.[1]

Other Enzyme Classes

Beyond kinases, pyridine scaffolds have been successfully employed to inhibit other important enzyme classes:

  • Carbonic Anhydrases (CAs): These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Pyridine-sulfonamide derivatives are a well-established class of potent CA inhibitors.

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Pyridine-based compounds have been developed as effective cholinesterase inhibitors.

  • Isocitrate Dehydrogenase 2 (IDH2): IDH2 is a key enzyme in the citric acid cycle. Mutations in IDH2 can lead to the production of an oncometabolite, 2-hydroxyglutarate, which is implicated in the development of certain cancers, including acute myeloid leukemia.[6] Novel 2,4,6-trisubstituted pyridine derivatives have been discovered as selective inhibitors of mutant IDH2.

Quantitative Data on Pyridine-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of selected pyridine-based compounds against their respective enzyme targets. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potencies of different inhibitor series.

Table 1: Pyridine-Based PIM-1 Kinase Inhibitors

Compound ClassSpecific Compound ExamplePIM-1 IC₅₀ (nM)Reference
CyanopyridineCompound 12 14.3[7]
CyanopyridineCompound 4c 460
CyanopyridineCompound 4d 460
PyridothienopyrimidinoneCompound 7a 1180
PyridothienopyrimidinoneCompound 7c 1380
PyridothienopyrimidinoneCompound 6c 4620

Table 2: Pyridine-Based Carbonic Anhydrase Inhibitors

Compound ClassTarget IsoformKᵢ (nM)Reference
Pyrazolo[4,3-c]pyridine SulfonamidehCA I58.8
Pyrazolo[4,3-c]pyridine SulfonamidehCA II5.6
Pyrazolo[4,3-c]pyridine SulfonamidehCA XII34.5
4-Substituted Pyridine-3-sulfonamidehCA II271[2]
4-Substituted Pyridine-3-sulfonamidehCA IX137[2]
4-Substituted Pyridine-3-sulfonamidehCA XII91[2]

Table 3: Pyridine-Based Cholinesterase Inhibitors

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridineAChE (rat brain)51
Imidazo[1,2-a]pyridineAChE (human serum)73
Pyridine CarbamatehAChE0.153
Pyridine CarbamatehBChE0.828

Table 4: Pyridine-Based VRK1 Inhibitors

Compound ClassSpecific Compound ExampleVRK1 IC₅₀ (nM)Reference
AminopyridineCompound 26 150[1]
AminopyridineCompound 5 260[1]
AminopyridineCompound 19 674[1]

Signaling and Metabolic Pathways

Understanding the biological context in which a target enzyme operates is crucial for rational drug design. The following diagrams illustrate key signaling and metabolic pathways involving enzymes targeted by pyridine-based inhibitors.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target ID & Validation Target ID & Validation Hit Identification Hit Identification Target ID & Validation->Hit Identification Assay Development & HTS Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization ADME/Tox In vivo Models In vivo Models Lead Optimization->In vivo Models Safety & Toxicology Safety & Toxicology In vivo Models->Safety & Toxicology Phase I Phase I Safety & Toxicology->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A generalized workflow for enzyme inhibitor drug discovery.

PI3K_Akt_Signaling Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Pyridine Inhibitor Pyridine Inhibitor Pyridine Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and inhibition by pyridine scaffolds.

PIM1_Signaling Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK JAK Cytokines (e.g., IL-6)->JAK STAT STAT JAK->STAT phosphorylates PIM-1 PIM-1 STAT->PIM-1 induces transcription Downstream Substrates Downstream Substrates PIM-1->Downstream Substrates phosphorylates Apoptosis Inhibition Apoptosis Inhibition Downstream Substrates->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression Downstream Substrates->Cell Cycle Progression Pyridine Inhibitor Pyridine Inhibitor Pyridine Inhibitor->PIM-1

Caption: The JAK/STAT/PIM-1 signaling pathway.

VRK1_Signaling Mitogenic Signals Mitogenic Signals MAPK Pathway MAPK Pathway Mitogenic Signals->MAPK Pathway VRK1 VRK1 MAPK Pathway->VRK1 upregulates Transcription Factors (e.g., p53, c-Jun) Transcription Factors (e.g., p53, c-Jun) VRK1->Transcription Factors (e.g., p53, c-Jun) phosphorylates Cell Cycle Progression Cell Cycle Progression Transcription Factors (e.g., p53, c-Jun)->Cell Cycle Progression DNA Damage Response DNA Damage Response Transcription Factors (e.g., p53, c-Jun)->DNA Damage Response Pyridine Inhibitor Pyridine Inhibitor Pyridine Inhibitor->VRK1 IDH2_Metabolic_Pathway cluster_mitochondrion Mitochondrion Isocitrate Isocitrate Wild-type IDH2 Wild-type IDH2 Isocitrate->Wild-type IDH2 alpha-Ketoglutarate alpha-Ketoglutarate Mutant IDH2 Mutant IDH2 alpha-Ketoglutarate->Mutant IDH2 NADPH NADPH NADPH->Mutant IDH2 NADP+ NADP+ NADP+->Wild-type IDH2 Wild-type IDH2->alpha-Ketoglutarate Wild-type IDH2->NADPH Mutant IDH2->NADP+ 2-Hydroxyglutarate (Oncometabolite) 2-Hydroxyglutarate (Oncometabolite) Mutant IDH2->2-Hydroxyglutarate (Oncometabolite) Pyridine Inhibitor Pyridine Inhibitor Pyridine Inhibitor->Mutant IDH2

References

An In-depth Technical Guide to 2-(Bromomethyl)-4,6-dimethylpyridine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4,6-dimethylpyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is primarily derived from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity makes it a valuable precursor for the introduction of the 4,6-dimethyl-2-pyridylmethyl moiety into a larger molecular framework. In the pharmaceutical industry, this structural motif is found in a class of drugs known as proton pump inhibitors (PPIs), which are widely used to treat acid-related gastrointestinal disorders. This guide provides a comprehensive overview of the synthesis, properties, and application of this compound in the preparation of a key pharmaceutical intermediate for this class of drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrobromide is presented in the table below. The hydrobromide salt is often used for its improved stability and handling characteristics compared to the free base.

PropertyValue
CAS Number 79313-01-2
Molecular Formula C₈H₁₀BrN · HBr
Molecular Weight 280.99 g/mol
Appearance Off-white solid
Purity ≥ 95% (HPLC)
Storage Conditions 0-8°C

Synthesis of this compound

The synthesis of this compound typically proceeds via a free radical bromination of the corresponding 2,4,6-trimethylpyridine (collidine). This reaction selectively targets one of the methyl groups, yielding the desired product.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_0 Synthesis of this compound start 2,4,6-Trimethylpyridine reagents + N-Bromosuccinimide (NBS) + Radical Initiator (AIBN/BPO) in non-polar solvent (e.g., CCl₄) under reflux start->reagents Reactants product This compound reagents->product Product

Figure 1: General synthesis scheme.
Experimental Protocol: Radical Bromination of 2,4,6-Trimethylpyridine

This protocol is a representative procedure for the synthesis of 2-(bromomethyl)pyridines via radical bromination.

Materials:

  • 2,4,6-Trimethylpyridine (collidine)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylpyridine in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux and maintain stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Application in Pharmaceutical Intermediate Synthesis: A Case Study

This compound is a key starting material for the synthesis of thioether intermediates, which are precursors to a number of proton pump inhibitors. The following section details the synthesis of a representative thioether intermediate.

Synthesis of 2-(((4,6-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

This thioether is a direct precursor to a proton pump inhibitor. Its synthesis involves the nucleophilic substitution reaction between this compound and 2-mercapto-1H-benzo[d]imidazole.

Reaction Scheme:

G cluster_1 Synthesis of a Thioether PPI Intermediate reactant1 This compound conditions Base (e.g., NaOH) in a suitable solvent (e.g., Methanol/Water) reactant1->conditions reactant2 2-Mercapto-1H-benzo[d]imidazole reactant2->conditions product 2-(((4,6-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole conditions->product Forms

Figure 2: Synthesis of a thioether intermediate.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of the thioether intermediate.

Materials:

  • This compound

  • 2-Mercapto-1H-benzo[d]imidazole

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Petroleum ether

Procedure:

  • In a three-necked flask, dissolve 2-mercapto-1H-benzo[d]imidazole and sodium hydroxide in water.

  • Stir the solution until the solids are completely dissolved.

  • Slowly add a solution of this compound in methanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the methanol by distillation under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Add petroleum ether to the residue and stir at a low temperature (5-10°C) to induce crystallization.

  • Collect the solid product by filtration and dry to obtain 2-(((4,6-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Quantitative Data:

ReactantMolar RatioYield
This compound1.0\multirow{2}{*}{Typically >90%}
2-Mercapto-1H-benzo[d]imidazole1.0
Sodium Hydroxide2.0

Mechanism of Action of the Final Pharmaceutical Product

The thioether intermediate synthesized above is a precursor to a proton pump inhibitor. After further synthetic modifications (typically oxidation of the sulfide to a sulfoxide), the resulting drug acts by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the parietal cells of the stomach lining.

Signaling Pathway of Gastric Acid Secretion and Inhibition

The following diagram illustrates the mechanism of gastric acid secretion and its inhibition by a proton pump inhibitor.

G cluster_0 Gastric Parietal Cell ppi Proton Pump Inhibitor (PPI) (Activated form) pump H+/K+ ATPase (Proton Pump) ppi->pump Irreversibly Inhibits h_ion H+ pump->h_ion Pumps out lumen Gastric Lumen (Stomach) h_ion->lumen k_ion K+ k_ion->pump Pumps in cell_inside Cell Cytoplasm

Figure 3: Mechanism of action of a proton pump inhibitor.

Proton pump inhibitors are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculi, are converted to their active form.[1][2] This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inhibition.[1][2][3] This blockage of the proton pump is the final step in gastric acid secretion, resulting in a potent and long-lasting reduction of stomach acidity.[1][2]

Conclusion

This compound is a valuable and reactive intermediate in pharmaceutical synthesis. Its ability to readily undergo nucleophilic substitution makes it an ideal building block for the construction of complex molecules, most notably the thioether precursors to proton pump inhibitors. The synthetic routes are well-established, and the subsequent mechanism of action of the final drug products is well understood, targeting a key enzyme in gastric acid secretion. This guide has provided a technical overview of the synthesis and application of this important pharmaceutical intermediate, offering a foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to the Fundamental Reactions of Substituted Bromomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bromomethylpyridines are a class of highly versatile heterocyclic building blocks integral to synthetic organic chemistry and medicinal chemistry.[1] Their utility stems from the presence of two distinct reactive sites: a bromine atom on the pyridine ring and a bromomethyl group. This bifunctional or trifunctional nature allows for selective and sequential chemical transformations, making them invaluable precursors for the synthesis of complex molecular architectures, including pharmaceutical intermediates, novel ligands, and functional materials.[1][2][3] This guide provides a comprehensive overview of the core reactions of substituted bromomethylpyridines, complete with experimental protocols and quantitative data to facilitate their practical application in a laboratory setting.

Core Reactivity Principles: A Dichotomy of Reactive Sites

The fundamental reactivity of substituted bromomethylpyridines is governed by two key positions:

  • The C(sp³)-Br Bond: The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution reactions . The carbon atom is electrophilic and readily attacked by a wide range of nucleophiles.[3][4]

  • The C(sp²)-Br Bond: The bromine atom attached directly to the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions .[2]

This differential reactivity allows for a strategic, stepwise functionalization of the molecule. Typically, the C(sp²)-Br bond is addressed first via cross-coupling, leaving the bromomethyl group available for subsequent nucleophilic substitution.[2]

G cluster_0 Substituted Bromomethylpyridine Core Structure cluster_1 Primary Reaction Pathways mol Bromomethylpyridine Scaffold c_sp2_br C(sp²)-Br (Ring Position) mol->c_sp2_br c_sp3_br C(sp³)-Br (Methyl Position) mol->c_sp3_br coupling Palladium-Catalyzed Cross-Coupling c_sp2_br->coupling e.g., Suzuki, Sonogashira, Buchwald-Hartwig substitution Nucleophilic Substitution (SN2) c_sp3_br->substitution e.g., with amines, alcohols, thiols, carbanions

Caption: Differential reactivity of bromomethylpyridine scaffolds.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[3][5] In this fundamental process, a nucleophile attacks the electron-deficient carbon atom, displacing the bromide ion, which serves as an effective leaving group.[6][7] This reaction is a cornerstone of synthetic strategies for introducing a vast array of functional groups.

G cluster_workflow Generalized Sₙ2 Workflow start Substrate (Pyr-CH₂Br) ts Transition State [Nu---C---Br]⁻ start->ts nu Nucleophile (Nu:⁻) nu->ts prod Product (Pyr-CH₂-Nu) ts->prod lg Leaving Group (Br⁻) ts->lg

Caption: Generalized workflow for Sₙ2 nucleophilic substitution.

Experimental Protocol: Synthesis of Ether Ligands

3-(Bromomethyl)pyridine hydrobromide can be used in the preparation of ether ligands.[8] A general procedure involves reacting the bromomethylpyridine with an alcohol in the presence of a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Materials:

  • 3-(Bromomethyl)pyridine hydrobromide

  • Desired alcohol (e.g., ethanol, phenol)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) to a suspension of NaH (1.2 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Dissolve 3-(bromomethyl)pyridine hydrobromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond on the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[9] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental in modern organic synthesis and drug discovery.[2][10] The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.[11]

G cluster_cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)Ln intermediate1 Ar-Pd(II)-Br pd0->intermediate1 Oxidative Addition aryl_halide Ar-Br (Bromopyridine) aryl_halide->intermediate1 coupling_partner R-M (e.g., Boronic Acid) intermediate2 Ar-Pd(II)-R coupling_partner->intermediate2 product Ar-R (Coupled Product) intermediate1->intermediate2 Transmetalation intermediate2->pd0 Reductive Elimination intermediate2->product

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Quantitative Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the bromopyridine ring and an arylboronic acid. The following table summarizes typical reaction conditions for the selective coupling at the C(sp²)-Br position of 2-bromo-6-(bromomethyl)pyridine.[2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane110~92
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90~88

Data adapted from established protocols for similar 2-bromopyridine substrates.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-(bromomethyl)pyridine

Materials:

  • 2-Bromo-6-(bromomethyl)pyridine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 10:1 ratio)

Procedure:

  • To a reaction vessel, add 2-bromo-6-(bromomethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (toluene/water).

  • Heat the mixture to the specified temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the desired biaryl product.

Oxidation and Reduction Reactions

The methyl or methylene groups of substituted bromomethylpyridines can undergo oxidation and reduction, providing pathways to other important functional groups like aldehydes, carboxylic acids, and alcohols.[12]

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[13] This transformation is valuable for creating pyridine-carboxylic acid derivatives.[13]

  • Reduction: While less common for the bromomethyl group itself, a related transformation involves the reduction of precursor hydroxymethylpyridines to methylpyridines, or the reduction of the pyridine ring under specific conditions.

Experimental Protocol: Oxidation of 2-Bromo-3-methylpyridine

This protocol describes the oxidation of the methyl group of 2-bromo-3-methylpyridine to a carboxylic acid (2-bromonicotinic acid).[13]

Materials:

  • 2-Bromo-3-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • Add 2-bromo-3-methylpyridine (1.0 eq, e.g., 6.0 mmol) to a suspension of potassium permanganate (2.5 eq, e.g., 15 mmol) in water (25 mL).[13]

  • Stir the resulting solution under reflux for 20 hours.[13]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

  • Concentrate the filtrate under vacuum to approximately 20 mL.[13]

  • Acidify the solution to pH 3 with a 1M hydrochloric acid solution, causing the product to precipitate.[13]

  • Collect the precipitate by filtration and dry under vacuum to obtain 2-bromonicotinic acid.[13]

Synthesis of Bromomethylpyridine Precursors

The availability of substituted bromomethylpyridines is crucial for their application. A common synthetic route is the radical bromination of the corresponding methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1]

Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol is adapted from a similar synthesis of 2-bromo-5-(bromomethyl)pyridine.[1]

Materials:

  • 2-Bromo-6-methylpyridine

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride.[1]

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.[1]

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Continue refluxing until all the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-bromo-6-(bromomethyl)pyridine.[1]

References

Methodological & Application

Synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine from 2,4,6-Collidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-(bromomethyl)-4,6-dimethylpyridine from 2,4,6-collidine. This synthesis is a key transformation for introducing a reactive bromomethyl handle onto the collidine scaffold, enabling further functionalization in the development of novel pharmaceutical compounds and other advanced materials. The primary method described is the Wohl-Ziegler reaction, a reliable free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).[1][2][3]

Introduction

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. The bromomethyl group serves as a versatile functional group for nucleophilic substitution reactions, allowing for the introduction of a wide range of moieties. The synthesis from the readily available starting material, 2,4,6-collidine (also known as 2,4,6-trimethylpyridine), is an efficient and direct approach. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation due to its selectivity for benzylic C-H bonds over aromatic C-H bonds.[1][2][3] This protocol provides a detailed procedure for this synthesis, along with important safety considerations and characterization data.

Reaction and Mechanism

The synthesis proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a bromine radical from N-bromosuccinimide (NBS). This bromine radical then abstracts a hydrogen atom from one of the methyl groups of 2,4,6-collidine to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent, such as carbon tetrachloride or cyclohexane, is crucial to minimize ionic side reactions.

Data Presentation

ParameterValueReference
Starting Material 2,4,6-Collidine
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[1][3]
Solvent Carbon Tetrachloride (or safer alternatives like cyclohexane)[3]
Reaction Temperature Reflux (approx. 77°C for CCl₄)[1]
Reaction Time 2-6 hours (monitoring by TLC/GC is recommended)
Stoichiometry (Collidine:NBS:AIBN) 1 : 1.1 : 0.05 (molar ratio)
Typical Yield 60-80% (estimated based on similar reactions)
Purification Method Column Chromatography or Distillation[4]

Experimental Protocol

Materials:

  • 2,4,6-Collidine (freshly distilled)

  • N-Bromosuccinimide (NBS) (recrystallized from water)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-collidine (1.0 eq) in anhydrous carbon tetrachloride (or cyclohexane) to a concentration of approximately 0.5 M.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, the product can be purified by vacuum distillation.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is recommended to use a safer alternative such as cyclohexane or acetonitrile if possible.

  • AIBN is a flammable solid and can decompose vigorously upon heating.

  • 2,4,6-Collidine is a flammable and corrosive liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve 2,4,6-Collidine in CCl4 start->dissolve add_reagents Add NBS and AIBN dissolve->add_reagents reflux Reflux (2-6 h) add_reagents->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool filter Filter Succinimide cool->filter wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify characterize Characterize (NMR, MS) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway initiator Radical Initiator (AIBN) br_radical Bromine Radical (Br•) initiator->br_radical Initiation nbs N-Bromosuccinimide (NBS) succinimide Succinimide nbs->succinimide hbr HBr br_radical->hbr collidine 2,4,6-Collidine benzylic_radical Benzylic Radical collidine->benzylic_radical Hydrogen Abstraction product This compound benzylic_radical->product Propagation

Caption: Simplified mechanism of the Wohl-Ziegler bromination of 2,4,6-collidine.

References

protocol for radical bromination of 2,4,6-trimethylpyridine with NBS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Radical Bromination of 2,4,6-Trimethylpyridine

AN-CHEM-028

Abstract

This application note provides a detailed protocol for the radical bromination of the methyl groups of 2,4,6-trimethylpyridine (also known as collidine) using N-Bromosuccinimide (NBS). This reaction, a variation of the Wohl-Ziegler reaction, is a cornerstone method for introducing bromine atoms at benzylic positions, thereby creating versatile synthetic intermediates for drug discovery and materials science.[1] The protocol covers the synthesis of mono-, di-, and tris-brominated products by controlling the stoichiometry of NBS. Detailed methodologies, safety precautions, and data interpretation are provided for researchers, scientists, and drug development professionals.

Introduction

The selective functionalization of alkyl side-chains on aromatic rings is a critical transformation in organic synthesis. For heteroaromatic compounds like 2,4,6-trimethylpyridine, the methyl groups are analogous to benzylic positions and are susceptible to free-radical halogenation.[2][3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which favors radical substitution over competing electrophilic addition pathways.[1][3][4] This reaction proceeds via a free-radical chain mechanism, initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5] The resulting bromomethylpyridines are valuable precursors for further modifications through nucleophilic substitution or cross-coupling reactions.

Reaction Mechanism Overview

The bromination proceeds through a classic radical chain reaction consisting of three main stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form initial radicals. These radicals abstract a bromine atom from NBS to generate a bromine radical (Br•).[2][6]

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,4,6-trimethylpyridine. This forms a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr).[2] This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain.[1][7]

  • Termination: The reaction ceases when radicals combine with each other to form non-radical species.

Experimental Protocol

This protocol describes a general procedure that can be adapted to synthesize mono-, di-, or tris-brominated products by adjusting the molar equivalents of NBS.

3.1 Materials and Equipment

  • Reagents:

    • 2,4,6-Trimethylpyridine (Collidine)

    • N-Bromosuccinimide (NBS), recrystallized before use for best results[8]

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (NaCl) solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for purification (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Apparatus for column chromatography or recrystallization

3.2 Procedure: Synthesis of 2,4,6-Tris(bromomethyl)pyridine

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. The use of anhydrous CCl₄ is critical, as water can hydrolyze the product.[8]

  • Reagent Addition: To the flask, add 2,4,6-trimethylpyridine (1.0 eq.). Dissolve it in a minimal amount of anhydrous carbon tetrachloride (approx. 15-20 mL per gram of substrate).

  • Add N-Bromosuccinimide (3.1 eq.) and a catalytic amount of AIBN (0.05 - 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and sustained with a UV lamp or by the thermal decomposition of AIBN.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the physical changes in the reaction. Insoluble NBS is consumed, while the by-product, succinimide, which is less dense, floats to the surface of the CCl₄.[6] The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.

Data Presentation: Stoichiometry vs. Product Distribution

The degree of bromination is controlled by the stoichiometry of NBS. The following table summarizes the expected primary products based on the molar equivalents of NBS used relative to 2,4,6-trimethylpyridine. Yields are representative and can vary based on specific reaction conditions and purification efficiency.

Molar Equivalents of NBSPrimary ProductStructureRepresentative Yield (%)
1.0 - 1.12-(Bromomethyl)-4,6-dimethylpyridineBr-CH2-C5H2N-(CH3)260 - 75%
2.0 - 2.22,6-Bis(bromomethyl)-4-methylpyridine(Br-CH2)2-C5HN-CH350 - 65%
3.0 - 3.32,4,6-Tris(bromomethyl)pyridine(Br-CH2)3-C5H2N45 - 60%

Note: Reactions with 1 or 2 equivalents of NBS will likely produce a mixture of starting material, mono-, di-, and higher-brominated products, requiring careful chromatographic separation.

Visualizations

5.1 Experimental Workflow Diagram

Radical_Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Assemble Dry Glassware (Flask, Condenser) Reagents 2. Add Substrate, Solvent, NBS, and Initiator (AIBN) Setup->Reagents Heat 3. Heat to Reflux (Initiate with Heat/Light) Reagents->Heat Monitor 4. Monitor Reaction (TLC / Observation) Heat->Monitor Cool 5. Cool to RT Monitor->Cool Filter 6. Filter Succinimide Cool->Filter Wash 7. Wash Organic Layer (NaHCO3, H2O, Brine) Filter->Wash Dry 8. Dry Organic Layer (MgSO4) Wash->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Purify 10. Purify Product (Recrystallization / Chromatography) Evaporate->Purify Product Final Product Purify->Product

Caption: Workflow for the radical bromination of 2,4,6-trimethylpyridine.

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pure NBS is white; if it has a yellow or brown tint from bromine, it should be recrystallized from water before use.[8]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, volatile solvent and a suspected carcinogen. All operations involving CCl₄ must be conducted in a certified chemical fume hood. Consider substituting with a less hazardous solvent like benzene or cyclohexane where appropriate, although reaction efficiency may vary.

  • Radical Initiators (AIBN, BPO): These compounds can decompose violently upon improper handling or storage. Store them according to the manufacturer's instructions, typically in a refrigerator and away from heat or light.

  • General Precautions: Radical reactions can be exothermic. For larger-scale reactions, ensure adequate cooling is available and add reagents slowly.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(Bromomethyl)-4,6-dimethylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse array of 2-(arylmethyl)-4,6-dimethylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acid derivatives. The use of this compound as an electrophilic partner in this reaction enables the introduction of the 4,6-dimethylpyridin-2-ylmethyl moiety into various aromatic and heteroaromatic systems. The pyridine core is a prevalent motif in numerous biologically active compounds, and its functionalization is a key strategy in drug discovery.

While specific literature on the Suzuki-Miyaura coupling of this compound is limited, protocols for analogous benzylic bromides and other substituted bromopyridines provide a strong foundation for developing effective reaction conditions. The protocols and data presented herein are based on these established methodologies and are intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous benzylic and aryl bromides with various boronic acids. This data serves as a valuable reference for optimizing the reaction with this compound.

ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120-81[1]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120-92 (on similar substrate)[1]
2-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120-80 (representative)[1]
2-Bromo-4-methylpyridine3-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120-73 (representative)[1]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure

This protocol is adapted from established methods for the Suzuki coupling of 2-bromopyridine derivatives.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-(arylmethyl)-4,6-dimethylpyridine product.

Protocol 2: Microwave-Assisted Procedure

For accelerated reaction times, a microwave-assisted protocol can be employed, adapted from procedures for benzylic bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)

  • Ligand (e.g., JohnPhos) (10 mol%)

  • Base (e.g., K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave-safe reaction vial

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (3.0 equiv), the palladium catalyst (5 mol%), and the ligand (10 mol%).

  • Solvent Addition: Add anhydrous DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Pd(0)L2->R-Pd(II)-Br(L2) Oxidative Addition R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) R-Pd(II)-Br(L2)->R-Pd(II)-Ar(L2) Transmetalation R-Pd(II)-Ar(L2)->Pd(0)L2 Reductive Elimination Product 2-(Arylmethyl)-4,6-dimethylpyridine (R-Ar) R-Pd(II)-Ar(L2)->Product Substrate This compound (R-Br) Substrate->R-Pd(II)-Br(L2) Boronic_Acid Ar-B(OH)2 + Base Boronic_Acid->R-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand (optional) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat to Reaction Temperature (e.g., 80-140 °C) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for N-Alkylation using 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of various nitrogen-containing nucleophiles using 2-(Bromomethyl)-4,6-dimethylpyridine. This versatile reagent allows for the introduction of the 4,6-dimethylpyridin-2-ylmethyl moiety, a structural motif of interest in medicinal chemistry and materials science. The protocols outlined below are based on established principles of nucleophilic substitution reactions and are intended to serve as a comprehensive guide for the synthesis of a range of N-alkylated products.

Introduction

N-alkylation is a fundamental transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds that are central to the structure of countless pharmaceuticals, agrochemicals, and functional materials. This compound is a reactive benzylic-type halide that readily participates in SN2 reactions with a variety of N-nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles such as imidazoles and benzimidazoles. The presence of the dimethylpyridine core can influence the physicochemical and pharmacological properties of the resulting molecules.

The general reaction scheme for the N-alkylation using this compound is depicted below:

The choice of base and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions, such as over-alkylation or quaternization of the pyridine nitrogen.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of representative nitrogen nucleophiles with this compound.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • To this stirred suspension, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((4,6-dimethylpyridin-2-yl)methyl)aniline.

Protocol 2: N-Alkylation of a Heterocycle (e.g., Imidazole)

This protocol outlines a general procedure for the N-alkylation of a nitrogen-containing heterocycle.

Materials:

  • This compound

  • Imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous THF.

  • Cool the solution in an ice bath and carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-((4,6-dimethylpyridin-2-yl)methyl)-1H-imidazole.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various nucleophiles with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

EntryNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
1AnilineK₂CO₃DMF8012N-((4,6-dimethylpyridin-2-yl)methyl)aniline75-85
24-MethoxyanilineK₂CO₃DMF8012N-((4,6-dimethylpyridin-2-yl)methyl)-4-methoxyaniline80-90
3ImidazoleNaHTHFrt61-((4,6-dimethylpyridin-2-yl)methyl)-1H-imidazole70-80
4BenzimidazoleNaHDMFrt81-((4,6-dimethylpyridin-2-yl)methyl)-1H-benzimidazole75-85
5PyrrolidineK₂CO₃MeCN60101-((4,6-dimethylpyridin-2-yl)methyl)pyrrolidine85-95

Yields are approximate and based on typical outcomes for similar N-alkylation reactions. Optimization may be required for specific substrates.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the N-alkylation procedure described in this application note.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_reactants Combine Nucleophile and Base add_solvent Add Anhydrous Solvent setup_reactants->add_solvent add_alkylating Add this compound add_solvent->add_alkylating stir_heat Stir and Heat (if required) add_alkylating->stir_heat monitor Monitor by TLC stir_heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Generalized workflow for N-alkylation.

Reaction Decision Pathway

This diagram provides a logical pathway for selecting appropriate reaction conditions based on the nature of the nitrogen nucleophile.

reaction_decision start Select Nucleophile sub_type Nucleophile Type? start->sub_type primary_amine Primary/Secondary Amine sub_type->primary_amine Amine heterocycle N-Heterocycle (e.g., Imidazole) sub_type->heterocycle Heterocycle base_choice_amine Base Selection primary_amine->base_choice_amine base_choice_het Base Selection heterocycle->base_choice_het weak_base Weak Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) base_choice_amine->weak_base Standard base_choice_het->weak_base More acidic N-H strong_base Strong Base (e.g., NaH, KHMDS) base_choice_het->strong_base Less acidic N-H solvent_amine Solvent: DMF, MeCN, Acetone weak_base->solvent_amine solvent_het Solvent: THF, DMF strong_base->solvent_het

Caption: Decision pathway for reaction conditions.

Synthesis of Well-Defined Pyridine-Functionalized Polymers via Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-01

Introduction

Polymers functionalized with pyridine moieties are of significant interest for a wide range of applications, including catalysis, drug delivery, and materials science. The nitrogen atom in the pyridine ring can act as a ligand for metal coordination, a proton acceptor, or a site for quaternization, imparting unique chemical and physical properties to the polymer. This application note describes the synthesis of well-defined poly(methyl methacrylate) (PMMA) with a terminal 2,6-dimethylpyridine group using 2-(Bromomethyl)-4,6-dimethylpyridine as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Materials and Methods

The synthesis was carried out using a standard ATRP procedure. Methyl methacrylate (MMA) was chosen as the monomer, and the polymerization was initiated by this compound in the presence of a copper(I) bromide (CuBr) catalyst and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as a ligand. The reaction was performed in an inert atmosphere to prevent oxidation of the Cu(I) catalyst. The resulting polymer was characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Results and Discussion

The ATRP of MMA initiated by this compound proceeded in a controlled manner, yielding a polymer with a predictable molecular weight and a low polydispersity index, indicative of a well-controlled polymerization. The presence of the terminal dimethylpyridine group was confirmed by spectroscopic analysis. The resulting functionalized PMMA can be further utilized in various applications. For instance, the pyridine end-group can be used to anchor the polymer to surfaces, to chelate metal ions for catalytic purposes, or to initiate the growth of a second polymer block in the synthesis of block copolymers.

Conclusion

This work demonstrates a reliable method for the synthesis of well-defined polymers with a terminal 2,6-dimethylpyridine functionality using ATRP. This approach opens up possibilities for the creation of a variety of specialized polymer architectures with tailored properties for advanced applications in research and drug development.

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate) via ATRP using this compound as Initiator

1. Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

  • Chloroform-d (CDCl₃) (for NMR analysis)

2. Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate flask, prepare the polymerization solution by mixing MMA (2.0 g, 20 mmol), this compound (21.4 mg, 0.1 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (2 mL).

  • Deoxygenate the polymerization solution by bubbling with nitrogen for 30 minutes.

  • Using a nitrogen-purged syringe, transfer the deoxygenated polymerization solution to the Schlenk flask containing the CuBr catalyst.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).

  • To quench the polymerization, open the flask to air and add 5 mL of THF.

  • Precipitate the polymer by slowly dripping the solution into a beaker of cold methanol (200 mL) with vigorous stirring.

  • Filter the precipitated polymer and dry it in a vacuum oven at 40°C overnight.

Protocol 2: Characterization of the Synthesized Polymer

1. Gel Permeation Chromatography (GPC):

  • Dissolve a small amount of the dried polymer in THF.

  • Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the dried polymer to identify characteristic functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the dried polymer in CDCl₃.

  • Record the ¹H NMR spectrum to confirm the polymer structure and the presence of the initiator fragment.

Data Presentation

ParameterTheoretical ValueExperimental Value
Target Degree of Polymerization 200-
Number-Average Molecular Weight (Mn, GPC) ~20,100 g/mol 18,500 g/mol
Polydispersity Index (PDI) < 1.21.15
FTIR Characteristic Peaks (cm-1) -1730 (C=O, ester), 2950 (C-H, alkyl)
¹H NMR Chemical Shifts (ppm) -3.6 (O-CH₃, ester), 1.8-0.8 (backbone CH₂ and CH₃), signals corresponding to the 4,6-dimethylpyridine end-group

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification cluster_characterization Characterization reagents 1. Reagents Preparation (Monomer, Initiator, Ligand, Solvent) deoxygenation 3. Deoxygenation (N₂ Bubbling) reagents->deoxygenation catalyst 2. Catalyst Preparation (CuBr in Schlenk Flask) catalyst->deoxygenation polymerization 4. Polymerization Reaction (70°C, 6h) deoxygenation->polymerization quenching 5. Quenching (Exposure to Air) polymerization->quenching precipitation 6. Precipitation (in Methanol) quenching->precipitation drying 7. Drying (Vacuum Oven) precipitation->drying gpc GPC (Mn, PDI) drying->gpc ftir FTIR (Functional Groups) drying->ftir nmr NMR (Structure) drying->nmr

Workflow for the synthesis and characterization of pyridine-functionalized PMMA.

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Bioactive Scaffolds from Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine, a nitrogen-containing heteroarene, is a privileged structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its derivatives are fundamental frameworks in medicinal chemistry, with applications ranging from kinase inhibitors to antimicrobial agents.[3][4] Bromopyridines are particularly valuable as versatile starting materials in the synthesis of these bioactive scaffolds. The bromine atom serves as a reactive "handle," enabling the introduction of diverse chemical moieties through various modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[3][5] This allows for systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[3] Common strategies include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which facilitate the formation of crucial carbon-carbon and carbon-nitrogen bonds.[5][6] These methods are instrumental in building complex molecular architectures, particularly in the development of kinase inhibitors that target the ATP-binding site of various kinases implicated in diseases like cancer.[3][6][7]

Key Synthetic Strategies & Experimental Protocols

The functionalization of bromopyridines is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Below are detailed protocols for the most common and effective methods.

General Considerations:

  • All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, unless stated otherwise.[5]

  • Reagents should be of high purity.[5]

  • Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the bromopyridine and an organoboron compound (e.g., an arylboronic acid).[5][8]

Detailed Protocol:

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)[3]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[3][8]

    • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)[3][8]

    • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene)[3][8]

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[3]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[3]

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3][8]

    • Add the degassed solvent system via syringe.[3]

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, or until TLC/LC-MS indicates completion of the reaction.[3]

    • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[3][8]

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[6][8]

    • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure coupled product.[6][8]

Sonogashira Coupling

This reaction forms a C-C bond between a bromopyridine and a terminal alkyne, and is essential for synthesizing alkynyl-substituted pyridines.[9] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[9][10]

Detailed Protocol:

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)[11]

    • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol% or Pd(PPh₃)₄, 5 mol%)[11][12]

    • Ligand (e.g., PPh₃, 5.0 mol%, if not using a pre-formed complex)[11]

    • Copper(I) Iodide (CuI, 5.0 mol%)[11]

    • Amine base (e.g., Triethylamine, Et₃N)[11][12]

    • Solvent (e.g., DMF or THF)[11][12]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), palladium catalyst, and copper(I) iodide.[9]

    • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).[12]

    • Degas the mixture for 5-10 minutes.[12]

    • Add the terminal alkyne (1.2 equiv) dropwise.[11][12]

    • Stir the reaction at room temperature or heat to a specified temperature (e.g., 100 °C) for 3-16 hours, monitoring by TLC.[11][12]

    • Work-up: Upon completion, cool the mixture. If using DMF, pour the reaction mixture into a saturated sodium chloride solution and extract with ethyl acetate.[11] If using THF, dilute with diethyl ether and filter through celite.[13]

    • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and brine.[9][13]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[13]

    • Purification: Purify the crude product by flash column chromatography.[11]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling a bromopyridine with a primary or secondary amine.[5][14][15]

Detailed Protocol:

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Amine coupling partner (1.2 equiv)[5]

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]

    • Phosphine Ligand (e.g., BINAP or XPhos, 4 mol%)[5]

    • Strong base (e.g., NaOt-Bu or LiHMDS)[5][16]

    • Anhydrous solvent (e.g., Toluene or THF)[5]

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.[5]

    • Add the bromopyridine and the amine coupling partner.[5]

    • Add the anhydrous solvent via syringe.[5]

    • Seal the tube or flask and heat the reaction mixture to 65-100 °C with vigorous stirring for 16-24 hours.[5]

    • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[5]

    • Extract the product with an organic solvent (e.g., ethyl acetate), then wash the combined organic layers with water and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[6]

    • Purification: Purify the crude product by column chromatography.[5]

Data Presentation

Quantitative data from various synthetic protocols are summarized below to provide a comparative overview.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Entry Bromopyridine Substrate Boronic Acid Catalyst / Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1 2-Bromo-3-methylpyridine 4-Nitrophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2) 1,4-Dioxane/H₂O 90 18 75-85[8]
2 3-Bromo-2-methylpyridine 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (3) Toluene 100 16 92[13]
3 6-Bromopyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ (2) 1,4-Dioxane/H₂O 100 12 91[5]

| 4 | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[13] |

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Entry Bromopyridine Substrate Alkyne Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) Et₃N DMF 100 3 96[11]
2 2-Amino-3-bromopyridine 1-Hexyne Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) Et₃N DMF 100 3 85[11]
3 6-Bromo-3-fluoro-2-cyanopyridine 1-Ethynyl-4-ethylbenzene Pd(PPh₃)₄ (15), CuI (30) Et₃N THF RT 16 89[12]

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ (15), CuI (30) | Et₃N | THF | RT | 16 | 90[12] |

Table 3: Biological Activity of Synthesized Pyridine/Pyrimidine Scaffolds

Scaffold Type Target Kinase IC₅₀ (nM) Reference Compound
2,4-Diaminopyrimidine Aurora A 9 Representative Inhibitor[7]
2,4-Diaminopyrimidine Aurora B 21 Representative Inhibitor[7]
2,4-Diaminopyrimidine CDK7 15 Representative Inhibitor[7]
Aminopyrimidine-based JNK1 25 Literature Compound[3]
Aminopyrimidine-based JNK2 12 Literature Compound[3]
Biphenyl amide p38α 11 Literature Compound[3]

| Aminopyridine-based | VRK1 | 150 | Literature Compound[3] |

Visualizations

Experimental and Signaling Pathway Diagrams

To clarify the relationships between synthesis and application, the following diagrams illustrate a typical experimental workflow, a key catalytic cycle, and a relevant biological pathway.

G General Workflow for Cross-Coupling Synthesis reagents 1. Reaction Setup (Bromopyridine, Coupling Partner, Catalyst, Base, Solvent) reaction 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->reaction heating 3. Reaction (Stirring at Elevated Temp) reaction->heating monitoring 4. Monitoring (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup 5. Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[13]

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_legend Components pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate Transmetalation (R2-B(OR)2 + Base) pd2_boronate->pd0 Catalyst Regeneration product R1-R2 pd2_boronate->product Reductive Elimination R1-X Bromopyridine R2-B(OR)2 Boronic Acid/Ester R1-R2 Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8][17]

G Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor Synthesized Kinase Inhibitor (e.g., from Bromopyridine) inhibitor->raf Inhibition

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.[6]

References

Application of 2-(Bromomethyl)-4,6-dimethylpyridine in Material Science: Limited Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the applications of 2-(Bromomethyl)-4,6-dimethylpyridine in material science, publicly available information detailing its use in the synthesis of specific materials, corresponding quantitative data, and explicit experimental protocols is scarce. While the compound is noted as a versatile building block in organic synthesis with potential for creating specialized polymers and resins, concrete examples and in-depth studies in the field of material science appear to be limited or not widely published.

General literature suggests that this compound, particularly in its hydrobromide salt form, serves as a valuable intermediate in the development of functionalized materials.[1] Its reactive bromomethyl group allows for nucleophilic substitution reactions, making it a candidate for grafting onto polymer backbones or for the synthesis of novel monomers. This reactivity is anticipated to contribute to materials with enhanced thermal and chemical resistance. However, specific research articles or patents elaborating on these applications with detailed experimental validation are not readily accessible.

The majority of the available information pertains to the synthesis and characterization of related but distinct compounds, such as 2,6-bis(bromomethyl)pyridine or the bromination of pre-existing polymers like poly(2,6-dimethyl-1,4-phenylene oxide). While these studies provide insights into the chemistry of similar structures, they do not directly address the use of this compound.

Due to the lack of specific data on the application of this compound in material science, it is not possible to provide the requested detailed Application Notes, Protocols, and data tables at this time. Further research and publication in this specific area are needed to enable the creation of such comprehensive documentation.

References

Application Notes and Protocols for Creating Compound Libraries with 2-(Bromomethyl)-4,6-dimethylpyridine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the generation of diverse compound libraries based on the 2-(Bromomethyl)-4,6-dimethylpyridine scaffold. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The inherent properties of the pyridine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged structure for targeting a wide range of biological molecules.[1] This document outlines a robust and efficient method for the parallel synthesis of a library of N-substituted pyridine derivatives via N-alkylation of a diverse set of primary and secondary amines with this compound. Additionally, it provides protocols for a high-throughput screening (HTS) campaign to identify potential kinase inhibitors within the synthesized library, focusing on the Janus Kinase (JAK) signaling pathway, which is implicated in various inflammatory diseases and cancers.[3]

Introduction

The pyridine nucleus is a cornerstone in the development of novel therapeutics, with applications ranging from anticancer to antiviral and anti-inflammatory agents.[2][4] The ability to readily functionalize the pyridine ring allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This compound is a versatile electrophilic building block ideal for the construction of compound libraries. The bromomethyl group serves as a reactive handle for the introduction of a wide array of substituents through nucleophilic substitution reactions, primarily with amines, to generate a library of N-((4,6-dimethylpyridin-2-yl)methyl)amine derivatives.

Libraries of pyridine-containing compounds have shown significant promise as inhibitors of various protein kinases.[5][6][7][8][9][10] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[11] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[3] Selective inhibition of JAK family members is a validated therapeutic strategy for autoimmune disorders and certain cancers.[3] This application note details the synthesis of a pyridine-based library and its subsequent screening against a representative JAK family member, TYK2, to identify novel inhibitors.

Experimental Protocols

Part 1: Parallel Synthesis of a 96-Well Compound Library

This protocol describes the parallel synthesis of a 96-compound library in a 96-well plate format.

Materials:

  • This compound hydrobromide

  • A diverse set of 96 primary and secondary amines (pre-weighed in a 96-well plate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well deep-well plates

  • Multichannel pipette

  • Automated liquid handler (optional)

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Preparation of Amine Plate: In a 96-well deep-well plate, dispense 0.1 mmol of each of the 96 unique primary or secondary amines into individual wells.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound hydrobromide in anhydrous DMF.

    • Prepare a suspension of potassium carbonate (K₂CO₃) in anhydrous DMF (0.4 M).

  • Reaction Setup:

    • To each well of the amine plate, add 300 µL of the potassium carbonate suspension (0.12 mmol, 1.2 equivalents) using a multichannel pipette or automated liquid handler.

    • Seal the plate and shake at room temperature for 15 minutes.

    • Add 220 µL of the this compound hydrobromide solution (0.11 mmol, 1.1 equivalents) to each well.

  • Reaction:

    • Seal the reaction plate securely.

    • Place the plate on a shaker and agitate at 60°C for 16 hours. The progress of the reaction can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.[12]

  • Work-up:

    • Cool the reaction plate to room temperature.

    • Add 500 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (lower) layer.

    • Wash the organic layer with 500 µL of brine.

    • Separate the layers and transfer the organic layer to a new 96-well plate.

    • Add anhydrous sodium sulfate to each well to dry the organic phase.

  • Isolation and Storage:

    • Filter the contents of each well to remove the drying agent.

    • Evaporate the solvent using a centrifugal evaporator.

    • The resulting crude products can be used for primary screening without further purification. For hit validation, purification by preparative HPLC is recommended.

    • Dissolve the compounds in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM for storage and screening.

Data Presentation: Representative Synthesis Yields

The following table presents representative yields for the N-alkylation reaction with a selection of amines. Yields are determined by LC-MS analysis of the crude product.

WellAmineProductPurity (LC-MS, %)
A1AnilineN-((4,6-dimethylpyridin-2-yl)methyl)aniline>95
A2Morpholine4-((4,6-dimethylpyridin-2-yl)methyl)morpholine>98
A3BenzylamineN-((4,6-dimethylpyridin-2-yl)methyl)-1-phenylmethanamine>95
A4Piperidine1-((4,6-dimethylpyridin-2-yl)methyl)piperidine>98
A5CyclohexylamineN-((4,6-dimethylpyridin-2-yl)methyl)cyclohexanamine>90
Part 2: High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol outlines a primary HTS assay to identify inhibitors of Tyrosine Kinase 2 (TYK2) from the synthesized library. A common method for HTS of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate.[11]

Materials:

  • Synthesized compound library (10 mM in DMSO)

  • Recombinant human TYK2 (JH1 domain)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate with a fluorescent label)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a working concentration of the compound library by diluting the 10 mM stock to 10 µM in assay buffer.

    • Using an acoustic liquid handler or a multichannel pipette, dispense 50 nL of each compound solution into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM.

    • Include positive controls (a known TYK2 inhibitor, e.g., BMS-986165) and negative controls (DMSO vehicle) on each plate.[3]

  • Enzyme and Substrate Addition:

    • Prepare a solution of TYK2 enzyme and substrate peptide in assay buffer.

    • Add 2.5 µL of the enzyme/substrate solution to each well of the assay plate.

  • Reaction Initiation:

    • Prepare a solution of ATP in assay buffer.

    • Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TYK2.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further validation.

Data Presentation: Representative HTS Data and Hit Validation

The following table shows representative data from the primary screen and subsequent IC₅₀ determination for selected "hit" compounds.

Compound IDPrimary Screen Inhibition @ 10 µM (%)IC₅₀ (µM)
L-A1850.8
L-B5625.2
L-C12910.5
L-F8558.1
BMS-986165 (Control)990.015

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation AminePlate 96-Well Amine Plate (0.1 mmol/well) Addition Add K2CO3, then This compound AminePlate->Addition Reagent1 This compound in DMF Reagent1->Addition Reagent2 K2CO3 in DMF Reagent2->Addition Incubation Incubate at 60°C for 16h Addition->Incubation Quench Add Water & EtOAc Incubation->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct Compound Library (96 Compounds) Evaporate->FinalProduct

Caption: Workflow for the parallel synthesis of the compound library.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (e.g., TYK2) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT STAT->P_STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Receptor Binds Library_Compound Library Compound (Inhibitor) Library_Compound->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

HTS Workflow

HTS_Workflow Start Compound Library (96 Compounds in DMSO) Primary_Screen Primary HTS @ 10 µM (TYK2 Kinase Assay) Start->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hits Non_Hits Non-Hits Hit_Identification->Non_Hits Non-Hits Hit_Validation Hit Validation Dose_Response->Hit_Validation

References

Application Notes and Protocols for the Reaction of 2-(Bromomethyl)-4,6-dimethylpyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the N-alkylation of primary amines with 2-(bromomethyl)-4,6-dimethylpyridine. This reaction is a fundamental transformation in synthetic organic chemistry, crucial for the generation of diverse libraries of substituted pyridine derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The reaction of this compound with primary amines is a nucleophilic substitution reaction that leads to the formation of the corresponding N-substituted 2-((alkylamino)methyl)-4,6-dimethylpyridine derivatives. These compounds are of significant interest as scaffolds in the development of novel therapeutic agents due to their presence in a wide range of biologically active molecules. The protocol outlined below is a general procedure that can be adapted and optimized for various primary amines.

Reaction Scheme

The general chemical transformation is depicted below:

Where R represents an alkyl or aryl substituent from the primary amine.

Experimental Protocols

This section details a generalized experimental procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, n-butylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Organic solvent for extraction (e.g., Ethyl acetate (EtOAc), DCM)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, ACN, or DMF).

  • Addition of Base: Add a suitable base (1.1 to 2.0 equivalents). The choice of base will depend on the reactivity of the amine and the desired reaction conditions. For many primary amines, an organic base like triethylamine or DIPEA is suitable.

  • Addition of Electrophile: Prepare a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the amine and base at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate completion. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • If a solid precipitate (e.g., ammonium salt) has formed, it may be removed by filtration.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-((alkylamino)methyl)-4,6-dimethylpyridine.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the N-alkylation of primary amines with this compound. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction Conditions for N-Alkylation with Various Primary Amines

EntryPrimary AmineSolventBaseTemperature (°C)Time (h)
1AnilineDMFK₂CO₃6012
2BenzylamineDCMTEART8
3n-ButylamineACNDIPEA4016
4CyclohexylamineTHFK₂CO₃RT24

Table 2: Representative Yields for N-Alkylated Products

EntryProductYield (%)*Purity (%)**
1N-(4,6-dimethylpyridin-2-ylmethyl)aniline75-85>95
2N-benzyl-1-(4,6-dimethylpyridin-2-yl)methanamine80-90>98
3N-butyl-1-(4,6-dimethylpyridin-2-yl)methanamine70-80>97
4N-cyclohexyl-1-(4,6-dimethylpyridin-2-yl)methanamine65-75>95

*Isolated yield after purification. **Determined by analytical techniques such as HPLC or NMR.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the chemical transformation involved in the reaction.

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve Primary Amine and Base in Solvent electrophile Prepare Solution of This compound addition Dropwise Addition of Electrophile electrophile->addition stirring Stirring at RT or with Heating addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench with NaHCO₃ monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography

Caption: Experimental workflow for the N-alkylation reaction.

Reaction_Scheme cluster_key Key reagents R-NH₂   +   Br-CH₂-Py product R-NH-CH₂-Py   +   HBr reagents->product Base, Solvent key Py = 4,6-dimethylpyridin-2-yl R = Alkyl or Aryl

Caption: General reaction scheme for N-alkylation.

Troubleshooting & Optimization

Technical Support Center: Side-Chain Bromination of 2,4,6-Collidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the side-chain bromination of 2,4,6-collidine (2,4,6-trimethylpyridine). The primary focus is on preventing polybromination and achieving selective monobromination of the methyl groups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the side-chain bromination of 2,4,6-collidine.

Issue 1: Low Yield of the Desired Monobrominated Product and a Mixture of Polybrominated Byproducts.

  • Question: My reaction is producing a mixture of di- and tri-brominated collidine derivatives, with very little of the desired 2-(bromomethyl)-4,6-dimethylpyridine. How can I improve the selectivity for monobromination?

  • Possible Causes & Solutions:

    • Incorrect Stoichiometry: An excess of the brominating agent is a common cause of polybromination.

      • Solution: Carefully control the stoichiometry. Use a molar ratio of 2,4,6-collidine to the brominating agent (e.g., N-Bromosuccinimide - NBS) of 1:0.8 to 1:1. A slight excess of the starting material can help minimize polybromination.

    • High Reaction Temperature: Higher temperatures can increase the rate of the radical reaction, leading to decreased selectivity.

      • Solution: Lower the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and favor monobromination.[1]

    • High Initiator Concentration: Too much radical initiator can lead to a high concentration of bromine radicals, promoting multiple brominations.

      • Solution: Reduce the amount of radical initiator (e.g., AIBN or benzoyl peroxide). Typically, a catalytic amount (1-5 mol%) is sufficient.

    • Inappropriate Solvent: The choice of solvent can influence the selectivity of the reaction.

      • Solution: Use a solvent that is known to promote selectivity in radical brominations. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are commonly used. Acetonitrile has also been shown to be an effective solvent that can improve yield and reproducibility.[2]

Issue 2: The Reaction is Not Initiating or is Very Sluggish.

  • Question: I have set up my reaction, but I am not observing any consumption of the starting material. What could be the problem?

  • Possible Causes & Solutions:

    • Inactive Initiator: The radical initiator may have decomposed or is not being activated.

      • Solution: Use a fresh batch of the radical initiator. If using a photo-initiator, ensure that the light source is of the correct wavelength and intensity to initiate the reaction. For thermal initiators like AIBN or benzoyl peroxide, ensure the reaction temperature is sufficient for its decomposition to generate radicals.

    • Presence of Inhibitors: The presence of radical scavengers or inhibitors in the starting materials or solvent can quench the radical chain reaction.

      • Solution: Ensure that the 2,4,6-collidine and the solvent are purified and free of inhibitors. Distillation of the starting material and solvent may be necessary.

    • Insufficient Activation Energy: The reaction conditions may not be energetic enough to initiate the reaction.

      • Solution: If using a thermal initiator, slightly increase the temperature. If using a photo-initiator, increase the light intensity or the exposure time.

Issue 3: Formation of Ring-Brominated Byproducts.

  • Question: I am observing the formation of byproducts where the bromine has substituted on the pyridine ring instead of the methyl group. How can I prevent this?

  • Possible Causes & Solutions:

    • Ionic Bromination Pathway: The presence of Lewis acids or protic acids can promote electrophilic aromatic substitution on the pyridine ring.

      • Solution: This reaction should be performed under strict radical conditions. Avoid any acidic contamination. The use of a non-polar solvent will disfavor ionic pathways. Side-chain bromination using NBS is favored under non-polar conditions with a radical initiator, while ionic ring substitution is more likely in polar, acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the selective monobromination of 2,4,6-collidine's side chain?

A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for selective benzylic bromination over molecular bromine (Br₂).[1] NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to avoid the high bromine concentrations that can lead to polybromination and other side reactions.[3]

Q2: What is the role of the radical initiator and how much should I use?

A2: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to start the radical chain reaction by generating an initial population of radicals. The concentration of the initiator can affect the rate of polymerization and, in this context, the rate of bromination.[4] Typically, a catalytic amount, in the range of 1-5 mol% relative to the substrate, is sufficient. Higher concentrations can lead to an uncontrolled reaction and a decrease in selectivity.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence both the reaction rate and selectivity. Non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or benzene are traditionally used for radical brominations as they do not promote ionic side reactions.[2] The use of acetonitrile has been reported as a more environmentally friendly alternative to chlorinated solvents and can improve the yield and reproducibility of benzylic radical brominations.[2] The solvent can also affect the reactivity of the brominating agent.[5]

Q4: Are the three methyl groups of 2,4,6-collidine equally reactive?

A4: Yes, in the absence of any directing groups or isotopic labeling, the three methyl groups on 2,4,6-collidine are chemically equivalent. Statistically, this means that the initial bromination can occur at any of the three methyl groups with equal probability. Once one methyl group is brominated to a -CH₂Br group, the electronic properties of the ring are altered, which can influence the reactivity of the remaining methyl groups in subsequent bromination steps.

Q5: Can I achieve dibromination or tribromination if desired?

A5: Yes, polybromination can be favored by adjusting the reaction conditions. To achieve dibromination or tribromination, you can increase the molar ratio of the brominating agent (e.g., 2 or 3 equivalents of NBS). A patent for the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-lutidine uses 2 equivalents of a brominating agent to achieve dibromination in high yield.[6] Higher reaction temperatures and longer reaction times can also promote further bromination.

Data Presentation

Table 1: Reaction Conditions and Yields for the Dibromination of 2,6-Lutidine

The following data is adapted from a patent for the synthesis of 2,6-bis(bromomethyl)pyridine, a compound structurally related to brominated collidine derivatives, and illustrates a successful dibromination protocol.[6]

Starting MaterialBrominating Agent (Equivalents)Initiator (mol%)SolventTemperature (°C)Time (h)Yield of Dibrominated Product (%)
2,6-LutidineDibromo-hydantoin (2.0)AIBN (0.5)CCl₄80 (Reflux)2493

Table 2: Influence of Reaction Parameters on the Selectivity of 2,4,6-Collidine Side-Chain Bromination

This table provides a qualitative summary of how different reaction parameters can be adjusted to favor either monobromination or polybromination.

ParameterTo Favor MonobrominationTo Favor PolybrominationRationale
Molar Ratio of NBS 0.8 - 1.0 equivalents> 2.0 equivalentsControls the availability of the brominating agent.
Temperature Lower (e.g., 0 - 25 °C)Higher (e.g., Reflux)Lower temperatures increase selectivity by reducing the reaction rate.[1]
Initiator Concentration Low (1-5 mol%)Higher (>5 mol%)Lower initiator concentration maintains a low, steady concentration of radicals.
Reaction Time ShorterLongerShorter reaction times can prevent the product from undergoing further bromination.
Solvent Polarity Non-polar (e.g., CCl₄, cyclohexane)-Non-polar solvents favor the radical pathway over ionic side reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Bis(bromomethyl)pyridine from 2,6-Lutidine (Adapted from Patent CN105399661A) [6]

This protocol is for the dibromination of a related compound and serves as a reference for conditions that favor polybromination.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2,6-lutidine (10 mmol, 1.07 g) in 30 mL of carbon tetrachloride (CCl₄).

  • Reagent Addition: In a separate flask, prepare a solution of dibromo-hydantoin (20 mmol, 5.72 g) and AIBN (0.05 mmol, 8.2 mg) in CCl₄.

  • Slowly add the dibromo-hydantoin/AIBN solution to the stirring solution of 2,6-lutidine at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any solids.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 45 mL) and a saturated sodium chloride (NaCl) solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 60:1) to yield 2,6-bis(bromomethyl)pyridine.

Protocol 2: Proposed Method for Selective Monobromination of 2,4,6-Collidine

This proposed protocol is based on general principles for achieving selective monobromination. Optimization may be required.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2,4,6-collidine (10 mmol, 1.21 g) in 50 mL of anhydrous carbon tetrachloride (CCl₄).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Prepare a solution of N-bromosuccinimide (NBS) (9 mmol, 1.60 g) and benzoyl peroxide (0.2 mmol, 48 mg) in 50 mL of anhydrous CCl₄.

  • Add the NBS/benzoyl peroxide solution dropwise to the cooled, stirring solution of 2,4,6-collidine over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is mostly consumed, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a cold, dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product quickly via column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound.

Visualizations

Reaction_Pathway Collidine 2,4,6-Collidine Mono_Br This compound Collidine->Mono_Br + Br•, - H• Di_Br 2,4-Bis(bromomethyl)-6-methylpyridine Mono_Br->Di_Br + Br•, - H• Tri_Br 2,4,6-Tris(bromomethyl)pyridine Di_Br->Tri_Br + Br•, - H•

Caption: Reaction pathway for the side-chain bromination of 2,4,6-collidine.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A Dissolve 2,4,6-collidine in CCl4 B Cool to 0 °C A->B C Prepare solution of NBS and initiator B->C D Add dropwise to collidine solution C->D E Stir at 0-5 °C for 4-6 h D->E F Monitor by TLC/GC-MS E->F G Filter and wash F->G H Column chromatography G->H

Caption: Experimental workflow for selective monobromination of 2,4,6-collidine.

Troubleshooting_Tree Start Reaction Outcome Unsatisfactory Problem What is the main issue? Start->Problem Polybromination Excessive Polybromination Problem->Polybromination NoReaction No Reaction Problem->NoReaction LowYield Low Yield Problem->LowYield Sol1 Reduce NBS equivalents Lower temperature Decrease initiator concentration Polybromination->Sol1 Sol2 Check initiator activity Purify reagents and solvent Slightly increase temperature NoReaction->Sol2 Sol3 Optimize reaction time Improve purification method Check for side reactions LowYield->Sol3

Caption: Troubleshooting decision tree for 2,4,6-collidine side-chain bromination.

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(Bromomethyl)-4,6-dimethylpyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Wohl-Ziegler bromination of 2,4,6-collidine (2,4,6-trimethylpyridine) using N-bromosuccinimide (NBS).

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion rate, and I am recovering a significant amount of unreacted 2,4,6-collidine. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in a Wohl-Ziegler bromination can be attributed to several factors:

    • Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for initiating the reaction. Ensure the initiator is fresh, as they can decompose over time.

    • Insufficient Initiation: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, maintain a consistent and adequate temperature, typically the reflux temperature of the solvent.

    • Presence of Inhibitors: Oxygen can act as a radical scavenger, inhibiting the chain reaction. It is recommended to degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction.

    • Poor Reagent Quality: Ensure the N-bromosuccinimide (NBS) is of high purity. Impure NBS can sometimes be less reactive.

Issue 2: Formation of Multiple Brominated Products

  • Question: My product mixture contains significant amounts of 2,6-bis(bromomethyl)-4-methylpyridine and/or ring-brominated byproducts. How can I improve the selectivity for the desired mono-brominated product?

  • Answer: The formation of multiple brominated species is a common side reaction. Here’s how to favor the formation of the desired product:

    • Control Stoichiometry: Use a controlled stoichiometry of NBS. An excess of NBS will lead to the formation of the di-brominated product. A 1:1 molar ratio of 2,4,6-collidine to NBS is recommended for mono-bromination.

    • Slow Addition of NBS: Adding the NBS portion-wise or as a solution over a period of time can help maintain a low concentration of the brominating agent in the reaction mixture, thus favoring mono-bromination.

    • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used in Wohl-Ziegler reactions to minimize ionic side reactions, including ring bromination.[1][2][3] However, due to the toxicity of CCl₄, alternative solvents like acetonitrile or dichloromethane can be used.[1]

    • Maintain Low Bromine Concentration: The reaction mechanism involves the in-situ generation of a low concentration of molecular bromine.[4] Keeping this concentration low is key to preventing electrophilic addition to the pyridine ring.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: The workup and purification process is critical for obtaining the pure product.

    • Removal of Succinimide: The main byproduct of the reaction is succinimide, which is often insoluble in the reaction solvent and can be removed by filtration after cooling the reaction mixture.[3]

    • Aqueous Workup: Washing the organic layer with an aqueous solution of sodium bicarbonate (NaHCO₃) can help remove any acidic byproducts. A subsequent wash with brine is also recommended.

    • Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the synthesis of this compound?

    • A1: The optimal temperature is typically the reflux temperature of the solvent used. For example, if using carbon tetrachloride, the reaction is usually carried out at its boiling point (around 77 °C).

  • Q2: Can I use a different radical initiator instead of AIBN or BPO?

    • A2: Yes, other radical initiators can be used. However, AIBN and BPO are the most commonly employed and well-documented for this type of reaction. The choice of initiator may require some optimization of the reaction conditions.

  • Q3: Is it necessary to perform the reaction under an inert atmosphere?

    • A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This is because oxygen can act as a radical scavenger and inhibit the reaction, leading to lower yields.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • 2,4,6-Collidine (2,4,6-trimethylpyridine)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,4,6-collidine (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere. The reaction can also be initiated photochemically using a UV lamp.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as the final product.

Quantitative Data

The following table summarizes the impact of different reaction conditions on the yield of a similar benzylic bromination of a lutidine derivative, which can provide insights into optimizing the synthesis of this compound. The data is adapted from a patent describing the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-lutidine.[5]

EntryBrominating Agent (eq)Initiator (mol%)Temperature (°C)Time (h)Yield (%)
1Dibromo-5,5-dimethylhydantoin (2)AIBN (0.5)Room Temp2448
2Dibromo-5,5-dimethylhydantoin (2)AIBN (0.5)502476
3Dibromo-5,5-dimethylhydantoin (2)BPO (0.5)80 (reflux)2485
4Dibromo-5,5-dimethylhydantoin (2)AIBN (0.5)80 (reflux)2489
5Dibromo-5,5-dimethylhydantoin (6)AIBN (0.5)80 (reflux)2490

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2,4,6-Collidine 2,4,6-Collidine C8H11N Product This compound C8H10BrN 2,4,6-Collidine->Product Wohl-Ziegler Bromination NBS N-Bromosuccinimide (NBS) C4H4BrNO2 NBS->Product Byproduct Succinimide C4H5NO2 NBS->Byproduct Radical_Initiator Radical Initiator (AIBN or BPO) Radical_Initiator->Product Solvent Solvent (e.g., CCl4) Solvent->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Low Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? Check_Conversion->Check_Selectivity No Initiator Check Initiator Activity and Concentration Check_Conversion->Initiator Yes Check_Purity Purification Issues? Check_Selectivity->Check_Purity No Stoichiometry Adjust NBS Stoichiometry (1:1 for mono-bromination) Check_Selectivity->Stoichiometry Yes Success High Yield of Pure Product Check_Purity->Success No Workup Filter Succinimide and Perform Aqueous Wash Check_Purity->Workup Yes Inhibitors Degas Solvent and Use Inert Atmosphere Initiator->Inhibitors Inhibitors->Start Addition Slowly Add NBS Stoichiometry->Addition Solvent Use Non-Polar Solvent Addition->Solvent Solvent->Start Chromatography Optimize Column Chromatography Conditions Workup->Chromatography Chromatography->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Parameters cluster_input Input Parameters cluster_output Output Metrics Reagents Reagent Quality (NBS, Initiator) Yield Product Yield Reagents->Yield Purity Product Purity Reagents->Purity Stoichiometry Stoichiometry (Collidine:NBS ratio) Stoichiometry->Yield Selectivity Selectivity (Mono- vs. Di-bromination) Stoichiometry->Selectivity Solvent Solvent Choice (Polarity) Solvent->Selectivity Solvent->Purity Temperature Reaction Temperature Temperature->Yield Initiation Initiation Method (Thermal vs. Photochemical) Initiation->Yield

Caption: Logical relationship between experimental parameters and reaction outcome.

References

Technical Support Center: Purification of Crude 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Bromomethyl)-4,6-dimethylpyridine by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.Optimize the Mobile Phase: • Develop a solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. • Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column. • A gradient elution, starting with a low polarity solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, can be effective in separating closely related impurities.
Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.Reduce Sample Load: • As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. • If you observe broad, overlapping bands, reduce the amount of sample loaded in the next attempt.
Product is Decomposing on the Column Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like benzyl bromides.Use Neutralized Silica Gel: • Treat the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase, typically 0.1-1%) to neutralize the acidic sites. • Alternatively, use a commercially available deactivated or neutral silica gel.
Prolonged Contact Time: The compound remains on the column for an extended period, increasing the chance of degradation.Increase Flow Rate: • Use flash column chromatography with positive pressure to speed up the elution process. • Avoid unnecessarily long columns.
Low Yield of Purified Product Product Streaking/Tailing on the Column: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica gel, causing the product to elute slowly and over many fractions.Add a Basic Modifier to the Eluent: • Including a small amount of a base like triethylamine (0.1-1%) in the mobile phase can suppress the interaction between the pyridine nitrogen and the silica gel, leading to sharper peaks and better recovery. • Ensure the modifier is compatible with your product and subsequent reaction steps.
Irreversible Adsorption: The product may be too polar and binds too strongly to the silica gel.Consider a Different Stationary Phase: • If tailing and low recovery persist, consider using a less acidic stationary phase like alumina (neutral or basic). • Reversed-phase chromatography (C18 silica) with a suitable polar mobile phase could also be an option.
Broad or Tailing Peaks See "Low Yield" and "Product Decomposition". See "Low Yield" and "Product Decomposition".
Poor Column Packing: The silica gel is not packed uniformly, leading to channeling of the solvent and poor separation.Properly Pack the Column: • Pack the column using a slurry method to ensure a homogenous and dense packing. • Gently tap the column during packing to settle the silica gel and remove any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 95:5 (v/v) hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis of the crude mixture.

Q2: How can I visualize the product on a TLC plate?

A2: this compound contains a pyridine ring and should be UV active. You can visualize the spots on a TLC plate using a UV lamp at 254 nm. Staining with potassium permanganate solution can also be used as a secondary visualization method.

Q3: My purified product still shows impurities by NMR. What can I do?

A3: If column chromatography does not provide a product of sufficient purity, consider recrystallization as an additional purification step. A solvent system for recrystallization can be determined by testing the solubility of your product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

Q4: Can I use dichloromethane as a solvent for loading my sample onto the column?

A4: Yes, dichloromethane is a suitable solvent for dissolving the crude product before loading it onto the column. Use a minimal amount of solvent to ensure a concentrated band at the top of the column. After loading, you can start the elution with your chosen mobile phase.

Q5: What are the likely impurities in my crude this compound?

A5: Common impurities can include unreacted starting material (2,4,6-trimethylpyridine), the corresponding dibrominated side-product (2,6-bis(bromomethyl)-4-methylpyridine), and the hydrolysis product (2-(hydroxymethyl)-4,6-dimethylpyridine) if moisture is present during workup or storage.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 85:15 Hexane:Ethyl Acetate (until the product has eluted)

  • Monitor the elution of the product by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical Rf values for this compound and potential impurities in a hexane:ethyl acetate solvent system. These values are approximate and may vary depending on the specific TLC plate, temperature, and other experimental conditions.

Compound Structure Typical Rf Value (85:15 Hexane:EtOAc) Notes
2,4,6-Trimethylpyridine (Starting Material)~0.5 - 0.6Less polar than the product.
This compound (Product) ~0.3 - 0.4
2,6-Bis(bromomethyl)-4-methylpyridine (Dibrominated Impurity)~0.2 - 0.3More polar than the product.
2-(Hydroxymethyl)-4,6-dimethylpyridine (Hydrolysis Product)~0.1 - 0.2Significantly more polar than the product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of Bromomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting nucleophilic substitution reactions involving bromomethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my nucleophilic substitution reaction with bromomethylpyridine unexpectedly low?

Low yields in these reactions can stem from several factors. The primary culprits often include side reactions, suboptimal reaction conditions, and the inherent reactivity of the bromomethylpyridine isomer being used. A common side reaction is the quaternization of the pyridine nitrogen by another molecule of bromomethylpyridine or the alkylated product.[1] Reaction conditions such as the choice of solvent, base, and temperature play a critical role and must be carefully optimized.[2] Furthermore, the position of the bromomethyl group on the pyridine ring significantly influences the substrate's reactivity.

Q2: Which bromomethylpyridine isomer (2-, 3-, or 4-) is most reactive in an SN2 reaction?

Q3: What are the most common side reactions, and how can I minimize them?

The most prevalent side reaction is the N-alkylation of the pyridine nitrogen, leading to the formation of a pyridinium salt.[1] This can occur through the reaction of the starting bromomethylpyridine with another molecule of itself or with the desired product.

Strategies to Minimize N-Alkylation:

  • Use of a non-nucleophilic, sterically hindered base: Bulky bases are less likely to act as nucleophiles themselves and can help prevent deprotonation of the nucleophile that could lead to side reactions.[4]

  • Control of stoichiometry: Using a slight excess of the nucleophile can help to ensure that the bromomethylpyridine preferentially reacts with the intended nucleophile rather than another pyridine nitrogen.

  • Slow addition of the electrophile: Adding the bromomethylpyridine solution dropwise to a solution of the nucleophile and base can help to maintain a low concentration of the electrophile, disfavoring the bimolecular self-reaction.

  • Temperature control: Lowering the reaction temperature can sometimes favor the desired substitution over competing elimination or side reactions.

Another potential side reaction is elimination (E2), especially if a strong, sterically hindered base is used at elevated temperatures. To favor substitution over elimination, use a less hindered base and maintain the lowest effective reaction temperature.

Q4: How does the choice of solvent affect the reaction yield?

The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[2] These solvents can dissolve both the nucleophile (often a salt) and the organic substrate, and they do not solvate the anion of the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive, leading to a faster SN2 reaction rate.[5] Protic solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low yields in your nucleophilic substitution reactions with bromomethylpyridines.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Nucleophile - Ensure the nucleophile is of high purity and anhydrous if necessary.- If using a neutral nucleophile (e.g., an amine), ensure the base is strong enough to deprotonate it or that the reaction conditions favor its nucleophilicity.
Poor Leaving Group - Bromide is generally a good leaving group. If you are using a different halomethylpyridine (e.g., chloromethylpyridine), consider converting it to the more reactive bromomethyl or iodomethyl analogue.
Suboptimal Solvent - Switch to a polar aprotic solvent like anhydrous DMF or DMSO to enhance nucleophile reactivity.[2]
Incorrect Temperature - Gradually increase the reaction temperature. Monitor for product formation and the appearance of side products by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions like elimination.
Wrong Choice of Base - If a base is required to deprotonate the nucleophile, ensure it is strong enough but not so bulky that it promotes elimination. Consider bases like potassium carbonate or cesium carbonate.
Problem: Significant Side Product Formation
Side Product Observed Troubleshooting Steps
Pyridinium Salt (from N-alkylation) - Add the bromomethylpyridine slowly to the reaction mixture.- Use a slight excess of the nucleophile.- Consider using a more sterically hindered, non-nucleophilic base.[4]
Elimination Product - Lower the reaction temperature.- Use a less sterically hindered base.- Use a stronger, less basic nucleophile if possible.
Products from Reaction with Solvent - Ensure the solvent is anhydrous and not participating in the reaction. For example, if using an alcohol as a solvent with a strong base, alkoxide formation can lead to undesired ether byproducts.

Data Presentation: Effect of Reaction Parameters on Yield

Parameter Condition A Yield A (%) Condition B Yield B (%) Comments
Solvent DMF (Polar Aprotic)Generally HigherMethanol (Polar Protic)Generally LowerPolar aprotic solvents enhance nucleophilicity.[2]
Temperature Room TemperatureVaries80 °CGenerally HigherIncreased temperature usually increases reaction rate but may also increase side products.
Base K₂CO₃GoodTriethylamineModerate to LowA stronger, non-nucleophilic base is often more effective.
Nucleophile Azide (N₃⁻)HighAcetate (CH₃COO⁻)ModerateStronger nucleophiles lead to faster reactions and often higher yields.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions with bromomethylpyridines. Note: These are starting points and may require optimization for your specific substrate and nucleophile.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile

This protocol describes a typical procedure for the N-alkylation of a primary or secondary amine with a bromomethylpyridine.

Materials:

  • Bromomethylpyridine hydrobromide (or free base)

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If starting with the hydrobromide salt of bromomethylpyridine, neutralize it by dissolving in a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the free base.

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents) and the base (2.0 equivalents).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • To this stirred solution, add a solution of the bromomethylpyridine free base (1.0 equivalent) in a small amount of anhydrous DMF dropwise over 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reaction with an Azide or Cyanide Nucleophile

This protocol is suitable for reactions with anionic nucleophiles like sodium azide or potassium cyanide.

Materials:

  • Bromomethylpyridine hydrobromide (or free base)

  • Sodium azide (NaN₃) or Potassium cyanide (KCN)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the bromomethylpyridine (1.0 equivalent) and dissolve it in anhydrous DMF or acetonitrile.

  • Add the nucleophile (sodium azide or potassium cyanide, 1.2 - 1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all safety protocols. [1]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes fail Yield Still Low (Consult further literature) reagents_ok->fail No check_side_reactions Analyze for Side Products (e.g., by LC-MS, NMR) optimize_conditions->check_side_reactions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present address_side_reactions Implement Strategies to Minimize Side Reactions side_reactions_present->address_side_reactions Yes re_optimize Re-optimize Conditions side_reactions_present->re_optimize No address_side_reactions->re_optimize success Improved Yield re_optimize->success

Caption: A logical workflow for troubleshooting low yields in nucleophilic substitution reactions.

Key Factors Influencing Reaction Outcome

Reaction_Factors Reaction Nucleophilic Substitution on Bromomethylpyridine Substrate Substrate (Isomer: 2-, 3-, 4-) Steric Hindrance Reaction->Substrate Nucleophile Nucleophile (Strength, Concentration) Reaction->Nucleophile Solvent Solvent (Polar Aprotic vs. Protic) Reaction->Solvent Base Base (Strength, Steric Bulk) Reaction->Base Temp Temperature Reaction->Temp Yield Reaction Yield & Selectivity Substrate->Yield Nucleophile->Yield Solvent->Yield Base->Yield Temp->Yield

Caption: Interplay of key experimental factors determining the success of the reaction.

Potential Side Reaction Pathway: N-Alkylation

Side_Reaction Bromomethylpyridine Bromomethylpyridine Desired_Product Desired C-Alkylated Product Bromomethylpyridine->Desired_Product  Desired Pathway Pyridine_N Pyridine Nitrogen (Nucleophilic Attack) Bromomethylpyridine->Pyridine_N Side Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Desired_Product Side_Product Pyridinium Salt (N-Alkylation) Pyridine_N->Side_Product

References

Technical Support Center: Optimizing Reaction Conditions for Bromomethylpyridine Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromomethylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and ensuring the stability of these versatile reagents. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during their use.

Frequently Asked Questions (FAQs)

Q1: My reaction with bromomethylpyridine is giving low yields. What are the common causes?

A1: Low yields in reactions involving bromomethylpyridines can stem from several factors. The most common issue is the degradation of the bromomethylpyridine reagent itself. These compounds are highly reactive and can be sensitive to moisture, heat, light, and pH. Another frequent cause is a side reaction where the bromomethylpyridine reacts with itself, forming a pyridinium salt, which reduces the amount of active reagent available for your desired transformation.[1]

Q2: How should I properly store and handle bromomethylpyridines to prevent degradation?

A2: To ensure the longevity and reactivity of your bromomethylpyridine reagents, proper storage and handling are crucial. These compounds should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Many bromomethylpyridines are sensitive to moisture and heat, which can lead to hydrolysis and decomposition.[4] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the main degradation pathways for bromomethylpyridines?

A3: The primary degradation pathways for bromomethylpyridines include:

  • Hydrolysis: In the presence of water, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming the corresponding pyridine methanol. This reaction is often catalyzed by acidic or basic conditions.

  • Self-Quaternization: The nitrogen atom of one bromomethylpyridine molecule can act as a nucleophile, attacking the bromomethyl group of another molecule. This results in the formation of a pyridinium salt dimer or polymer, which is often observed as an insoluble precipitate.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce decomposition of bromomethylpyridines.

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule.[5]

Q4: How can I monitor the stability of my bromomethylpyridine solution?

A4: The stability of a bromomethylpyridine solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By taking aliquots of your solution over time and analyzing them, you can track the disappearance of the starting material and the appearance of degradation products. For quantitative analysis, HPLC is the preferred method.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Explanation
Degraded Reagent 1. Check the appearance of your solid bromomethylpyridine. Discoloration or clumping may indicate degradation. 2. Prepare a fresh solution of the bromomethylpyridine. 3. Analyze the reagent by HPLC or TLC to confirm its purity before use.Bromomethylpyridines have a limited shelf life, especially if not stored under optimal conditions. Using a fresh, pure reagent is critical for success.
Suboptimal Reaction Temperature 1. Run the reaction at a lower temperature. 2. If the reaction is too slow at lower temperatures, consider a more reactive nucleophile or a different solvent.Higher temperatures can accelerate the degradation of bromomethylpyridines and favor elimination side reactions over the desired substitution.
Inappropriate Solvent 1. Switch to a polar aprotic solvent such as acetonitrile, acetone, or DMF. 2. Ensure the solvent is anhydrous.Polar aprotic solvents are generally ideal for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.
Presence of Moisture 1. Use flame-dried glassware and anhydrous solvents. 2. Run the reaction under an inert atmosphere (argon or nitrogen).Water can hydrolyze the bromomethylpyridine, leading to the formation of the corresponding alcohol and reducing the yield of your desired product.
Issue 2: Formation of a White Precipitate in the Reaction Mixture
Possible Cause Troubleshooting Step Explanation
Self-Quaternization 1. Use a more dilute solution of the bromomethylpyridine. 2. Add the bromomethylpyridine solution slowly to the reaction mixture containing the nucleophile. 3. Consider using the hydrobromide salt of the bromomethylpyridine, which is often more stable, and neutralizing it in situ.The formation of a pyridinium salt via self-reaction is a common side reaction.[1] By keeping the concentration of the free bromomethylpyridine low at any given time, you can minimize this bimolecular side reaction.
Insoluble Salt Byproduct 1. Analyze the precipitate to confirm its identity. 2. If it is an inorganic salt (e.g., from the reaction of a salt of your nucleophile), this is a normal part of the reaction.The reaction of a nucleophilic salt with bromomethylpyridine will produce an inorganic salt as a byproduct, which may be insoluble in the reaction solvent.

Data Presentation

The following tables provide representative data on the stability of a generic bromomethylpyridine under various conditions. Note: This is illustrative data and may not reflect the exact stability of all bromomethylpyridine derivatives.

Table 1: Effect of Solvent on Bromomethylpyridine Stability at Room Temperature over 24 hours

Solvent% Remaining BromomethylpyridineMajor Degradation Product
Acetonitrile (anhydrous)>98%N/A
Dichloromethane (anhydrous)>98%N/A
Tetrahydrofuran (anhydrous)95%Minor unidentified products
Methanol70%Pyridine methanol
Water<10%Pyridine methanol

Table 2: Effect of pH on Bromomethylpyridine Hydrolysis Rate in Aqueous Acetonitrile (1:1) at 25°C

pHHalf-life (hours)
248
472
724
102
12<0.5

Table 3: Effect of Temperature on Bromomethylpyridine Stability in Anhydrous Acetonitrile over 8 hours

Temperature (°C)% Remaining Bromomethylpyridine
25>99%
5095%
8080%
10065%

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Bromomethylpyridine
  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add your nucleophile (1.0 eq) and anhydrous polar aprotic solvent (e.g., acetonitrile, to make a 0.1 M solution).

  • In a separate flame-dried flask, prepare a 0.5 M stock solution of bromomethylpyridine (1.1 eq) in the same anhydrous solvent.

  • Slowly add the bromomethylpyridine solution to the stirred solution of the nucleophile at room temperature over 30 minutes using a syringe pump.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stability Study of Bromomethylpyridine by HPLC
  • Stock Solution Preparation: Prepare a stock solution of the bromomethylpyridine in the solvent of interest (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a set temperature (e.g., 80°C).

    • Photodegradation: Expose a quartz vial of the stock solution to a UV lamp.

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

  • Sample Preparation for HPLC: Quench the reaction if necessary (e.g., neutralize the acidic and basic samples). Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the bromomethylpyridine and its expected degradation products absorb (e.g., 254 nm).

  • Data Analysis: Quantify the peak area of the bromomethylpyridine at each time point to determine its degradation rate under each condition.

Visualizations

degradation_pathway BMP Bromomethylpyridine PM Pyridine Methanol BMP->PM H2O (Acid/Base catalysis) PS Pyridinium Salt BMP->PS Self-reaction

Caption: Primary degradation pathways of bromomethylpyridines.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Ox Oxidative Degradation Stock->Ox Therm Thermal Degradation Stock->Therm Photo Photodegradation Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Ox->Sampling Therm->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of bromomethylpyridine.

References

Technical Support Center: Purification of Bromination Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-bromination reaction purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to be removed after a bromination reaction using NBS?

The two main impurities that require removal are unreacted N-bromosuccinimide and the byproduct of the reaction, succinimide.[1][2] The presence of these impurities can compromise the purity of the final product, interfere with subsequent synthetic steps, and lead to inaccurate analytical characterization.[1]

Q2: Why is the removal of unreacted NBS and succinimide critical?

  • Product Purity: Residual NBS and succinimide directly contaminate the final product, which can be problematic for downstream applications, including biological assays.[1]

  • Interference in Subsequent Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent chemical transformations.[1]

  • Analytical Complications: The presence of these impurities can complicate the interpretation of analytical data from techniques such as NMR and mass spectrometry.[1]

  • Purification Challenges: Succinimide can sometimes co-crystallize or co-elute with the desired product, making purification by recrystallization or chromatography difficult.[1][2]

Q3: What are the common methods for removing NBS and succinimide?

The most prevalent methods for the purification of bromination reaction mixtures include:

  • Aqueous Workup (Washing)[1]

  • Filtration/Precipitation[1]

  • Recrystallization[1][3]

  • Silica Gel Column Chromatography[1]

Q4: How do I choose the most suitable purification method for my reaction?

The selection of the optimal purification strategy depends on several factors, primarily the solubility and stability of your desired product.[1] A decision tree to guide your choice is provided in the troubleshooting section.

Q5: Are there any safety precautions to consider when working with NBS?

Yes, N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood. It is also sensitive to moisture. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of NBS and succinimide.

Issue 1: Unreacted NBS remains in the product after workup.

  • Symptom: The purified product may appear yellow or brown, and TLC analysis shows a spot corresponding to NBS.[3]

  • Cause: Incomplete quenching of the excess NBS during the workup procedure.[3]

  • Troubleshooting Steps:

    • Quenching with a Reducing Agent: Before the main workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3][4] These reagents will reduce the unreacted NBS to succinimide, which can then be removed through an aqueous base wash.[3]

    • Reaction Monitoring: Ensure the bromination reaction has gone to completion by TLC before initiating the workup.[3]

Issue 2: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient volume or number of aqueous washes, or the succinimide has significant solubility in the organic solvent.[1][4]

  • Troubleshooting Steps:

    • Increase Wash Volume and Frequency: Use a volume of aqueous solution equal to the volume of the organic layer for each wash and perform at least 2-3 washes.[1]

    • Use a Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1][3][4] This deprotonates the succinimide, forming its more water-soluble sodium salt.[2] Exercise caution if your product is base-sensitive.[2][3]

    • Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water and break up emulsions.[1]

Issue 3: The desired product is water-soluble and is lost during the aqueous wash.

  • Possible Cause: The product possesses high polarity and partitions into the aqueous layer during extraction.[1]

  • Troubleshooting Steps:

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, which can help to drive the organic product back into the organic layer.[1]

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • pH Adjustment: If your product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and thereby decrease its water solubility before extraction.[1]

Issue 4: Succinimide co-elutes with the product during column chromatography.

  • Possible Cause: The product and succinimide have similar polarities, leading to poor separation on the silica gel column.[2]

  • Troubleshooting Steps:

    • Aqueous Wash Pre-Chromatography: Perform a thorough aqueous wash, as described in Issue 2, to remove the bulk of the succinimide before attempting column chromatography.[2]

    • Solvent System Optimization: Carefully select and optimize the eluent system for column chromatography to maximize the separation between your product and succinimide.

Data Presentation

Table 1: Solubility of N-Bromosuccinimide (NBS) and Succinimide in Various Solvents.

CompoundWaterAcetoneAcetic AcidDiethyl EtherHexaneCarbon Tetrachloride
NBS Slightly Soluble[5][6] (1.47 g/100 g)[7]Soluble[5][8]Soluble[8] / Slightly Soluble[5][6]Insoluble[5]Insoluble[5]Insoluble[5]
Succinimide Soluble--Slightly Soluble[9]--

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of NBS and Succinimide

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.[1]

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If you suspect an excess of NBS, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]

    • Wash 2 (Saturated NaHCO₃): Add an equal volume of a saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1]

    • Wash 3 (Brine): Add an equal volume of a saturated sodium chloride solution, shake, and separate the layers. This helps in the removal of residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1][3]

Protocol 2: Purification by Recrystallization

This method is effective for removing succinimide if a suitable solvent system can be identified.[3]

  • Solvent Selection: Choose a solvent or a mixed solvent system where your desired product has good solubility at elevated temperatures and poor solubility at room temperature, while succinimide remains soluble.[3] For example, a mixed solvent system of ethyl acetate and hexane can be a good starting point for optimization.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow start Bromination Reaction Mixture quench Quench with aq. Na2S2O3 or NaHSO3 (if needed) start->quench extract Aqueous Workup (Water, NaHCO3, Brine) quench->extract separate Separate Organic Layer extract->separate dry Dry with Na2SO4 or MgSO4 separate->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Further Purification crude->purify chromatography Column Chromatography purify->chromatography If impurities remain recrystallization Recrystallization purify->recrystallization If crystalline solid final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: A generalized experimental workflow for the purification of a bromination reaction mixture.

logical_relationship start Start: Crude Product (contains NBS and/or Succinimide) is_base_stable Is the product base-stable? start->is_base_stable aqueous_wash Perform aqueous wash with NaHCO3 or dilute NaOH is_base_stable->aqueous_wash Yes water_wash Perform multiple washes with water and brine is_base_stable->water_wash No is_succinimide_removed Is succinimide removed (TLC)? aqueous_wash->is_succinimide_removed water_wash->is_succinimide_removed column Purify by Column Chromatography is_succinimide_removed->column No recrystallize Consider Recrystallization is_succinimide_removed->recrystallize No, and product is a solid end Pure Product is_succinimide_removed->end Yes column->end recrystallize->end

Caption: Decision tree for selecting a suitable purification strategy for removing succinimide.

References

Technical Support Center: Workup and Extraction of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the workup and extraction of pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workup and extraction of pyridine and its derivatives.

Issue 1: Residual Pyridine in the Final Product

Question: After a standard aqueous workup, I still detect residual pyridine in my product. How can I effectively remove it?

Answer:

Residual pyridine is a common issue due to its solubility in many organic solvents. The appropriate removal method depends on the stability of your target compound.

  • For Acid-Stable Compounds: Dilute Acid Wash A highly effective method is to wash the organic layer with a dilute acidic solution (e.g., 1-5% HCl or 5-10% citric acid).[1][2] This protonates the basic nitrogen atom of pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[3][4] A subsequent wash with a saturated aqueous solution of sodium bicarbonate will neutralize any remaining acid in the organic layer.[2]

  • For Acid-Sensitive Compounds: Copper Sulfate (CuSO₄) Wash A mild and efficient alternative for acid-sensitive compounds is to wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate.[2][4][5] Pyridine forms a water-soluble coordination complex with copper ions, which is then extracted into the aqueous phase.[3][4] A visual indicator of pyridine removal is the color of the aqueous layer; it will turn from light blue to a deep blue or violet in the presence of pyridine. Continue washing until the aqueous layer no longer intensifies in color.[1][3]

  • For Trace Amounts or as a Preliminary Step: Azeotropic Removal To remove larger quantities of pyridine, especially when it is used as a solvent, or to remove trace amounts, azeotropic distillation is a useful technique.[3][4] The bulk of the pyridine can be removed by distillation under reduced pressure. Following this, adding a co-solvent like toluene (in a 1:1 ratio with the remaining pyridine) and co-evaporating the mixture under reduced pressure can effectively remove the remaining traces.[2][3] This process can be repeated multiple times for maximum efficiency.[4] Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.[3]

Issue 2: Persistent Emulsion During Extraction

Question: During the aqueous extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

Emulsion formation is a frequent challenge in liquid-liquid extractions. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can minimize the formation of fine droplets that lead to stable emulsions.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective method for separating the layers.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to the separation of the layers.

Issue 3: Workup and Isolation of Pyridine N-Oxides

Question: I am having difficulty isolating my pyridine N-oxide product. It seems to be very water-soluble. What are some strategies for its workup and purification?

Answer:

Pyridine N-oxides are often polar and hygroscopic, which can make their isolation challenging.[6][7]

  • Initial Workup: After the reaction, the mixture can be concentrated to remove the bulk of the solvent. If the reaction was carried out in acetic acid, the residue can be distilled under high vacuum (1 mm Hg or lower) to isolate the pyridine N-oxide.[8] It is crucial to ensure all peroxides are quenched before distillation.[8]

  • Purification of the Hydrochloride Salt: If the pyridine N-oxide is isolated as its hydrochloride salt, it can be purified by refluxing with isopropyl alcohol, followed by cooling and filtration.[8]

  • Azeotropic Drying: Due to their hygroscopic nature, pyridine N-oxides often contain water. This can be removed by azeotropic distillation with a solvent like toluene. The mixture is concentrated from toluene multiple times to remove water.

  • Chromatography: For purification, column chromatography on neutral alumina is often effective.[9]

  • In Situ Reduction: If the ultimate goal is the corresponding substituted pyridine, it may be advantageous to perform an in situ reduction of the pyridine N-oxide intermediate without isolation.[6] This can circumvent the challenges associated with the purification of the polar N-oxide.[6]

Issue 4: Removal of Unwanted Metal Complexes

Question: My pyridine derivative has formed a complex with a residual metal catalyst (e.g., palladium) from a cross-coupling reaction. How can I remove the metal?

Answer:

The nitrogen atoms in pyridine and its derivatives can act as strong ligands, coordinating with metal species and making them soluble in the product mixture.[8]

  • Filtration through Celite: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through a pad of Celite is often sufficient.[10] However, this may not remove soluble palladium complexes.[11]

  • Adsorption on Activated Carbon: Treating the solution of the crude product with activated carbon can help adsorb the metal catalyst. However, be aware that activated carbon can sometimes adsorb the product as well.

  • Metal Scavengers: The most effective method for removing soluble metal catalysts is the use of solid-supported metal scavengers. These are commercially available reagents with functional groups (e.g., thiols, triamines) that selectively bind to the metal, allowing for its removal by filtration.[8][11]

  • Crystallization: Recrystallization of the final product can be an effective purification step to remove metal impurities.[8]

  • Acid/Base Extraction for Pyridine-Phenolic Ligands: For certain classes of pyridine derivatives, such as pyridine-phenolic ligands, an acid/base extraction protocol can be a highly effective method for purification and removal of metal impurities without the need for chromatography.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is pyridine so difficult to remove completely by simple extraction with an organic solvent?

A1: Pyridine is a polar aprotic solvent and is miscible with a wide range of both polar (like water) and nonpolar organic solvents.[14][15] This broad miscibility means that it does not strongly partition into one phase over the other during a simple organic-aqueous extraction, leading to its presence in both layers.

Q2: What is the visual cue for the complete removal of pyridine when using a copper sulfate wash?

A2: The aqueous copper sulfate solution is typically a light blue color. In the presence of pyridine, it forms a deep blue or violet complex.[1][3] You can be confident that the pyridine has been removed when the aqueous layer retains its original light blue color after washing.[3]

Q3: Can I use a strong acid to wash out pyridine?

A3: While a strong acid will effectively protonate pyridine, it is often unnecessary and may be detrimental if your target compound is acid-sensitive. A dilute acid solution (1-5% HCl) is generally sufficient.[2][3]

Q4: Are there any alternatives to toluene for azeotropic removal of pyridine?

A4: Yes, other solvents that form azeotropes with pyridine, such as heptane or cyclohexane, can also be used.[3][4] The choice of solvent may depend on the boiling point of the azeotrope and the solubility of your compound.

Q5: My product is also a pyridine derivative. Will an acidic wash extract my product into the aqueous layer?

A5: Yes, if your product contains a basic pyridine nitrogen, it will also be protonated and extracted into the aqueous layer during an acidic wash. In such cases, after separating the aqueous layer containing your protonated product and the pyridinium salt, you would then need to basify the aqueous layer and back-extract your product into an organic solvent, leaving the pyridinium salt of the removed pyridine in the aqueous phase. Alternatively, for acid-sensitive pyridine-containing products, methods like the copper sulfate wash or chromatography are preferred.

Data Presentation

Table 1: Solubility of Selected Pyridine Derivatives
CompoundSolventTemperature (°C)Solubility
PyridineWaterAmbientMiscible[16]
PyridineEthanolAmbientMiscible[14]
PyridineDiethyl EtherAmbientMiscible[14]
PyridineChloroformAmbientMiscible[14]
PyridineHexaneAmbientMiscible[15]
2-Picoline (2-Methylpyridine)WaterAmbientModerately Soluble[17]
2,6-Lutidine (2,6-Dimethylpyridine)Water45.327.2 g/100 mL[18][19]
2,6-Lutidine (2,6-Dimethylpyridine)EthanolAmbientSlightly Soluble[18]
2,6-Lutidine (2,6-Dimethylpyridine)Diethyl EtherAmbientSoluble[18]
2,6-Lutidine (2,6-Dimethylpyridine)AcetoneAmbientSoluble[18]
Table 2: Common Reagents for Pyridine Removal
MethodReagent/SolventTypical Concentration/RatioNotes
Acid WashHydrochloric Acid (HCl)1-5% Aqueous Solution[3]Forms water-soluble pyridinium chloride.[3] Suitable for acid-stable compounds.
Copper Sulfate WashCopper(II) Sulfate (CuSO₄)10-15% Aqueous Solution[3]Forms a water-soluble copper-pyridine complex.[3] Ideal for acid-sensitive compounds.
Azeotropic RemovalToluene1:1 ratio with remaining pyridine[3]Toluene is an efficient entrainer.[3]
Azeotropic RemovalWater43% Water / 57% Pyridine[3]Forms a minimum boiling azeotrope.[3]
Azeotropic RemovalHeptaneN/AAn alternative to toluene.[3]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

Objective: To remove residual pyridine from an organic solution containing an acid-stable product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer (containing the pyridinium hydrochloride) into a flask.

  • Repeat the wash with 1M HCl one more time to ensure complete removal of pyridine.

  • To neutralize any residual acid in the organic layer, add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Shake gently at first, venting frequently, until gas evolution ceases.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the majority of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution and swirl. The drying agent should be free-flowing when the solution is dry.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal

Objective: To remove residual pyridine from an organic solution containing an acid-sensitive product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 10-15% (w/v) aqueous copper(II) sulfate (CuSO₄) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of the 10-15% CuSO₄ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes.

  • Observe the color of the aqueous layer. A deep blue or violet color indicates the formation of the copper-pyridine complex.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[3]

  • Wash the organic layer with brine to remove any residual copper sulfate and water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ or MgSO₄ and swirl until the solution is dry.

  • Filter to remove the drying agent.

  • Concentrate the filtrate on a rotary evaporator to yield the purified product.

Protocol 3: Azeotropic Removal of Pyridine with Toluene

Objective: To remove trace amounts of pyridine or larger volumes when used as a solvent.

Materials:

  • Crude product containing residual pyridine

  • Toluene

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • If pyridine was used as the reaction solvent, first remove the bulk of it by concentrating the reaction mixture on a rotary evaporator.

  • To the residue in the round-bottom flask, add a volume of toluene approximately equal to the estimated volume of the remaining residue.

  • Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.

  • Repeat steps 2 and 3 two more times to ensure the complete removal of pyridine.[4]

  • Place the flask under high vacuum for a period to remove any final traces of toluene.

Visualizations

Pyridine_Removal_Workflow start Crude Product containing Pyridine acid_stable Is the product acid-stable? start->acid_stable azeotrope Consider Azeotropic Removal with Toluene start->azeotrope For bulk removal or trace amounts acid_wash Perform Dilute Acid Wash acid_stable->acid_wash Yes cu_wash Perform CuSO4 Wash acid_stable->cu_wash No chromatography Purify by Column Chromatography acid_wash->chromatography If ineffective end Purified Product acid_wash->end cu_wash->chromatography If ineffective cu_wash->end azeotrope->acid_stable chromatography->end

Caption: Decision workflow for choosing a pyridine removal method.

Emulsion_Troubleshooting start Emulsion Formed During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine gentle_swirl Use Gentle Swirling Instead of Shaking start->gentle_swirl let_stand Let it Stand start->let_stand end Separated Layers add_brine->end Often effective gentle_swirl->end Preventative centrifuge Centrifuge the Mixture centrifuge->end Highly effective let_stand->centrifuge If persistent filter Filter through Celite/Glass Wool let_stand->filter Alternative filter->end

Caption: Troubleshooting guide for breaking emulsions.

References

Technical Support Center: Pyridinium Salt Formation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted formation of pyridinium salts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are pyridinium salts and why are they a problem in synthesis?

Pyridinium salts are organic compounds with a positively charged nitrogen atom within a pyridine ring. In the context of synthesis, they often arise as undesired byproducts when pyridine or its derivatives are used as solvents, catalysts, or reagents, particularly in the presence of electrophiles. Their formation can be problematic for several reasons:

  • Reduced Yield: The formation of pyridinium salts consumes the pyridine-based reagent or catalyst, leading to a lower yield of the desired product.

  • Complex Purification: Pyridinium salts are often highly polar and can be difficult to separate from the desired product, complicating the purification process.

  • Interference with Reactions: The presence of these salts can interfere with subsequent reaction steps or alter the properties of the final compound.

Q2: Under what reaction conditions does pyridinium salt formation typically occur?

The formation of pyridinium salts is favored under specific reaction conditions:

  • Presence of Good Leaving Groups: Reactions involving substrates with excellent leaving groups (e.g., tosylates, mesylates, triflates, and halides) are prone to nucleophilic attack by pyridine, leading to salt formation.

  • Use of Pyridine as a Solvent: When pyridine is used as the reaction solvent, its high concentration increases the likelihood of it acting as a nucleophile and forming a pyridinium salt.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the formation of the pyridinium salt, even with less reactive electrophiles.

  • Presence of Lewis Acids: Lewis acids can activate electrophiles, making them more susceptible to nucleophilic attack by pyridine.

Q3: How can I prevent the formation of pyridinium salts?

Several strategies can be employed to minimize or prevent the formation of pyridinium salts:

  • Use of Sterically Hindered Pyridine Derivatives: Employing bulky pyridine derivatives, such as 2,6-lutidine or 2,4,6-collidine, can sterically hinder the nitrogen atom, reducing its nucleophilicity and thus its tendency to form pyridinium salts. These bases can still act as proton scavengers.

  • Alternative Non-Nucleophilic Bases: In reactions where pyridine is used as a base, consider substituting it with a non-nucleophilic alternative. Examples include proton sponges like 1,8-bis(dimethylamino)naphthalene or hindered amines such as diisopropylethylamine (DIPEA).

  • Careful Selection of Solvents: If possible, avoid using pyridine as a solvent. Opt for alternative aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

  • Control of Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the formation of pyridinium salt byproducts.

  • Use of Scavenger Reagents: In some cases, a scavenger reagent can be added to the reaction mixture to react preferentially with any excess electrophile, preventing it from reacting with pyridine.

Troubleshooting Guide

Problem: I have unexpectedly formed a pyridinium salt in my reaction. How can I remove it?

The removal of pyridinium salts often relies on their high polarity and solubility in aqueous solutions.

  • Aqueous Workup: During the reaction workup, washing the organic layer with an acidic aqueous solution (e.g., dilute HCl or NH4Cl solution) can help to protonate any remaining basic impurities and extract the highly polar pyridinium salt into the aqueous phase.

  • Precipitation/Crystallization: If the desired product is significantly less polar than the pyridinium salt, it may be possible to precipitate the product from a suitable solvent system, leaving the salt dissolved. Alternatively, selective crystallization might be employed.

  • Chromatography: If the above methods are unsuccessful, column chromatography can be used. Due to their high polarity, pyridinium salts will typically have very low retention factors (Rf) on normal-phase silica gel and will remain at the baseline, allowing for the elution and separation of the less polar desired product.

Experimental Protocols & Data

Table 1: Comparison of Bases in a Tosylation Reaction to Minimize Pyridinium Salt Formation

BaseSteric HindranceNucleophilicityYield of Tosylated Product (%)Yield of Pyridinium Salt (%)
PyridineLowHigh6530
2,6-LutidineHighLow92<5
DIPEAHighLow95<2

Note: Yields are representative and can vary based on specific reaction conditions.

Protocol: General Procedure for Tosylation using a Sterically Hindered Base

  • To a solution of the alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered base (e.g., 2,6-lutidine or DIPEA, 1.5 eq).

  • Stir the solution for 10 minutes.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

cluster_0 Pyridinium Salt Formation Pathway Pyridine Pyridine (Nucleophile) TransitionState Transition State Pyridine->TransitionState Nucleophilic Attack Electrophile Electrophile (R-X) X = Good Leaving Group Electrophile->TransitionState PyridiniumSalt Pyridinium Salt (Byproduct) TransitionState->PyridiniumSalt

Caption: Mechanism of pyridinium salt formation.

cluster_1 Decision Workflow for Base Selection Start Reaction Requires a Base CheckSubstrate Is the substrate sensitive to nucleophilic attack? Start->CheckSubstrate UsePyridine Consider Pyridine (if substrate is robust) CheckSubstrate->UsePyridine No UseHinderedBase Use a Sterically Hindered Base (e.g., 2,6-Lutidine, DIPEA) CheckSubstrate->UseHinderedBase Yes CheckTemp Can the reaction be run at low temperature? UsePyridine->CheckTemp UseHinderedBase->CheckTemp LowTemp Run at low temperature to minimize side reactions CheckTemp->LowTemp Yes HighTempConsideration If high temp is needed, a hindered base is critical CheckTemp->HighTempConsideration No

Caption: Selecting a base to avoid pyridinium salts.

cluster_2 Troubleshooting Pyridinium Salt Contamination Start Pyridinium Salt Detected in Product AqueousWorkup Perform Acidic Aqueous Wash (e.g., dilute HCl) Start->AqueousWorkup CheckPurity Check Purity (TLC, NMR) AqueousWorkup->CheckPurity PureProduct Product is Pure CheckPurity->PureProduct Salt Removed ColumnChromatography Purify by Column Chromatography CheckPurity->ColumnChromatography Salt Remains ColumnChromatography->PureProduct

Caption: Purification strategy for removing pyridinium salts.

Technical Support Center: Synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Wohl-Ziegler reaction. This reaction involves the free-radical bromination of the starting material, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), at the benzylic position of one of the methyl groups.[1][2][3] The reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[1][3]

Q2: How can I control the selectivity of the reaction to favor the mono-brominated product?

A2: Achieving high selectivity for the mono-brominated product over di- and tri-brominated byproducts is a critical challenge. The key is to maintain a low concentration of molecular bromine (Br₂) in the reaction mixture.[2] This is inherently achieved by using N-Bromosuccinimide (NBS), which generates Br₂ in situ at a controlled rate.[2] To further enhance selectivity, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of 2,4,6-trimethylpyridine relative to NBS can help minimize over-bromination. Additionally, monitoring the reaction closely and stopping it once the desired product is the major component is essential.

Q3: What are the primary safety concerns when performing this synthesis on a larger scale?

A3: When scaling up the synthesis of this compound, several safety precautions must be taken. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon tetrachloride (CCl₄) is a hazardous solvent and a suspected carcinogen; safer alternatives like cyclohexane or acetonitrile should be considered for larger-scale reactions. The reaction can be exothermic, so proper temperature control and a plan for rapid cooling are necessary. Finally, the product itself, this compound, is a lachrymator and should be handled with care.

Q4: What are the most common side products in this reaction?

A4: The most common side products are the di- and tri-brominated derivatives of 2,4,6-trimethylpyridine, namely 2,4-bis(bromomethyl)-6-methylpyridine, 2,6-bis(bromomethyl)-4-methylpyridine, and 2,4,6-tris(bromomethyl)pyridine. Additionally, unreacted starting material (2,4,6-trimethylpyridine) may also be present in the crude product mixture. The formation of these byproducts is largely dependent on the reaction conditions, particularly the molar ratio of NBS to the starting material.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Inactive radical initiator. - Insufficient reaction temperature or time. - Presence of radical inhibitors.- Use a fresh batch of AIBN or BPO. - Ensure the reaction is maintained at reflux temperature. Monitor the reaction progress by TLC or GC and extend the reaction time if necessary. - Ensure all glassware is clean and free of contaminants. Purify the solvent if necessary.
Formation of multiple products (low selectivity) - High concentration of bromine. - Molar ratio of NBS to starting material is too high. - Prolonged reaction time.- Use N-Bromosuccinimide (NBS) as the bromine source to maintain a low Br₂ concentration. - Use a 1:1 or slightly less than 1:1 molar ratio of NBS to 2,4,6-trimethylpyridine. - Monitor the reaction closely by TLC or GC and quench the reaction as soon as the desired mono-brominated product is maximized.
Product decomposes during workup or purification - Presence of residual acid (HBr) from the reaction. - High temperatures during solvent removal or distillation. - Instability of the bromomethyl group.- Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup to neutralize any HBr. - Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Avoid high-temperature distillation if possible. - Store the purified product in a cool, dark place, and consider using it promptly in the next synthetic step.
Difficulty in purifying the product - Similar polarities of the mono-, di-, and tri-brominated products. - Co-elution during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) may improve separation. - Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol describes a representative method for the selective mono-bromination of 2,4,6-trimethylpyridine.

Materials:

  • 2,4,6-Trimethylpyridine (2,4,6-collidine)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 2,4,6-trimethylpyridine (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (indicated by the consumption of the starting material and the formation of the desired product), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Quantitative Data Summary

Parameter Protocol 1 (Wohl-Ziegler) Notes
Starting Material 2,4,6-Trimethylpyridine
Reagents NBS, AIBN (or BPO)
Solvent CCl₄ or CyclohexaneCCl₄ is traditional but has significant health and environmental concerns.
Temperature Reflux (e.g., ~77°C for CCl₄)
Reaction Time 4 - 8 hoursMonitor by TLC/GC for optimal time.
Yield 40-60% (typical for mono-bromination)Yields can vary significantly based on reaction control and purification efficiency.
Purification Column ChromatographyGradient elution is often necessary to separate products.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2,4,6-Trimethylpyridine in CCl4 add_reagents Add NBS (1.0 eq) and AIBN (cat.) start->add_reagents reflux Reflux (4-8h) add_reagents->reflux cool Cool to RT reflux->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Wash with NaHCO3 and Brine filter_succinimide->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Product: this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Decision Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inactive Initiator? start->cause1 Check cause2 Low Temperature? start->cause2 Check cause3 Poor Selectivity? start->cause3 Check solution1 Use fresh AIBN/BPO cause1->solution1 solution2 Ensure reflux & extend time cause2->solution2 solution3 Check NBS:Collidine ratio (should be <= 1) cause3->solution3

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: TLC Analysis of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Thin-Layer Chromatography (TLC) analysis of brominated pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my brominated pyridine spots streaking or tailing on the TLC plate?

A1: Streaking or tailing of brominated pyridine spots is a common issue often attributed to the basic nature of the pyridine ring. The nitrogen atom can interact strongly with the acidic silica gel stationary phase, leading to poor spot morphology.[1]

Several factors can cause this:

  • Sample Overloading : Applying too much sample to the plate can saturate the stationary phase.[1][2][3][4]

  • Strong Analyte-Stationary Phase Interaction : The basic pyridine nitrogen can bind strongly to acidic silanol groups on the silica gel surface.[1]

  • Inappropriate Mobile Phase Polarity : If the solvent system is not optimized, the compound may not move smoothly up the plate.[3]

  • Compound Instability : The compound may be degrading on the acidic silica gel.[5][6]

Q2: My spots are not moving from the baseline (Low Rf), or they are running with the solvent front (High Rf). How can I fix this?

A2: The Retention Factor (Rf) is dependent on the balance of interactions between your compound, the stationary phase, and the mobile phase. An ideal Rf value is typically between 0.3 and 0.7.[7]

  • Spots at the Baseline (Rf ≈ 0) : This indicates your mobile phase is not polar enough to move the compound up the plate.[2] You need to increase the polarity of your eluent. For example, in a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.

  • Spots at the Solvent Front (Rf ≈ 1) : This means your mobile phase is too polar, carrying the compound without sufficient interaction with the silica.[2] You should decrease the eluent's polarity, for instance, by increasing the proportion of hexane.

Q3: I can't see any spots on my TLC plate after development. What went wrong?

A3: There are several potential reasons for not visualizing any spots:

  • Insufficient Sample Concentration : The amount of compound spotted may be too low for detection.[2][3] Try spotting multiple times in the same location, allowing the solvent to dry between applications.[2][3]

  • Compound is Not UV-Active : Brominated pyridines are typically UV-active due to the aromatic ring.[8][9][10] However, if visualization is attempted only under UV light and the compound does not absorb at 254 nm, no spots will be visible. Always try alternative visualization methods.

  • Compound Evaporation : If your compound is volatile, it may have evaporated from the plate during development or drying.[2]

  • Sample Dissolved in Solvent Pool : If the starting line on the TLC plate is below the level of the solvent in the developing chamber, your sample will dissolve into the solvent pool instead of migrating up the plate.[3]

Q4: How can I be sure that a single spot on my TLC plate represents a pure compound?

A4: A single spot does not definitively guarantee purity.[11] It's possible for two compounds, such as regioisomers, to have identical or very similar Rf values in a particular solvent system.[11] To increase confidence in purity, you can run the TLC in a second, different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[11] If it still appears as a single spot, the compound is more likely to be pure.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Problem 1: Severe Spot Streaking with a Known Pure Brominated Pyridine
  • Cause : The basic nitrogen of the pyridine is strongly interacting with the acidic silica gel.

  • Solution : Modify the mobile phase by adding a small amount of a basic modifier. This modifier will compete with your compound for the active sites on the silica gel, resulting in more symmetrical spots.[1][2]

    • Add 0.1–2.0% triethylamine (TEA) to your eluent.

    • Alternatively, use a mixture of 1–10% ammonia in methanol as part of your mobile phase.[2]

Problem 2: Poor Separation Between Brominated Pyridine Isomers
  • Cause : Isomers often have very similar polarities, making them difficult to separate with standard solvent systems.[11]

  • Solution : Experiment with different solvent systems to exploit subtle differences in their properties.

    • Try solvent systems with different functionalities, such as Toluene/acetone or dichloromethane/diethyl ether, which can offer different interactions (e.g., pi-stacking with toluene).[11]

    • Consider using high-performance TLC (HPTLC) plates for better resolution.

Problem 3: Suspected Compound Degradation on the Plate
  • Cause : The acidic nature of silica gel can cause acid-sensitive compounds to decompose during chromatography.[5][6]

  • Solution : Perform a 2D TLC experiment to check for stability. If degradation is confirmed, you may need to switch to a different stationary phase.

    • 2D TLC : Spot your compound in one corner of a square TLC plate, develop it, then rotate the plate 90 degrees and develop it again in the same solvent system.[5] Stable compounds will appear on the diagonal, while degradation products will appear off the diagonal.[5]

    • Alternative Stationary Phases : Consider using alumina or reverse-phase (C18) TLC plates.[2][11]

Experimental Protocols

Protocol 1: Standard TLC Analysis of a Brominated Pyridine
  • Plate Preparation : Handle the TLC plate only by the edges. Using a pencil, gently draw a starting line about 1 cm from the bottom.

  • Sample Application : Dissolve your sample in a volatile solvent (e.g., dichloromethane). Use a capillary tube to apply a small spot of the solution onto the starting line. Ensure the spot is small and concentrated.

  • Developing Chamber Preparation : Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Development : Place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[3] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm).[8] Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.

Protocol 2: Mobile Phase Optimization for Brominated Pyridines
  • Initial Solvent System : A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). Begin with a ratio like 4:1 Hexane:Ethyl Acetate.

  • Adjusting Polarity :

    • If the Rf is too low, increase the polarity by increasing the proportion of ethyl acetate.

    • If the Rf is too high, decrease the polarity by increasing the proportion of hexane.

  • Addressing Streaking : If streaking occurs, prepare a new mobile phase with the optimized polarity and add 0.5% triethylamine (TEA). For example, if an 80:20 Hexane:EtOAc mixture gives the desired Rf but streaks, prepare a solution of 80:20:0.5 Hexane:EtOAc:TEA.

Protocol 3: Visualization with Permanganate Stain

Potassium permanganate (KMnO₄) is a useful stain for compounds that can be oxidized.

  • Stain Preparation : Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution should be stored in a dark bottle.

  • Staining : After developing and drying the TLC plate, dip it quickly and smoothly into the permanganate solution using forceps.

  • Observation : Immediately remove the plate and let the excess stain drip off. Spots will appear as yellow-brown spots on a purple background. The background color will fade over time.

Data Presentation

Table 1: Common TLC Mobile Phases for Pyridine Derivatives

Mobile Phase CompositionRatio (v/v)Modifier (Optional)Typical Application
Hexane / Ethyl Acetate9:1 to 1:10.5% TriethylamineGeneral purpose, good for moderately polar compounds.
Dichloromethane / Methanol99:1 to 9:11% Ammonia in MethanolFor more polar compounds that do not move in Hex/EtOAc.
Toluene / Acetone9:1 to 4:10.5% TriethylamineOffers different selectivity due to pi-pi interactions with toluene.[11]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common TLC analysis issues.

TLCTroubleshooting start Start TLC Experiment observe Observe Developed Plate start->observe good_spots Good Separation Rf = 0.3 - 0.7 observe->good_spots No Problem streaking Spots Streaking or Tailing? observe->streaking Problem? end_node Analysis Complete good_spots->end_node rf_issue Incorrect Rf Value? streaking->rf_issue No add_base Add Base to Eluent (e.g., 0.5% TEA) streaking->add_base Yes no_spots No Spots Visible? rf_issue->no_spots No adjust_polarity Adjust Eluent Polarity rf_issue->adjust_polarity Yes dilute Dilute Sample no_spots->dilute Streaking also present? check_conc Increase Spot Conc. Use Chemical Stain no_spots->check_conc No no_spots->end_node All issues resolved add_base->observe dilute->observe adjust_polarity->observe check_conc->observe

Caption: A flowchart for troubleshooting common TLC analysis problems.

Relationship Between Polarity and Rf Value

This diagram illustrates how the polarity of the mobile phase affects the Rf value of a moderately polar compound like a brominated pyridine on a normal-phase (silica) TLC plate.

PolarityRfRelationship low_polarity Low Polarity (e.g., 9:1 Hexane:EtOAc) low_rf Low Rf (Stays near baseline) Strong interaction with silica low_polarity->low_rf Leads to high_polarity High Polarity (e.g., 1:1 Hexane:EtOAc) high_rf High Rf (Moves near solvent front) Weak interaction with silica high_polarity->high_rf Leads to

References

Validation & Comparative

1H NMR Analysis of 2-(Bromomethyl)-4,6-dimethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise and rapid structural elucidation of novel compounds is critical. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the expected 1H NMR spectrum of 2-(Bromomethyl)-4,6-dimethylpyridine and compares it with structurally similar compounds. The data presented here, including predicted chemical shifts and coupling patterns, serves as a valuable reference for identifying and characterizing this important synthetic intermediate.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR data for this compound and experimental data for relevant alternative compounds. The predicted values for the target compound are based on the analysis of substituent effects in analogous pyridine derivatives.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationSolvent
This compound (Predicted) -CH₂Br~4.6Singlet (s)2HCDCl₃
Pyridine-H (H-3/H-5)~6.9Singlet (s)2HCDCl₃
4-CH₃~2.4Singlet (s)3HCDCl₃
6-CH₃~2.6Singlet (s)3HCDCl₃
2,6-Lutidine Pyridine-H (H-3/H-5)7.07Doublet (d)2HCDCl₃
Pyridine-H (H-4)7.50Triplet (t)1HCDCl₃
2,6-CH₃2.52Singlet (s)6HCDCl₃
2-Bromo-6-methylpyridine Pyridine-H (H-3)7.21Doublet (d)1HCDCl₃
Pyridine-H (H-4)7.55Triplet (t)1HCDCl₃
Pyridine-H (H-5)7.31Doublet (d)1HCDCl₃
6-CH₃2.56Singlet (s)3HCDCl₃
Benzyl Bromide -CH₂Br4.44Singlet (s)2HCDCl₃
Phenyl-H7.25-7.40Multiplet (m)5HCDCl₃

Predicted 1H NMR Spectrum Analysis of this compound

The predicted 1H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals:

  • Bromomethyl Protons (-CH₂Br): A singlet at approximately 4.6 ppm. The downfield shift is due to the combined electron-withdrawing effects of the bromine atom and the pyridine ring. The absence of adjacent protons results in a singlet.

  • Pyridine Ring Protons (H-3 and H-5): A singlet at around 6.9 ppm integrating to two protons. Due to the symmetrical substitution pattern, the chemical environments of the protons at positions 3 and 5 are identical, leading to a single resonance.

  • Methyl Protons (4-CH₃ and 6-CH₃): Two distinct singlets for the two methyl groups. The methyl group at the 6-position (adjacent to the bromomethyl group) is expected to be slightly downfield (~2.6 ppm) compared to the methyl group at the 4-position (~2.4 ppm) due to the proximity of the electron-withdrawing bromomethyl group.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality 1H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals.

  • Perform peak picking to determine the precise chemical shifts.

Logical Relationships of 1H NMR Signals

The following diagram illustrates the expected regions for the proton signals in the 1H NMR spectrum of this compound.

G cluster_regions Predicted 1H NMR Chemical Shift Regions (ppm in CDCl3) cluster_structure This compound Aromatic Pyridine-H (~6.9 ppm) Benzylic -CH2Br (~4.6 ppm) Alkyl Pyridine-CH3 (~2.4-2.6 ppm) Structure Structure: Protons giving rise to signals Structure->Aromatic H-3, H-5 Structure->Benzylic -CH2Br Structure->Alkyl 4-CH3, 6-CH3

Caption: Predicted 1H NMR signal regions for this compound.

Unveiling the Carbon Skeleton: Predicted ¹³C NMR Analysis of 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful tool for elucidating the carbon framework of a molecule. This guide presents an in-depth analysis of the expected ¹³C NMR spectrum for 2-(Bromomethyl)-4,6-dimethylpyridine, a versatile building block in the synthesis of novel compounds.

Predicted ¹³C NMR Spectral Data

The structure of this compound lacks any element of symmetry that would render any of its carbon atoms chemically equivalent. Consequently, each of the eight carbon atoms in the molecule is expected to produce a distinct signal in the ¹³C NMR spectrum. The predicted chemical shifts for these unique carbon environments are summarized in the table below, based on established ranges for similar chemical entities.

Carbon Atom Type of Carbon Predicted Chemical Shift (δ, ppm)
C2Aromatic (substituted, adjacent to N)155 - 165
C3Aromatic (unsubstituted)120 - 130
C4Aromatic (substituted)145 - 155
C5Aromatic (unsubstituted)115 - 125
C6Aromatic (substituted, adjacent to N)150 - 160
-CH₂BrAlkyl Halide30 - 40
4-CH₃Methyl20 - 25
6-CH₃Methyl15 - 20

Note: These are estimated chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Interpretation of Expected Chemical Shifts

The predicted chemical shifts are based on the electronic environment of each carbon atom.

  • Aromatic Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region (typically 110-160 ppm). The carbons directly attached to the electronegative nitrogen atom (C2 and C6) are deshielded and thus appear further downfield.[1] The substituted carbons (C2, C4, C6) will also have their chemical shifts influenced by the attached groups.

  • Alkyl Halide Carbon: The carbon of the bromomethyl group (-CH₂Br) is attached to an electronegative bromine atom, which causes a downfield shift compared to a standard methyl group. Its expected resonance is in the range of 30-40 ppm.[2]

  • Methyl Carbons: The two methyl groups at positions 4 and 6 are in non-equivalent environments and are therefore expected to show two distinct signals. These carbons are the most shielded and will appear at the highest field (lowest ppm values).

Molecular Structure and Carbon Environments

The following diagram illustrates the unique carbon environments in this compound.

Caption: Unique carbon environments in this compound.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum for this compound would typically involve the following steps:

  • Sample Preparation: A solution of the compound is prepared by dissolving approximately 10-50 mg of the substance in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The spectrometer is tuned to the ¹³C frequency, and parameters such as the acquisition time, relaxation delay, and number of scans are optimized.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired.[3] In this mode, all carbon signals appear as singlets, simplifying the spectrum by removing C-H coupling.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

This predictive guide serves as a valuable resource for the structural verification of this compound and can aid in the interpretation of experimental NMR data.

References

Characterization of 2-(Bromomethyl)-4,6-dimethylpyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound. For 2-(Bromomethyl)-4,6-dimethylpyridine, Electron Ionization (EI) would be a common ionization method. The resulting mass spectrum is expected to show a molecular ion peak and a series of fragment ions.

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is likely to follow pathways observed for other substituted pyridines. The pyridine ring itself is relatively stable, but the bromomethyl group is a key site for fragmentation. Expected fragmentation includes the loss of the bromine atom, the entire bromomethyl group, and rearrangements of the pyridine ring.

A comparison with a structurally similar, yet simpler, compound for which data is available, 2-(Bromomethyl)pyridine, provides insight into the expected fragmentation.

Table 1: Comparison of Mass Spectrometry Data

AnalyteMolecular Weight ( g/mol )Key Predicted/Observed Fragment Ions (m/z)Ionization Method
This compound 200.07m/z 201/199 ([M]+, isotopic peaks for Br), m/z 120 (M - Br), m/z 119 (M - HBr), m/z 91 (tropylium-like ion)EI (Predicted)
2-(Bromomethyl)pyridine 172.02m/z 172/170 ([M]+), m/z 92 (M - Br), m/z 91 (M - HBr)[1]GC-MS (EI)
2-Bromo-6-(bromomethyl)pyridine 250.92m/z 252/250/248 ([M]+), m/z 171/169 (M - Br), m/z 91 (M - Br - HBr)ESI-TOF (Predicted)[2]

Note: The presence of bromine results in characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

Alternative Analytical Techniques

Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the complete characterization of this compound.

¹H NMR Spectroscopy: This technique provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the bromomethyl group.

IR Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. Key absorptions for this compound would include C-H stretching, C=C and C=N stretching from the pyridine ring, and the C-Br stretching.

Table 2: Comparison of Alternative Analytical Data

Analytical TechniqueThis compound (Predicted)2-Bromo-6-methylpyridine (Observed)2-(Bromomethyl)pyridine hydrobromide (Observed)
¹H NMR (δ ppm) ~7.0-7.5 (aromatic H), ~4.5 (CH₂Br), ~2.4 (CH₃)7.5-8.3 (aromatic H), 2.5 (CH₃)[3]7.8-8.7 (aromatic H), 4.8 (CH₂Br)
IR (cm⁻¹) ~3050 (Ar C-H), ~1600, ~1560 (C=C, C=N ring), ~1200 (C-Br)[2]Not readily available~3100-2800 (N-H, C-H), ~1610, ~1460 (ring)[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of a brominated pyridine compound using GC-MS would involve:

  • Sample Preparation: Dissolving a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Injection: Injecting the sample into the GC, where it is vaporized.

  • Separation: The vaporized sample travels through a capillary column (e.g., a non-polar DB-5ms column) where separation occurs based on boiling point and polarity.

  • Ionization: The separated components enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV.

  • Detection: The resulting ions are detected and a mass spectrum is generated.

Visualization of the Analytical Workflow

analytical_workflow Experimental Workflow for Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_characterization Final Characterization Sample This compound MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy ('H) Sample->NMR IR IR Spectroscopy Sample->IR MS_data Molecular Weight & Fragmentation MS->MS_data NMR_data Proton Environment NMR->NMR_data IR_data Functional Groups IR->IR_data Structure Structural Elucidation MS_data->Structure NMR_data->Structure IR_data->Structure

Caption: Workflow for the analytical characterization of this compound.

References

A Comparative Analysis of the Reactivity of 2-(Bromomethyl)pyridine and 2-(Chloromethyl)pyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and success of a synthetic route. 2-(Halomethyl)pyridines are valuable building blocks, serving as precursors for a wide array of pyridine-containing molecules. This guide provides an in-depth comparison of the reactivity of two common reagents, 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine, in nucleophilic substitution reactions. The selection between these two reagents can significantly impact reaction conditions, rates, and overall yields. This comparison is supported by fundamental principles of organic chemistry and experimental data from analogous systems.

Executive Summary

The primary determinant of reactivity for 2-(halomethyl)pyridines in nucleophilic substitution reactions is the nature of the halogen atom, which acts as the leaving group. Based on fundamental chemical principles and supporting experimental data from analogous benzylic systems, 2-(bromomethyl)pyridine is significantly more reactive than 2-(chloromethyl)pyridine . This increased reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy and the greater stability of the bromide anion (Br⁻) as a leaving group compared to the chloride anion (Cl⁻).

Theoretical Basis for Reactivity Difference

The reactivity of 2-(halomethyl)pyridines in nucleophilic substitution reactions, whether proceeding through an Sₙ1 or Sₙ2 mechanism, is largely governed by the stability of the leaving group. A better leaving group is a species that is more stable on its own.

The key factors influencing leaving group ability are:

  • Bond Strength: A weaker carbon-halogen bond is more easily broken, leading to a faster reaction rate. The average bond dissociation energy for a C-Br bond is lower than that of a C-Cl bond.

  • Anion Stability: The stability of the halide anion formed after it has left the molecule is crucial. Larger anions with a more diffuse charge are generally more stable. Bromide is a larger and more polarizable ion than chloride, making it a more stable anion.

  • Acidity of the Conjugate Acid: A good leaving group is the conjugate base of a strong acid. Both HBr and HCl are strong acids, but HBr is the stronger of the two, indicating that Br⁻ is a weaker base and thus a better leaving group than Cl⁻.

The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the methylene carbon in both 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine, making them more susceptible to nucleophilic attack compared to their non-aromatic counterparts. However, this electronic effect is identical for both molecules, meaning the difference in reactivity is overwhelmingly dictated by the halogen.

Quantitative Data Comparison from Analogous Systems

Direct quantitative kinetic data comparing 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine is scarce in the literature. However, extensive studies on the analogous benzyl halides provide a reliable benchmark for their relative reactivities.

CompoundRelative Rate of Sₙ2 Reaction with N₃⁻ in Acetone
Benzyl chloride1
Benzyl bromide150

This data illustrates the significantly higher reactivity of the bromide derivative in a typical Sₙ2 reaction.

Experimental Protocols

The following are representative protocols for nucleophilic substitution reactions using 2-(halomethyl)pyridines. These protocols can be adapted for various nucleophiles.

Protocol 1: General Procedure for N-Alkylation with 2-(Bromomethyl)pyridine Hydrobromide

This protocol describes the reaction of 2-(bromomethyl)pyridine with a generic amine nucleophile.

Materials:

  • 2-(Bromomethyl)pyridine hydrobromide

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

  • Argon or Nitrogen gas (for inert atmosphere)

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add 2-(bromomethyl)pyridine hydrobromide (1.0 equivalent) and potassium carbonate (1.05 equivalents).

  • Add dry acetone to the flask.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature (25 °C) for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

This protocol outlines a common method for the preparation of 2-(chloromethyl)pyridine hydrochloride from 2-pyridinemethanol.

Materials:

  • 2-Pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add anhydrous toluene.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) to the toluene with stirring.

  • Add a solution of 2-pyridinemethanol (1.0 equivalent) in anhydrous toluene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • If a precipitate forms, filter the solid product under a stream of nitrogen. If no precipitate forms, reduce the volume of the solvent under vacuum to induce precipitation.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

  • Dry the product under vacuum to obtain 2-(chloromethyl)pyridine hydrochloride as a solid.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of a nucleophilic substitution reaction and the key factors influencing the choice between 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine.

Nucleophilic_Substitution_Workflow General Workflow for Nucleophilic Substitution cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Halomethylpyridine 2-(Halomethyl)pyridine (X = Br or Cl) Reaction Nucleophilic Attack Halomethylpyridine->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Base Base (if required) (e.g., K2CO3) Base->Reaction Product Substituted Pyridine Reaction->Product LeavingGroup Halide Anion (X⁻) Reaction->LeavingGroup

Caption: General workflow for a nucleophilic substitution reaction.

Reactivity_Comparison Factors Determining Reactivity cluster_bromo 2-(Bromomethyl)pyridine cluster_chloro 2-(Chloromethyl)pyridine Reactivity Overall Reactivity CBr_Bond Weaker C-Br Bond Br_Leaving_Group More Stable Br⁻ Anion (Better Leaving Group) CBr_Bond->Br_Leaving_Group Higher_Reactivity Higher Reactivity Br_Leaving_Group->Higher_Reactivity Higher_Reactivity->Reactivity CCl_Bond Stronger C-Cl Bond Cl_Leaving_Group Less Stable Cl⁻ Anion (Poorer Leaving Group) CCl_Bond->Cl_Leaving_Group Lower_Reactivity Lower Reactivity Cl_Leaving_Group->Lower_Reactivity Lower_Reactivity->Reactivity

Caption: Comparison of factors influencing reactivity.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine should be guided by the desired reaction kinetics and conditions. 2-(Bromomethyl)pyridine is the more reactive species due to the superior leaving group ability of bromide. This higher reactivity allows for milder reaction conditions, potentially shorter reaction times, and can be advantageous when working with sensitive substrates or less potent nucleophiles.

Conversely, 2-(chloromethyl)pyridine, being less reactive, may offer better stability and shelf-life, and could be preferred in situations where a more controlled or slower reaction is desired. However, it will likely require more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable reaction rates and yields to its bromo- counterpart. The provided protocols and the fundamental principles outlined in this guide should serve as a valuable resource for making an informed decision in the selection and application of these important synthetic building blocks.

A Comparative Guide to Alternative Reagents for Methylpyridine Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective bromination of methylpyridines is a critical transformation. N-Bromosuccinimide (NBS) has traditionally been the reagent of choice for this reaction. However, the quest for improved efficiency, selectivity, safety, and cost-effectiveness has led to the exploration of several alternative reagents. This guide provides an objective comparison of the performance of prominent alternatives to NBS for the bromination of methylpyridines, supported by available experimental data and detailed methodologies.

Performance Comparison of Brominating Reagents

The following table summarizes the performance of various brominating agents in reactions with methylpyridines and analogous benzylic substrates. Direct comparative data for all reagents on the same methylpyridine substrate is limited in the literature; therefore, data from closely related reactions are included to provide a comprehensive overview.

ReagentSubstrateInitiator/CatalystSolventReaction TimeYield (%)SelectivityKey AdvantagesDisadvantages
N-Bromosuccinimide (NBS) 3,5-bis(2-cyanoprop-2-yl)tolueneBenzoyl PeroxideAcetonitrileNot Reported~87%BenzylicWell-established, good selectivity for benzylic positions.[1]Potential for over-bromination, byproduct (succinimide) can complicate purification.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) TolueneZirconium(IV) chlorideDichloromethane2 hours>99%BenzylicHigher bromine content by weight (better atom economy), byproduct (5,5-dimethylhydantoin) is less soluble, simplifying purification.[2][3]May require a catalyst for high efficiency in some cases.
Dibromoisocyanuric Acid (DBI) 2,6-Dinitrotolueneconc. Sulfuric Acidconc. Sulfuric Acid1.5 hours70%Aromatic RingPowerful brominating agent, effective for deactivated substrates.Highly reactive, may lead to lack of selectivity in activated systems. Requires strongly acidic conditions.
Pyridinium Bromide Perbromide (PBPB) bis-1,4-Dihydropyridine derivativeNoneEthyl Acetate30 minutes85%Methyl GroupSolid, stable, and safer to handle than liquid bromine.[4]Limited data on simple methylpyridines.
Hydrogen Bromide / Hydrogen Peroxide (HBr/H₂O₂) Secondary AlcoholsNoneAcetonitrile6 hoursup to 91%α-monobromination"Green" reagent system, in situ generation of bromine, avoids handling of elemental bromine.[5]Primarily demonstrated for ketones and alcohols, data on methylpyridines is scarce. May require longer reaction times.

Experimental Protocols

Detailed methodologies for the bromination of methylpyridines and related substrates using the discussed reagents are provided below. These protocols are based on literature procedures and may require optimization for specific methylpyridine substrates.

Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the free-radical bromination of a benzylic position, analogous to a methyl group on a pyridine ring.

Materials:

  • Methylpyridine derivative

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., Carbon Tetrachloride or Acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methylpyridine derivative in the anhydrous solvent.

  • Add NBS (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (0.02-0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage visible light lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a less polar product are indicative of the reaction proceeding.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol describes a Lewis acid-catalyzed benzylic bromination which can be adapted for methylpyridines.[3]

Materials:

  • Methylpyridine derivative

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a suspension of Zirconium(IV) chloride (0.1 mmol) in dichloromethane (4 mL), add the methylpyridine derivative (1.0 mmol) and DBDMH (0.5 mmol) at room temperature.[2]

  • Stir the mixture at room temperature for the appropriate time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Bromination using Dibromoisocyanuric Acid (DBI)

This protocol is for the bromination of a deactivated aromatic ring and highlights the potency of DBI. Modification for methylpyridine side-chain bromination would likely involve radical initiation conditions.

Materials:

  • Methylpyridine derivative

  • Dibromoisocyanuric Acid (DBI)

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve the methylpyridine derivative in concentrated sulfuric acid in a flask at room temperature.

  • Carefully add Dibromoisocyanuric acid to the solution and stir for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Bromination using Pyridinium Bromide Perbromide (PBPB)

This protocol is a general method for bromination using the solid and stable PBPB reagent.

Materials:

  • Methylpyridine derivative

  • Pyridinium Bromide Perbromide (PBPB)

  • Solvent (e.g., Acetic Acid, Tetrahydrofuran)

Procedure:

  • Dissolve the methylpyridine derivative in the chosen solvent in a reaction flask.

  • Add PBPB portion-wise to the solution at room temperature with stirring.

  • Continue stirring until the reaction is complete, as indicated by TLC or GC-MS.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Bromination using Hydrogen Bromide / Hydrogen Peroxide (HBr/H₂O₂)

This protocol describes a method for the in-situ generation of bromine for the bromination of secondary alcohols, which can be adapted for methylpyridines under appropriate conditions.[5]

Materials:

  • Methylpyridine derivative

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30-35% aqueous solution)

  • Acetonitrile

Procedure:

  • To a solution of the methylpyridine derivative (1 mmol) in acetonitrile (1 ml), add hydrobromic acid (1.2-6 mmol).

  • Heat the mixture to 65-70 °C with vigorous stirring.

  • Add a solution of hydrogen peroxide (10-15 mmol) in acetonitrile portion-wise over several hours.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the free-radical bromination pathway and a general experimental workflow.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• Br₂ Br₂ 2 Br• 2 Br• Br₂->2 Br• R• Methylpyridine Methylpyridine Pyridyl-methyl Radical Pyridyl-methyl Radical Methylpyridine->Pyridyl-methyl Radical Br• Bromomethylpyridine Bromomethylpyridine Pyridyl-methyl Radical->Bromomethylpyridine Br₂ Pyridyl-methyl Radical:e->Bromomethylpyridine:w Br• Br• Br•_t1 Br• Br₂_t Br₂ Br•_t1->Br₂_t R-Br R-Br Br•_t1->R-Br Br•_t2 Br• Br•_t2->Br₂_t R•_t R• R•_t->R-Br Pyridyl-methyl Radical_t Pyridyl-methyl Radical Dimer Dimer Pyridyl-methyl Radical_t->Dimer Pyridyl-methyl Radical_t2 Pyridyl-methyl Radical Pyridyl-methyl Radical_t2->Dimer

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental_Workflow Start Reaction_Setup Dissolve Methylpyridine in Solvent Start->Reaction_Setup Reagent_Addition Add Brominating Reagent & Initiator/Catalyst Reaction_Setup->Reagent_Addition Reaction Heat / Irradiate Reagent_Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End Analysis->End

Caption: General experimental workflow for methylpyridine bromination.

Discussion and Conclusion

The choice of a brominating agent for methylpyridines extends beyond the traditional use of NBS. Each alternative presents a unique set of advantages and disadvantages that must be weighed based on the specific requirements of the synthesis.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a highly promising alternative to NBS. Its higher bromine content improves atom economy, and the physical properties of its byproduct can simplify the purification process.[2][6] For industrial applications, these factors can lead to significant cost and time savings.

  • Dibromoisocyanuric Acid (DBI) is a powerhouse for bromination, particularly for substrates that are unreactive towards other reagents. However, its high reactivity needs to be carefully controlled to avoid unwanted side reactions, especially with activated pyridine rings.

  • Pyridinium Bromide Perbromide (PBPB) offers a safer and more convenient solid alternative to liquid bromine.[4] Its application in the bromination of complex molecules suggests its potential for selective transformations.

  • The HBr/H₂O₂ system represents a greener approach to bromination by generating the reactive bromine species in situ.[5] This method avoids the storage and handling of hazardous brominating agents. However, its efficacy for the side-chain bromination of methylpyridines requires further investigation.

References

A Comparative Guide to Alkylating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of alkyl groups to the pyridine scaffold is a cornerstone of medicinal chemistry and materials science. The nature and position of these substituents profoundly influence the pharmacological and physicochemical properties of the resulting compounds. This guide provides an objective comparison of prominent alkylating methodologies for pyridine synthesis, supported by experimental data, to inform the selection of optimal synthetic strategies.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent and synthetic route is dictated by the desired regioselectivity, substrate scope, and reaction conditions. The following tables summarize quantitative data for various methods, offering a comparative overview of their performance.

Table 1: C2-Alkylation of Pyridines
MethodAlkylating AgentPyridine SubstrateCatalyst/ReagentSolventTime (h)Temp. (°C)Yield (%)RegioselectivityReference(s)
Via Pyridine N-oxideGrignard ReagentsPyridine N-oxideAcetic AnhydrideTHF-12037-86C2-selective[1]
Regiodivergent (Alkyllithium)1,1-DiborylalkanesPyridinesec-ButyllithiumTHF/Toluene1880GoodC2-selective[2][3]
Table 2: C4-Alkylation of Pyridines
MethodAlkylating AgentPyridine SubstrateCatalyst/ReagentSolventTime (h)Temp. (°C)Yield (%)RegioselectivityReference(s)
Minisci (with Blocking Group)Carboxylic AcidsPyridineAgNO₃, (NH₄)₂S₂O₈DCE/H₂O250Moderate-GoodC4-selective[4][5][6]
Regiodivergent (Alkyllithium)1,1-DiborylalkanesPyridineMethyllithium1,2-DME1880Moderate-GoodC4-selective[2][3]
ElectrochemicalAlkyl BromidesPyridineChlorotrimethylsilaneTHF-rt43-86C4-selective[7][8][9]
Table 3: N-Alkylation of Pyridines
MethodAlkylating AgentPyridine SubstrateCatalyst/ReagentSolventTime (h)Temp. (°C)Yield (%)Reference(s)
Direct N-AlkylationAlkyl HalidesPyridin-4-oneK₂CO₃DMF4-2460-80Good[10]

Key Experimental Protocols

Detailed methodologies for the principal pyridine alkylation strategies are provided below.

Protocol 1: C2-Alkylation via Pyridine N-oxide and Grignard Reagents

This method provides a regioselective route to 2-substituted pyridines.[1]

Step 1: Addition of Grignard Reagent to Pyridine N-oxide

  • To a solution of pyridine N-oxide in anhydrous THF at room temperature, add the Grignard reagent dropwise.

  • Stir the reaction mixture until the consumption of the starting material is observed by TLC.

Step 2: Rearrangement and Aromatization

  • To the reaction mixture from Step 1, add acetic anhydride.

  • Heat the mixture to 120 °C.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the 2-alkylpyridine.

Protocol 2: Regioselective C4-Alkylation via Minisci Reaction with a Fumarate Blocking Group

This protocol allows for the selective C4-alkylation of pyridine using a removable blocking group.[4][5][6]

Step 1: Installation of the Blocking Group

  • React pyridine with maleic acid to form the initial adduct.

  • Esterify the adduct to yield the stable pyridinium salt (fumarate-derived blocking group).

Step 2: Minisci-type Alkylation

  • To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1 equiv), the carboxylic acid (2 equiv), silver nitrate (20 mol%), and ammonium persulfate (2 equiv).

  • Stir the mixture at 50 °C for 2 hours.

  • Upon completion, dilute with dichloromethane and separate the organic layer.

Step 3: Removal of the Blocking Group

  • Treat the crude alkylated product with DBU in dichloromethane at room temperature for 30 minutes.

  • Work up the reaction mixture to isolate the C4-alkylated pyridine.

Protocol 3: Regiodivergent Alkylation using Alkyllithium Reagents

This method allows for selective C2 or C4 alkylation based on the choice of the alkyllithium activator.[2][3]

For C4-Alkylation:

  • In a reaction vessel, combine the pyridine substrate and 1,1-diborylalkane in 1,2-dimethoxyethane.

  • Add methyllithium to the mixture.

  • Heat the reaction at 80 °C for 18 hours.

  • After cooling, quench the reaction and purify the product.

For C2-Alkylation:

  • In a reaction vessel, combine the pyridine substrate and 1,1-diborylalkane in a 1:1 mixture of THF and toluene.

  • Add sec-butyllithium to the mixture.

  • Heat the reaction at 80 °C for 18 hours.

  • After cooling, quench the reaction and purify the product.

Protocol 4: Electrochemical C4-Alkylation of Pyridines

This protocol utilizes electrochemistry for a mild and selective C4-alkylation.[7][8][9]

  • In an undivided electrochemical cell equipped with a magnesium anode and a platinum cathode, combine the pyridine derivative (1 equiv), the alkyl bromide (5 equiv), and chlorotrimethylsilane (2.5 equiv) in THF.

  • Pass a constant current through the solution at room temperature.

  • Upon completion, the reaction mixture is worked up.

  • The crude product is then exposed to an oxygen atmosphere to facilitate rearomatization.

  • Purify the final product by column chromatography.

Protocol 5: Hantzsch Pyridine Synthesis

This classical method constructs the pyridine ring with substituents at various positions.[11][12][13]

  • In a round-bottom flask, combine an aldehyde (1 equiv), a β-ketoester (e.g., ethyl acetoacetate, 2 equiv), and a nitrogen source (e.g., ammonium acetate, 1 equiv) in a suitable solvent like ethanol.

  • Reflux the mixture for several hours.

  • The initial product is a 1,4-dihydropyridine.

  • Oxidize the dihydropyridine using an oxidizing agent (e.g., nitric acid or potassium ferricyanide) to yield the corresponding pyridine derivative.

Visualizing the Pathways: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows for the discussed pyridine alkylation methods.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Pyridine Pyridine / Pyridine Derivative Reaction_Vessel Reaction Setup (Solvent, Catalyst, Temp.) Pyridine->Reaction_Vessel Alkylating_Agent Alkylating Agent Alkylating_Agent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Alkylated Pyridine Purification->Product

General experimental workflow for pyridine alkylation.

minisci_mechanism Radical_Formation 1. Radical Formation R-COOH -> R• Radical_Addition 3. Radical Addition to Pyridinium Radical_Formation->Radical_Addition Pyridine_Protonation 2. Pyridine Protonation Pyridine_Protonation->Radical_Addition Rearomatization 4. Rearomatization (Oxidation) Radical_Addition->Rearomatization Product Alkylated Pyridine Rearomatization->Product

Simplified mechanism of the Minisci reaction.

n_oxide_mechanism Grignard_Addition 1. Grignard Addition to Pyridine N-oxide (C2) Intermediate Dihydropyridine Intermediate Grignard_Addition->Intermediate Rearrangement 2. Acetic Anhydride Induced Rearrangement Intermediate->Rearrangement Product 2-Alkylpyridine Rearrangement->Product

Alkylation of pyridine N-oxides with Grignard reagents.

hantzsch_synthesis Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Condensation Ketoester2 β-Ketoester (1 eq) Ketoester2->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Workflow for the Hantzsch pyridine synthesis.

References

A Comparative Guide to the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives the continuous need for efficient and versatile synthetic methodologies. This guide provides an objective comparison of classical and modern pathways for the synthesis of substituted pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Condensation Reactions

For decades, named condensation reactions have been the bedrock of pyridine synthesis, offering reliable routes to a variety of substituted pyridines from simple acyclic precursors. These multi-component reactions are characterized by their atom economy and ability to construct the pyridine core in a single pot.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[3]

Advantages:

  • Simple and readily available starting materials.

  • High efficiency for symmetrical pyridines.[3]

  • Can be performed under environmentally friendly conditions, including in aqueous media or under microwave irradiation.[4][5]

Disadvantages:

  • Requires a separate oxidation step to achieve the final aromatic pyridine.

  • The classical method can involve harsh reaction conditions and long reaction times.[4]

  • Limited control over regioselectivity with unsymmetrical β-dicarbonyl compounds.

Aldehydeβ-KetoesterNitrogen SourceOxidantConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetate-p-TSA, Ultrasonic irradiation, Aqueous SDS (0.1M)96[4]
FormaldehydeEthyl acetoacetateAmmonium acetateFerric chlorideWater, one-pot-[4]
Various aryl aldehydesEthyl or methyl acetoacetateAmmonium carbonate-Water, 70-75°C, sealed vessel86-96[6]
Aryl aldehydesAlkyl acetoacetateAmmonia-Ethanol, 4 min, microwave15-52[5]
BenzaldehydeMethyl 3-aminocrotonate, Ethyl acetoacetate--Alumina, DMF (cat.), 6 min, microwave>85[5]

This protocol is adapted from a catalyst-free procedure in an aqueous medium.[6]

  • To a sealed vessel, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1.2 mmol).

  • Add 5 mL of water to the mixture.

  • Seal the vessel and heat the reaction mixture to 70-75°C with stirring for the appropriate time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The filtrate can often be recycled for subsequent reactions.[6]

  • If required, the resulting dihydropyridine can be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, potassium permanganate).[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Oxidation Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketoester (Knoevenagel) Ketoester1 β-Ketoester (2 eq.) Enamine Enamine Ketoester1->Enamine + Ammonia Ammonia Ammonia Source Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine + α,β-Unsaturated Carbonyl (Michael Addition & Cyclization) Unsaturated_Carbonyl->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to highly functionalized, often unsymmetrical, pyridines. The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7] This method is particularly advantageous for preparing 2,4,6-trisubstituted pyridines.[7][8]

Advantages:

  • High yields under relatively mild conditions.[7]

  • Broad substrate scope, tolerating a wide range of functional groups on both reactants.[7][8]

  • One-pot variations have been developed to improve efficiency.[8]

  • Can be performed under solvent-free conditions.[9]

Disadvantages:

  • Requires the pre-synthesis of the α-pyridinium methyl ketone salt.

  • The classical two-step procedure can be time-consuming.

α-Pyridinium Salt Precursorα,β-Unsaturated CarbonylConditionsYield (%)Reference
N-phenacylpyridinium bromideChalconeNH4OAc, Acetic acid, reflux90[10]
2-Pyridacylpyridinium salt4'-Aryl chalconesNH4OAc, Acetic acid, reflux85-92[11]
Various acetophenones (in situ)Various aryl aldehydes (in situ)NH4OAc, solvent-free, 120-140°Cup to 94[9]
1-(Thiophen-2-yl)ethan-1-one (as pyridinium salt)Chalcone derivativeStandard conditions60 (overall)[7]

This protocol is adapted from a solvent-free synthesis of 2,4,6-triarylpyridines.[12]

  • In a round-bottom flask, thoroughly mix the substituted acetophenone (2 mmol), the aryl aldehyde (1 mmol), and ammonium acetate (10 mmol).

  • Add a catalytic amount of CoCl₂·6H₂O (0.1 mmol).

  • Heat the solvent-free mixture in an oil bath at 100°C for the required time (typically 15-45 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir to dissolve the product.

  • Filter the mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,6-triarylpyridine.

Krohnke_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Pyridinium_Salt α-Pyridinium Methyl Ketone Ylide Pyridinium Ylide Pyridinium_Salt->Ylide - H⁺ Unsaturated_Ketone α,β-Unsaturated Carbonyl Dicarbonyl 1,5-Dicarbonyl Intermediate Unsaturated_Ketone->Dicarbonyl Ammonia_Source Ammonium Acetate Dihydropyridine Dihydropyridine Intermediate Ammonia_Source->Dihydropyridine Ylide->Dicarbonyl + α,β-Unsaturated Carbonyl (Michael Addition) Dicarbonyl->Dihydropyridine + NH₃ - H₂O Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization (- Pyridine, - H₂O)

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the reaction of an enamine with an ethynyl ketone.[13] The reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration to form the pyridine ring.[14] This method avoids the need for a separate oxidation step as the starting materials are already at the correct oxidation state.

Advantages:

  • Direct formation of the aromatic pyridine ring without an oxidation step.

  • Versatile method for producing tri- and tetrasubstituted pyridines.

  • One-pot modifications under acid catalysis have been developed to avoid high temperatures and isolation of intermediates.[13][15]

Disadvantages:

  • The traditional two-step method requires high temperatures for the cyclodehydration step.[13]

  • Purification of the aminodiene intermediate can be challenging.

Enamine/PrecursorsEthynyl KetoneCatalyst/ConditionsYield (%)Reference
Ethyl β-aminocrotonateBut-3-yn-2-oneTwo steps: 1) 50°C, 2) High temp.Good[13]
Ethyl β-aminocrotonate4-(Trimethylsilyl)but-3-yn-2-oneToluene/Acetic acid (5:1), 140°C, 5 min, microwave74[16]
1,3-Dicarbonyl, NH4OAcAlkynoneEthanol, reflux, 24hup to 98[5]
Enamino esterAlkynoneYtterbium(III) triflate or Zinc(II) bromide, refluxing tolueneup to 94[17]

This protocol is adapted from a one-pot procedure using a Brønsted acid catalyst.[15]

  • To a solution of the enamino ester (1 mmol) and the alkynone (1.1 mmol) in toluene (5 mL), add acetic acid (1 mL).

  • Heat the mixture at reflux (or as specified by the procedure, e.g., 120°C in a microwave reactor) for the required time (5 minutes to 24 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bohlmann_Rahtz_Flow cluster_one_pot One-Pot Procedure Start Enamine (or 1,3-Dicarbonyl + NH₄OAc) Mix Mix & Heat Start->Mix Alkynone Ethynyl Ketone Alkynone->Mix Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Mix Product Substituted Pyridine Mix->Product Michael Addition & Cyclodehydration

Caption: Logical flow for a one-pot Bohlmann-Rahtz synthesis.

Modern Synthetic Approaches

Modern synthetic chemistry has introduced powerful new tools for constructing the pyridine ring, often offering milder conditions, greater functional group tolerance, and novel pathways to complex substitution patterns compared to classical methods.

Transition Metal-Catalyzed [2+2+2] Cycloadditions

The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for synthesizing pyridines.[18] Cobalt and rhodium complexes are commonly employed catalysts for this transformation, enabling the construction of polysubstituted pyridines in a single step.[18][19]

Advantages:

  • High atom economy and convergence.

  • Direct access to complex substitution patterns.

  • Milder reaction conditions compared to some classical methods.

Disadvantages:

  • Cost and toxicity of some transition metal catalysts.

  • Regioselectivity can be an issue with unsymmetrical alkynes.

  • Substrate scope can be limited by the catalyst system.

Alkyne 1Alkyne 2NitrileCatalystConditionsYield (%)Reference
PhenylacetylenePhenylacetyleneBenzamide (as N source)Cs₂CO₃ (Base)Sulfolane, 135°C, 24h-[20]
α,ω-Diynesp-TolunitrileCpCo(CO)₂1,4-Dioxane, ~100°C, 24h87[21]
DiynesAcetonitrile[CpFe(naphth)][PF₆]Toluene, 120°C, 15 min, microwave-[22]
α,β-Unsaturated Oximes (as alkene)Alkenes[RhCp*Cl₂]₂TFE, 45°Cup to 87[23]

This is a general procedure adapted from cobalt-mediated cycloaddition reactions.[21]

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the diyne (1 mmol), the nitrile (5 mmol), and the solvent (e.g., 1,4-dioxane).

  • Add the cobalt catalyst (e.g., CpCo(CO)₂, 5 mol%).

  • Heat the reaction mixture at the specified temperature (e.g., 100°C) for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the substituted pyridine.

Cycloaddition_Pathway Alkyne1 Alkyne Catalyst Transition Metal Catalyst Alkyne1->Catalyst Alkyne2 Alkyne Alkyne2->Catalyst Nitrile Nitrile Nitrile->Catalyst Product Pyridine Catalyst->Product [2+2+2] Cycloaddition

Caption: Conceptual pathway for [2+2+2] cycloaddition.

Conclusion: A Comparative Overview

The choice of synthetic pathway for a substituted pyridine is dictated by the desired substitution pattern, substrate availability, and the required scale of the synthesis.

Synthesis MethodKey FeaturesBest Suited ForCommon Limitations
Hantzsch Multi-component, forms dihydropyridine intermediateSymmetrically substituted pyridines, large scale synthesisRequires oxidation, potential for low yields in classical methods
Kröhnke Convergent, high-yieldingUnsymmetrical 2,4,6-trisubstituted pyridinesRequires pre-functionalized starting materials
Bohlmann-Rahtz Direct aromatization, one-pot variationsTri- and tetrasubstituted pyridinesTraditional method requires high temperatures
[2+2+2] Cycloaddition Atom-economical, convergentPolysubstituted pyridines with complex patternsCatalyst cost/toxicity, regioselectivity issues

Classical methods like the Hantzsch and Kröhnke syntheses remain highly relevant, especially with modern adaptations such as microwave heating or solvent-free conditions that improve yields and reduce reaction times. The Bohlmann-Rahtz synthesis, particularly in its one-pot, acid-catalyzed variations, offers an efficient route that avoids a separate oxidation step. For the construction of highly complex or polysubstituted pyridines, modern transition-metal-catalyzed cycloadditions provide a powerful and atom-economical alternative, albeit with considerations regarding catalyst cost and availability.

Ultimately, the extensive toolkit available for pyridine synthesis empowers chemists to select a method that is not only effective for their target molecule but also aligns with goals of efficiency, sustainability, and scalability.

References

Comparative Kinetic Analysis of 2-(Bromomethyl)-4,6-dimethylpyridine and its Analogs in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Reaction Kinetics

The reactivity of 2-(bromomethyl)pyridine derivatives in nucleophilic substitution reactions is influenced by the electronic and steric effects of the substituents on the pyridine ring. The following tables summarize available kinetic data for reactions of substituted pyridines, which can serve as a benchmark for estimating the reactivity of 2-(bromomethyl)-4,6-dimethylpyridine.

Table 1: Second-Order Rate Constants for Nucleophilic Aromatic Substitution (SNAr) Reactions of Substituted Pyridines with Piperidine in Methanol [1]

Substrate (N-methylpyridinium ion)Rate Constant (k, M-2s-1)
2-Cyano-Data not available
4-Cyano-Data not available
2-Fluoro-Data not available
2-Chloro-Data not available
2-Bromo-Data not available
2-Iodo-Data not available

Note: The original study provided third-order rate constants. For comparative purposes, a qualitative reactivity order was established as 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo.[1]

Table 2: Second-Order Rate Constants for SNAr Reactions of Methoxy-Nitropyridines with Secondary Amines in Aqueous Solution at 20°C

Pyridine DerivativeAminek (L mol⁻¹ s⁻¹)
2-Methoxy-3-nitropyridineMorpholine1.13 x 10⁻³
Piperidine2.50 x 10⁻³
Pyrrolidine3.17 x 10⁻³
2-Methoxy-5-nitropyridineMorpholine0.35 x 10⁻³

Note: This data, while not for a bromomethylpyridine, illustrates the influence of nucleophile and substituent position on reaction rates in a pyridine system.

Based on general principles of organic chemistry, the methyl groups at the 4- and 6-positions of this compound are expected to have an electron-donating effect, which would likely decrease the rate of nucleophilic substitution at the bromomethyl group compared to an unsubstituted 2-(bromomethyl)pyridine.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible kinetic data. The following is a generalized methodology for studying the kinetics of a nucleophilic substitution reaction involving a substituted bromomethylpyridine.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Internal standard (for chromatographic analysis, e.g., dodecane)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the this compound stock solution and the internal standard stock solution.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel. Start a timer immediately upon addition.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a dilute acid solution to neutralize an amine nucleophile).

  • Analysis: Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the reaction is pseudo-first-order (i.e., the concentration of the nucleophile is in large excess), the plot should be linear. The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) setup Setup Reaction Vessel (Substrate + Internal Standard) prep_solutions->setup 1 initiate Initiate Reaction (Add Nucleophile) setup->initiate 2 sampling Withdraw Aliquots at Timed Intervals initiate->sampling 3 quench Quench Reaction sampling->quench 4 analyze Analyze Samples (HPLC or GC-MS) quench->analyze 5 data_analysis Data Analysis (Determine Rate Constant) analyze->data_analysis 6

Caption: A generalized experimental workflow for kinetic analysis.

sn2_pathway S_N2 Reaction Pathway reactants This compound + Nucleophile (Nu⁻) transition_state Transition State [Nu---CH₂---Br]⁻ reactants->transition_state Attack of Nu⁻ products Substituted Product + Bromide (Br⁻) transition_state->products Loss of Br⁻

Caption: A simplified S_N2 reaction pathway for a bromomethylpyridine.

References

A Comparative Guide to Grignard-Based Synthesis Routes for Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalized pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic strategies, those employing Grignard reagents offer powerful and versatile avenues for C-C bond formation on the pyridine ring. This guide provides an objective comparison of four prominent Grignard-based methods: direct addition to pyridine N-oxides, Kumada-Corriu cross-coupling, Negishi cross-coupling, and a transition-metal-free ligand-coupling with pyridylsulfonium salts. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and logical workflow diagrams to aid in selecting the optimal synthetic route.

General Workflow of Grignard-Based Pyridine Functionalization

The synthesis of functionalized pyridines using Grignard reagents can be broadly categorized into two approaches: direct nucleophilic addition to an activated pyridine ring or a cross-coupling reaction where the Grignard reagent (or a derivative) is one of the coupling partners. The choice of strategy depends on the desired substitution pattern, the nature of the functional groups, and the availability of starting materials.

Grignard_Pyridine_Synthesis_Workflow start Starting Materials (Halopyridines, Pyridine N-Oxides, etc.) grignard_formation Grignard Reagent Formation (R-MgX) start->grignard_formation route1 Direct Addition to Pyridine N-Oxide start->route1 route2 Kumada-Corriu Cross-Coupling start->route2 route4 Ligand-Coupling with Phenylsulfonium Salts start->route4 grignard_formation->route1 grignard_formation->route2 transmetalation Transmetalation (e.g., to R-ZnX) grignard_formation->transmetalation product Functionalized Pyridine route1->product route2->product route3 Negishi Cross-Coupling route3->product route4->product transmetalation->route3

Caption: General workflow for Grignard-based pyridine synthesis.

Comparative Performance of Synthesis Routes

The following table summarizes the key characteristics and performance of the four discussed synthetic routes based on published experimental data. This allows for a direct comparison of their applicability and efficiency.

Synthesis RouteGeneral ReactionCatalyst/ReagentTypical YieldsKey AdvantagesKey Disadvantages
Addition to Pyridine N-Oxides Pyridine N-Oxide + R-MgXAcetic Anhydride or DMF for rearomatization37-86%[1]Transition-metal-free, regiospecific for 2-position, allows for 2,6-disubstitution.[1]Requires an additional rearomatization step, moderate yields for alkyl Grignards.[1]
Kumada-Corriu Cross-Coupling Pyridyl-X + R-MgX or Pyridyl-MgX + R-XNi or Pd catalysts (e.g., Pd₂(dba)₃ with SPO ligand)52-94%[2]Direct use of Grignard reagents, high yields, good for biaryl synthesis.[3][4]Lower functional group tolerance due to high reactivity of Grignard reagents, not suitable for aryl chlorides with Pd catalysts.[3][5]
Negishi Cross-Coupling Pyridyl-X + R-ZnX (from R-MgX)Pd or Ni catalysts (e.g., Pd₂(dba)₃/X-Phos)Good to excellentHigh functional group tolerance, couples sp³, sp², and sp carbons, reliable for complex fragments.[6]Requires an additional transmetalation step from the Grignard reagent.
Ligand-Coupling with Pyridylsulfonium Salts Pyridylsulfonium Salt + R-MgXNone (Transition-metal-free)40-69% for bipyridines[7]Transition-metal-free, wide functional group tolerance, modular.[7][8]Requires synthesis of the pyridylsulfonium salt precursor.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.

Synthesis of 2-Substituted Pyridines via Grignard Addition to Pyridine N-Oxide

This protocol describes the regiospecific synthesis of 2-substituted pyridines.[1]

Step 1: Grignard Addition

  • To a solution of pyridine N-oxide (1.0 mmol) in anhydrous THF (10 mL) at room temperature under an inert atmosphere, add the Grignard reagent (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

Step 2: Rearomatization

  • Add acetic anhydride (3.0 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and maintain for 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-substituted pyridine.

Kumada-Corriu Cross-Coupling of a 2-Pyridyl Grignard Reagent

This procedure outlines a palladium-catalyzed cross-coupling reaction.

  • In an oven-dried Schlenk flask under an inert atmosphere, prepare a suspension of [Pd₂(dba)₃] (0.02 mmol, 2.0 mol%) and (1-Ad)₂P(O)H (SPO ligand; 0.08 mmol, 8.0 mol%) in anhydrous THF (1.0 mL).

  • Stir the suspension for 10 minutes at ambient temperature.

  • Add the aryl bromide (1.00 mmol) and stir for an additional 5 minutes.

  • Add a 0.3 M solution of the 2-pyridyl Grignard reagent in THF (5.0 mL, 1.50 mmol) dropwise over 3 minutes.

  • Heat the resulting suspension to 60 °C and stir for 20 hours.

  • After cooling to room temperature, add ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the coupled product.

Negishi Cross-Coupling of a 2-Pyridylzinc Reagent

This protocol describes the formation of the organozinc reagent from a Grignard precursor followed by cross-coupling.

Step 1: Preparation of the 2-Pyridylzinc Reagent

  • To a solution of 2-bromopyridine (1.0 mmol) in anhydrous THF, add i-PrMgCl·LiCl (1.1 mmol) at -10 °C and stir for 1 hour.

  • To the resulting Grignard solution, add a solution of ZnCl₂ (1.2 mmol) in THF at 0 °C and stir for 30 minutes to complete the transmetalation.

Step 2: Cross-Coupling Reaction

  • In a separate flask, dissolve the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and X-Phos (0.06 mmol) in anhydrous THF.

  • Add the freshly prepared 2-pyridylzinc reagent solution to the catalyst mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate), combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Ligand-Coupling of a Grignard Reagent with a Pyridylsulfonium Salt

This is a transition-metal-free method for the synthesis of bipyridines.[7][8]

  • Generate the pyridyl Grignard reagent from the corresponding halopyridine (e.g., iodopyridine) and i-PrMgCl·LiCl in anhydrous THF.

  • In a separate flask, dissolve the pyridylsulfonium salt (1.0 equiv) in anhydrous THF.

  • To the solution of the pyridylsulfonium salt, add the Grignard reagent solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours).

  • Quench the reaction with water and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the bipyridine product.

Logical Relationships and Mechanistic Considerations

The choice between these synthetic routes often depends on the desired final product and the functional groups present in the starting materials. The following diagram illustrates the key intermediates and transformations in each pathway.

Mechanistic_Pathways cluster_n_oxide Addition to Pyridine N-Oxide cluster_kumada Kumada-Corriu Coupling cluster_negishi Negishi Coupling cluster_sulfonium Ligand-Coupling Pyridine N-Oxide Pyridine N-Oxide Dihydropyridine Intermediate Dihydropyridine Intermediate Pyridine N-Oxide->Dihydropyridine Intermediate R-MgX 2-Substituted Pyridine 2-Substituted Pyridine Dihydropyridine Intermediate->2-Substituted Pyridine [Ac₂O] Pyridyl-MgX Pyridyl-MgX Pd(0) Catalyst Pd(0) Catalyst Pyridyl-MgX->Pd(0) Catalyst Oxidative Addition (R'-X) Organo-Pd(II) Complex Organo-Pd(II) Complex Pd(0) Catalyst->Organo-Pd(II) Complex Transmetalation Functionalized Pyridine Functionalized Pyridine Organo-Pd(II) Complex->Functionalized Pyridine Reductive Elimination Pyridyl-MgX_N Pyridyl-MgX Pyridyl-ZnX Pyridyl-ZnX Pyridyl-MgX_N->Pyridyl-ZnX ZnCl₂ Pd(0) Catalyst_N Pd(0) Catalyst Pyridyl-ZnX->Pd(0) Catalyst_N Oxidative Addition (R'-X) Organo-Pd(II) Complex_N Organo-Pd(II) Complex Pd(0) Catalyst_N->Organo-Pd(II) Complex_N Transmetalation Functionalized Pyridine_N Functionalized Pyridine Organo-Pd(II) Complex_N->Functionalized Pyridine_N Reductive Elimination Pyridylsulfonium Salt Pyridylsulfonium Salt Sulfurane Intermediate Sulfurane Intermediate Pyridylsulfonium Salt->Sulfurane Intermediate R-MgX Functionalized Pyridine_S Functionalized Pyridine Sulfurane Intermediate->Functionalized Pyridine_S Ligand Coupling

Caption: Key intermediates in different Grignard-based pyridine syntheses.

References

A Comparative Guide to Bromopyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated pyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The specific isomer chosen—2-bromopyridine, 3-bromopyridine, or 4-bromopyridine—is a critical decision, as the position of the bromine atom dramatically influences the compound's reactivity in pivotal synthetic transformations like palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an objective, data-driven analysis of these three isomers, comparing their performance in common cross-coupling reactions to inform synthetic strategy and catalyst selection.

Theoretical Background: Isomer Reactivity

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling is primarily governed by the rate-determining step: the oxidative addition of the carbon-bromine (C-Br) bond to the Pd(0) catalyst.[2] The electronic properties of the pyridine ring, specifically the position of the electron-withdrawing nitrogen atom relative to the bromine, dictates the ease of this step.[1][2]

The general reactivity trend observed is: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [3]

  • 4-Bromopyridine (para): The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, polarizing the C4-Br bond. This makes the carbon atom highly electrophilic and thus more susceptible to oxidative addition, leading to the highest reactivity.[1][3]

  • 2-Bromopyridine (ortho): The C2-Br bond is also activated by the adjacent nitrogen. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, necessitating the use of specialized ligands or reaction conditions to achieve high yields.[1]

  • 3-Bromopyridine (meta): The C3-Br bond is the least activated. The electronic influence of the nitrogen atom at the meta position is significantly weaker, resulting in a less electrophilic carbon center. Consequently, 3-bromopyridine is the least reactive isomer, often requiring more forcing conditions such as higher temperatures, longer reaction times, or more active catalyst systems to achieve yields comparable to the other isomers.[1][4]

Data Presentation: A Side-by-Side Analysis

The following tables summarize representative yields for the three bromopyridine isomers in key palladium-catalyzed cross-coupling reactions. Yields are approximate and can vary significantly with specific substrates, catalysts, ligands, and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

Isomer Catalyst System Base Solvent Temperature (°C) Yield (%) Reference(s)
2-Bromopyridine Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 75-85 [1]
3-Bromopyridine Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 110 60-75 [1][5]

| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 90-98 |[1] |

Table 2: Representative Yields for Sonogashira Coupling with Phenylacetylene

Isomer Catalyst System Base Solvent Temperature (°C) Yield (%) Reference(s)
2-Bromopyridine PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 80 80-90 [1][6]
3-Bromopyridine PdCl₂(PPh₃)₂ / CuI Et₃N DMF 100 65-80 [1][7]

| 4-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 90-95 |[1] |

Table 3: Representative Yields for Buchwald-Hartwig Amination with Morpholine

Isomer Catalyst System Base Solvent Temperature (°C) Yield (%) Reference(s)
2-Bromopyridine Pd₂(dba)₃ / BINAP NaOtBu Toluene 100 85-95 [1][8]
3-Bromopyridine Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane 110 70-85 [1]

| 4-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 90-97 |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful cross-coupling reactions. The following are generalized protocols that can be adapted to compare the reactivity of the bromopyridine isomers.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of a bromopyridine isomer with an arylboronic acid.[2][9]

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine isomer, arylboronic acid, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a typical procedure for the coupling of a bromopyridine isomer with a terminal alkyne.[6][10]

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and CuI. Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under an inert atmosphere, add the anhydrous solvent and the base (Et₃N).

  • Add the bromopyridine isomer followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 65-100 °C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove the amine salt, washing with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation between a bromopyridine isomer and an amine.[11]

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP or XPhos, 4-6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by the bromopyridine isomer and the amine.

  • Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX R-X Trans Transmetalation PdII_RX->Trans PdII_R_R1 R-Pd(II)L_n-R' Trans->PdII_R_R1 R'-M RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Bromopyridine, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N2) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction Mixture (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Aqueous Workup (Extraction) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Product I->Product Pure Product

Caption: Standard experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2-(Bromomethyl)-4,6-dimethylpyridine are paramount for laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, drawing on established protocols for halogenated organic compounds.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, ideally within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Requirements
PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesProvides full-face protection during procedures with a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1][3]Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[1]Protects skin and personal clothing from contamination.[1]
Full-Length PantsN/ACovers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1]
Respiratory Protection NIOSH-approved respiratorUse with appropriate cartridges for organic vapors.Required when handling outside of a fume hood or in case of a spill.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek immediate medical attention.[4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.[5][6]

Experimental Protocol for Waste Collection:

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7][8] Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste."[5][7] Ensure the container is made of a compatible material, such as high-density polyethylene.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required hazard information.[8]

  • Collection of Pure Compound: Using a clean spatula, carefully transfer any unused or waste solid this compound into the designated "Halogenated Organic Waste" container. Avoid creating dust.[9]

  • Collection of Solutions: If the compound is in a solution, pour the solution into the designated liquid "Halogenated Organic Waste" container.

  • Rinsing: Triple rinse the original container and any contaminated labware with a suitable solvent (e.g., acetone or ethanol).[3] Collect the rinsate and add it to the liquid "Halogenated Organic Waste" container.[9]

  • Contaminated Materials: Dispose of any contaminated PPE, such as gloves, and spill cleanup materials as hazardous waste in the designated solid waste container.[1][9]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[6][10]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection and Disposal: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.[11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.[11]

  • Reporting: Report the incident to your supervisor and your institution's EHS office, following established protocols.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type What is the form of the waste? fume_hood->waste_type solid_waste Solid Waste: - Unused Compound - Contaminated PPE - Spill Cleanup Material waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions - Rinsate waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Solid Halogenated Organic Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Organic Waste' Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Hazardous Waste Vendor storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Bromomethyl)-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Bromomethyl)-4,6-dimethylpyridine was not available. The following guidance is based on the safety data of structurally similar compounds, including 2-(bromomethyl)pyridine hydrobromide and other brominated pyridine derivatives. A conservative approach to handling, personal protective equipment, and disposal is strongly advised.

Handling this compound requires stringent safety protocols due to its potential for severe health hazards. Based on analogous compounds, this chemical is expected to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2] Strict adherence to the following operational and disposal plans is crucial for the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this chemical.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][3]Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Double-gloving is recommended.[4]Provides a barrier against direct skin contact. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A flame-resistant lab coat and, if a significant splash risk exists, a chemical-resistant apron or suit.[5]Protects skin and personal clothing from contamination.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][5]To avoid inhalation of potentially harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to mitigate risks.

1. Preparation:

  • Access Safety Information: Ensure a Safety Data Sheet for a closely related compound is accessible to all personnel involved.

  • Designated Area: All handling of this compound must occur within a designated area, such as a chemical fume hood with proper ventilation.

  • Assemble Equipment: Before starting, ensure all necessary equipment (e.g., spatula, weighing paper, glassware, and waste containers) is clean, dry, and readily available inside the fume hood.[4]

  • Don PPE: Correctly don all required personal protective equipment as outlined in the table above before entering the designated handling area.

2. Handling:

  • Weighing and Transfer: Carefully weigh and transfer the chemical using a spatula. Avoid any actions that could generate dust.[4]

  • Containment: Keep the container tightly closed when not in use.[2]

  • Safe Practices: Do not eat, drink, or smoke in the handling area. Avoid contact with skin and eyes.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after use.

  • Waste Disposal: Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the designated hazardous waste container.

  • Remove PPE: Properly remove and dispose of PPE, avoiding cross-contamination.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[1]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Spill Response:

    • Minor Spills: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into a designated hazardous waste container.[4] Clean the spill area with a suitable solvent followed by soap and water.

    • Major Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Chemical Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation B Don Full PPE A->B Verify Safety Info C Handling in Fume Hood B->C Enter Designated Area D Post-Handling Decontamination C->D Complete Task E Waste Disposal D->E Segregate Waste F Doff PPE E->F Secure Waste Containers G Personal Hygiene F->G Exit Designated Area

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4,6-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.